Nickel tungstate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
14177-51-6 |
|---|---|
Molecular Formula |
NiOW |
Molecular Weight |
258.53 g/mol |
IUPAC Name |
nickel;oxotungsten |
InChI |
InChI=1S/Ni.O.W |
InChI Key |
USPVIMZDBBWXGM-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Ni+2] |
Canonical SMILES |
O=[W].[Ni] |
Other CAS No. |
14177-51-6 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Crystal Structure of Nickel Tungstate (NiWO₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel tungstate (B81510) (NiWO₄) is an inorganic compound that has garnered significant interest for its applications in catalysis, humidity sensing, electrochromic devices, and as a potential cathode material in energy storage. A thorough understanding of its crystallographic structure is fundamental to elucidating its physicochemical properties and optimizing its performance in various applications. This technical guide provides a comprehensive analysis of the crystal structure of nickel tungstate, detailing its crystallographic parameters, atomic coordination, and the experimental methodologies employed for its characterization.
Core Crystal Structure of this compound
This compound crystallizes in a wolframite-type monoclinic structure .[1][2][3] This structure is a common arrangement for tungstates with smaller divalent cations. The crystallographic details are defined by the space group P2/c (No. 13) .[1][2][3]
The fundamental building blocks of the NiWO₄ lattice are distorted octahedra of [NiO₆] and [WO₆].[2][3] In this arrangement, both the nickel (Ni²⁺) and tungsten (W⁶⁺) cations are coordinated with six oxygen atoms. These octahedra share edges to form zigzag chains that extend along the c-axis.[4] The presence of two non-equivalent oxygen atom sites within the lattice leads to variations in the Ni-O and W-O bond lengths, resulting in the distortion of the octahedra.[1][2]
Quantitative Crystallographic Data
The precise structural parameters of this compound have been determined through experimental techniques such as X-ray and neutron powder diffraction, with the data refined using the Rietveld method.[1][5] The following tables summarize the key quantitative data for NiWO₄.
Table 1: Lattice Parameters for Monoclinic NiWO₄
This table presents experimentally determined and computationally calculated lattice parameters. The values from different sources show strong agreement, confirming the structural model.
| Parameter | Experimental Value[5] | Calculated Value (Materials Project)[4] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2/c | P2/c |
| a (Å) | 4.599(3) | 4.58 |
| b (Å) | 5.664(5) | 5.66 |
| c (Å) | 4.910(5) | 4.92 |
| α (°) | 90 | 90 |
| β (°) | 90.06(7) | 90.05 |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | 127.7(1) | 127.58 |
Table 2: Atomic Coordinates and Wyckoff Positions
The atomic positions within the unit cell define the precise arrangement of the crystal. The data below is derived from computational modeling and is consistent with experimental findings.
| Atom | Wyckoff Position | x | y | z |
| W | 2e | 0 | 0.821125 | 0.75 |
| Ni | 2f | 0.5 | 0.655757 | 0.25 |
| O1 | 4g | 0.739802 | 0.621539 | 0.905221 |
| O2 | 4g | 0.778331 | 0.109297 | 0.929754 |
| Source: Materials Project[4] |
Table 3: Selected Interatomic Bond Distances
The distortion in the octahedral coordination is evident from the range of bond lengths for both W-O and Ni-O.
| Bond | Bond Length (Å) |
| W-O | 1.81 - 2.12 |
| Ni-O | 2.03 - 2.06 |
| Source: Materials Project[4] |
Experimental Protocols
The characterization of the NiWO₄ crystal structure relies on precise synthesis of the material followed by detailed structural analysis.
Synthesis of NiWO₄ Polycrystalline Powder
Several methods are employed to synthesize NiWO₄, with hydrothermal and co-precipitation methods being common for producing crystalline powders suitable for diffraction studies.
A. Hydrothermal Synthesis Protocol:
-
Precursor Preparation: Prepare aqueous solutions of a nickel salt (e.g., 3 mmol of Ni(NO₃)₂·6H₂O in 25 mL distilled water) and a tungstate salt (e.g., 5 mmol of Na₂WO₄·2H₂O in 25 mL distilled water).
-
Mixing: Combine the two solutions under magnetic stirring for approximately 30 minutes at room temperature to form a precursor mixture.
-
Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in a convection oven at a specified temperature (e.g., 180 °C) for a set duration (e.g., 18 hours).
-
Product Recovery: After the autoclave cools to room temperature, collect the precipitate by centrifugation.
-
Washing and Drying: Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts. Dry the final powder in an oven (e.g., at 60-80 °C).
B. Co-precipitation Synthesis Protocol:
-
Precursor Preparation: Prepare separate aqueous solutions of nickel nitrate (B79036) hexahydrate and sodium tungstate dihydrate.
-
Precipitation: Add the nickel nitrate solution dropwise into the sodium tungstate solution under vigorous stirring. A precipitate of NiWO₄ will form immediately.
-
Aging: Allow the suspension to age for a period (e.g., 1-2 hours) to ensure complete reaction and improve crystallinity.
-
Product Recovery and Washing: Collect the precipitate via filtration or centrifugation. Wash the product thoroughly with deionized water to remove soluble salts.
-
Calcination: Dry the washed powder and then calcine it in a furnace at a high temperature (e.g., 800 °C for 1 hour) to obtain the final, well-crystallized NiWO₄ product.[5]
Structural Analysis Protocol: X-ray Diffraction (XRD) and Rietveld Refinement
Powder XRD is the primary technique for determining the crystal structure of polycrystalline materials like NiWO₄. The Rietveld method is then used to refine the structural model against the experimental data.
-
Data Collection:
-
A finely ground powder sample of NiWO₄ is mounted onto a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å).
-
The diffraction pattern is collected over a wide angular range (e.g., 10-90° 2θ) with a small step size.
-
-
Rietveld Refinement Procedure:
-
Initial Model: An initial structural model is required, which includes the space group (P2/c), approximate lattice parameters, and atomic positions for Ni, W, and O. These can be obtained from crystallographic databases.
-
Refinement Software: Software such as FULLPROF, GSAS, or TOPAS is used for the refinement.
-
Stepwise Refinement: The refinement is performed iteratively by adjusting parameters to minimize the difference between the observed and calculated diffraction patterns. A typical refinement sequence is as follows:
-
Scale Factor and Background: The overall scale factor is refined first, followed by fitting the background using a suitable polynomial function.
-
Lattice Parameters and Zero-Shift: The unit cell parameters (a, b, c, β) and the instrument's zero-shift error are refined.
-
Peak Profile Parameters: The peak shape is modeled using functions like pseudo-Voigt or Pearson VII. Parameters controlling the peak width (U, V, W) and shape are refined to account for instrumental and sample-related broadening.
-
Atomic Positions: The fractional atomic coordinates (x, y, z) for the oxygen atoms are refined (Ni and W are often in fixed special positions).
-
Isotropic Displacement Parameters: Isotropic displacement parameters (B_iso), which account for thermal vibrations, are refined for each atom.
-
-
Convergence and Quality Assessment: The refinement is considered converged when the parameter shifts become negligible. The quality of the fit is assessed using reliability factors (R-factors) such as the weighted profile R-factor (R_wp) and the goodness-of-fit (χ²). For a good refinement, R_wp is typically below 10% and χ² approaches 1.[5]
-
Visualization of Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from material synthesis to final crystal structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Band-Gap Energy and Electronic d–d Transitions of NiWO4 Studied under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Structure of α-NiWO₄
An In-depth Technical Guide to the Wolframite (B13744602) Structure of α-NiWO₄
Executive Summary: Nickel tungstate (B81510) (α-NiWO₄) is a functional material with significant potential in catalysis, gas sensing, and energy storage.[1] Its properties are intrinsically linked to its crystal structure. This document provides a comprehensive technical overview of the wolframite-type monoclinic structure of α-NiWO₄, detailing its crystallographic parameters, atomic coordination, and key bond lengths. Furthermore, it outlines common experimental methodologies for its synthesis and characterization, tailored for researchers, scientists, and professionals in material science and development.
The α-phase of nickel tungstate crystallizes in a wolframite-type structure, which is a stable and common form for tungstates with small divalent cations.[2][3] This structure has been precisely determined through X-ray and neutron powder diffraction studies.[4][5]
Crystal System and Coordination Environment
α-NiWO₄ possesses a monoclinic crystal system belonging to the P 2/c space group.[2][4][5] The structure consists of a distorted hexagonal close-packed array of oxygen atoms, with nickel (Ni²⁺) and tungsten (W⁶⁺) cations occupying octahedral interstitial sites.[2] Both Ni and W atoms are surrounded by six oxygen atoms, forming distorted NiO₆ and WO₆ octahedra, respectively.[4][5] These octahedra share edges with neighboring polyhedra of the same type, creating zigzag chains that extend along the c-axis.[4][6] The presence of two crystallographically non-equivalent oxygen atoms (O1 and O2) results in distinct Ni-O and W-O bond lengths, contributing to the distortion of the octahedra.[1][4] This strong distortion in the WO₆ octahedra is attributed to a second-order Jahn-Teller effect.[1][4]
Quantitative Structural Data
The following tables summarize the key crystallographic data for α-NiWO₄, as determined by room-temperature neutron powder diffraction.
Table 1: Crystallographic Data for α-NiWO₄.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [4][5] |
| Space Group | P 2/c (No. 13) | [4][5] |
| Lattice Constant, a | 4.5992 Å | [4][5] |
| Lattice Constant, b | 5.6606 Å | [4][5] |
| Lattice Constant, c | 4.9068 Å | [4][5] |
| Angle, β | 90.03° | [4][5] |
| Formula Units, Z | 2 |[4][5] |
Table 2: Atomic Coordinates for α-NiWO₄.
| Atom | Wyckoff Position | x | y | z | Reference |
|---|---|---|---|---|---|
| Ni | 2f | 0.5 | 0.6616 | 0.25 | [1] |
| W | 2e | 0.0 | 0.1786 | 0.25 | [1] |
| O1 | 4g | 0.2241 | 0.1105 | 0.9204 | [1] |
| O2 | 4g | 0.2644 | 0.3772 | 0.3953 |[1] |
Table 3: Selected Interatomic Bond Lengths for α-NiWO₄.
| Bond | Bond Length (Å) | Reference |
|---|---|---|
| W-O2 | 1.809 | [1] |
| W-O1 | 1.911 | [1] |
| W-O1 | 2.119 | [1] |
| Ni-O1 | 1.994 | [1] |
| Ni-O2 | 2.061 | [1] |
| Ni-O2 | 2.068 |[1] |
Synthesis and Characterization Protocols
The synthesis of phase-pure α-NiWO₄ is crucial for its application. Various methods have been developed, each offering distinct advantages in controlling particle size, morphology, and crystallinity.
Synthesis Methodologies
Hydrothermal Synthesis: This is a prevalent method for producing well-crystallized NiWO₄ nanoparticles.[7][8]
-
Protocol:
-
Precursor Preparation: Equimolar amounts of a soluble nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a tungstate salt (e.g., Na₂WO₄·2H₂O) are dissolved separately in deionized water.
-
Mixing: The tungstate solution is added dropwise to the nickel salt solution under vigorous stirring to form a precipitate. The pH may be adjusted at this stage.
-
Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180 °C) for a set duration (e.g., 12-24 hours).[7]
-
Product Recovery: After cooling to room temperature, the product is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and dried in an oven.
-
Calcination (Optional): The dried powder may be calcined at elevated temperatures (e.g., 500-800 °C) to enhance crystallinity.[3]
-
Co-Precipitation Method: A simple and scalable method often used for nanoparticle synthesis.[9][10]
-
Protocol: Similar to the hydrothermal method's first two steps, but instead of autoclave treatment, the precipitate is immediately collected, washed, dried, and then calcined at a sufficiently high temperature (e.g., 700-900 K) to induce crystallization into the wolframite phase.[9]
Solid-State Reaction: A traditional ceramic method involving the direct reaction of solid precursors at high temperatures.[11]
-
Protocol: Stoichiometric amounts of precursor powders, typically nickel oxide (NiO) and tungsten trioxide (WO₃), are intimately mixed by grinding or ball milling. The mixture is then heated in a furnace at high temperatures (e.g., 800-1000 °C) for an extended period to allow for solid-state diffusion and reaction.[11]
Characterization Protocols
Confirming the successful synthesis of the desired α-NiWO₄ wolframite structure requires a suite of characterization techniques.
X-ray Diffraction (XRD): The definitive technique for phase identification and structural analysis.
-
Protocol: The synthesized powder is mounted on a sample holder and scanned with a diffractometer using a monochromatic X-ray source (commonly Cu Kα, λ = 1.5406 Å). Data is typically collected over a 2θ range of 10-80°. The resulting diffraction pattern is compared with standard diffraction files (e.g., JCPDS-ICDD file 15-0755) to confirm the wolframite phase.[10] For detailed analysis, Rietveld refinement of the pattern can be performed to determine precise lattice parameters and atomic positions.[9]
Raman Spectroscopy: A powerful tool for probing the vibrational modes of the crystal lattice, which are characteristic of the wolframite structure.
-
Protocol: A laser of a specific wavelength (e.g., 532 nm) is focused on the sample. The scattered light is collected and analyzed by a spectrometer. For α-NiWO₄, group theory predicts 18 Raman-active modes (8A_g + 10B_g).[1][12] The most intense peak, an A_g mode corresponding to the symmetric stretching of the W-O bonds within the WO₆ octahedra, typically appears around 890-910 cm⁻¹.[3][12]
Structural Relationships and Visualization
The complex three-dimensional structure of α-NiWO₄ can be understood through its hierarchical and connective nature.
The fundamental building blocks of the structure are the NiO₆ and WO₆ octahedra. The diagram below provides a simplified 2D representation of how these octahedra share edges to form the characteristic zigzag chains.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electronic properties and high-pressure behavior of wolframite-type CoWO 4 - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00510C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Hydrothermal Synthesis, Characterization and Exploration of Photocatalytic Activities of Polyoxometalate: Ni-CoWO4 Nanoparticles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Electronic band structure of nickel tungstate
An In-Depth Technical Guide to the Electronic Band Structure of Nickel Tungstate (B81510) (NiWO₄)
Abstract
Nickel tungstate (NiWO₄), a member of the transition metal tungstate family, has garnered significant scientific interest for its potential applications in photocatalysis, supercapacitors, and sensors.[1][2] These functional properties are intrinsically linked to its electronic band structure. However, the literature presents a notable dispersion in reported band gap values and conflicting accounts of whether the band gap is direct or indirect. This technical guide provides a comprehensive analysis of the electronic band structure of NiWO₄, synthesizing theoretical and experimental findings. It includes a detailed summary of reported quantitative data, outlines key experimental and computational protocols, and presents visual workflows to elucidate the processes of determining the material's electronic properties. This document is intended for researchers, materials scientists, and professionals in fields where the optoelectronic characteristics of semiconductor materials are of critical importance.
Introduction to this compound (NiWO₄)
This compound is an inorganic compound that crystallizes in a wolframite-type monoclinic structure, described by the P2/c space group.[2][3] This structure consists of distorted [NiO₆] and [WO₆] octahedra that form zigzag chains.[4] At temperatures below 67 K, NiWO₄ exhibits antiferromagnetic ordering.[4] The compound's utility in various technologies stems from its semiconducting nature. The arrangement of its electronic bands, the energy difference between them (the band gap), and the nature of the electron transitions across this gap dictate its interaction with light and its charge transport properties, which are fundamental to applications like photocatalytic degradation of pollutants and energy storage.[5][6] Given the wide variance in reported electronic data, this guide aims to clarify the current understanding of the NiWO₄ band structure by consolidating and contextualizing available information.
Theoretical Framework of the Electronic Band Structure
The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. It is characterized by the valence band (VB), the highest energy band filled with electrons, and the conduction band (CB), the lowest energy band that is empty of electrons. The energy difference between the top of the valence band and the bottom of the conduction band is the band gap (E_g).
For this compound, theoretical calculations and experimental analyses have provided a consensus on the atomic orbital contributions to the band edges:
-
Valence Band Maximum (VBM): The top of the valence band is predominantly formed by O 2p orbitals.[3][6][7]
-
Conduction Band Minimum (CBM): The bottom of the conduction band is primarily composed of W 5d orbitals.[3][6][7]
-
Nickel Contribution: The Ni 3d states also contribute significantly, with orbitals located near the top of the valence band.[3][6]
A key point of discussion in the literature is whether NiWO₄ possesses a direct or indirect band gap. In a direct band gap semiconductor, the VBM and CBM occur at the same momentum value (k-vector) in the Brillouin zone, allowing for efficient photon absorption and emission. In an indirect band gap semiconductor, they occur at different k-vectors, requiring the involvement of a phonon to conserve momentum during an electronic transition. While some studies based on optical absorption measurements of nanostructured NiWO₄ have suggested a direct band gap[8][9], a growing body of evidence from first-principles calculations and high-pressure experiments indicates that NiWO₄ is an indirect band gap semiconductor.[3][6][10][11]
Computational Determination of the Electronic Band Structure
First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic properties of materials.
Experimental Protocols: Density Functional Theory (DFT) Calculations
A typical computational protocol for determining the electronic band structure of NiWO₄ involves the following steps:
-
Structural Input: The calculation begins with the experimentally determined crystal structure of NiWO₄ (monoclinic, P2/c space group) as the input.[4]
-
Magnetic State: The antiferromagnetic ordering of NiWO₄ must be considered, as this significantly influences the electronic structure.[6] The magnetic unit cell is often double the crystallographic unit cell.[4]
-
Selection of Functional: The choice of the exchange-correlation functional is critical. Standard approximations like the Generalized Gradient Approximation (GGA) often underestimate band gaps. Hybrid functionals, which mix a portion of Hartree-Fock exchange with a DFT functional (e.g., PBE0, B3LYP), generally provide more accurate band gap values.[10][11]
-
Hubbard Correction (GGA+U): To properly account for the strong on-site Coulomb repulsion of the localized Ni 3d electrons, a Hubbard U parameter is often added to the GGA functional (GGA+U). The calculated band gap is sensitive to the chosen value of U.[3][6] For instance, one study noted that a U value of 3.2 eV for Ni underestimated the band gap, while their own calculations with a U of 6.5 eV yielded results closer to experimental values.[3][6]
-
Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density of the system.
-
Post-Processing: Following the ground-state calculation, the electronic band structure along high-symmetry paths in the Brillouin zone and the Density of States (DOS) are computed to identify the band gap value, nature (direct/indirect), and orbital contributions.
Data Presentation: Calculated Electronic Band Gap of NiWO₄
| Method/Functional | Band Gap (E_g) [eV] | Nature of Gap | Reference |
| Hybrid HF/DFT (LCAO) | 3.7 | Indirect | [4][10] |
| DFT (Non-magnetic, U=3.2 eV) | 2.1 | - | [3] |
| DFT (GGA+U, U=6.5 eV) | 2.7 | Indirect | [3][6] |
| DFT (B3LYP) | 3.91 | Indirect | [11] |
Mandatory Visualization: DFT Workflow
Caption: A typical workflow for calculating the electronic band structure of NiWO₄ using DFT.
Experimental Determination of the Optical Band Gap
The optical band gap is most commonly determined experimentally using UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS).
Experimental Protocols: UV-Vis DRS and Tauc Plot Analysis
-
Material Synthesis: NiWO₄ powder is first synthesized using one of several methods, such as co-precipitation, hydrothermal synthesis, or a molten salt process.[5][8][12] The synthesis method can influence the material's morphology, crystallinity, and defect concentration, which in turn affects the measured optical properties.
-
Material Characterization: The phase purity and crystal structure of the synthesized powder are confirmed using techniques like X-ray Diffraction (XRD). The morphology and particle size are typically examined with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[5][9]
-
DRS Measurement: The powder sample is loaded into a sample holder. A spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance (R) of the material over a range of wavelengths.
-
Kubelka-Munk Transformation: The measured reflectance data is converted into an absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1-R)² / 2R ∝ α.
-
Tauc Plot Construction: The optical band gap (E_g) is determined using the Tauc relation: (αhν)ⁿ = A(hν - E_g), where hν is the photon energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition.
-
n = 2 for a direct allowed transition.
-
n = 1/2 for an indirect allowed transition.
-
-
Band Gap Extrapolation: A graph of (αhν)ⁿ versus hν (a "Tauc plot") is created. The linear portion of the plot is extrapolated to the energy axis (where (αhν)ⁿ = 0). The intercept on the x-axis gives the value of the optical band gap, E_g. The choice of 'n' is often a source of discrepancy in reported values.
Data Presentation: Experimentally Determined Optical Band Gap of NiWO₄
| Synthesis Method | Band Gap (E_g) [eV] | Nature of Gap | Reference |
| Molten Salts | 2.95 | Direct | [8][9] |
| Hydrothermal | 3.04 | Direct | [5] |
| Co-precipitation | 2.77 | Indirect | [11] |
| Chemical Precipitation | 3.2 | - | [13] |
| Solid-State Reaction | 3.00 | - | [14] |
Mandatory Visualization: Experimental Workflow
Caption: Workflow for experimental determination of the NiWO₄ optical band gap.
Discussion on Discrepancies
The wide range of band gap values reported for NiWO₄ (from ~2.7 eV to 3.9 eV) can be attributed to several factors:
-
Theoretical Factors: As discussed, the choice of the DFT functional and the Hubbard U parameter for Ni 3d states significantly impacts the calculated band gap.[3][6] Calculations that do not properly account for the antiferromagnetic state or electron correlation effects tend to produce smaller, less accurate band gaps.[6]
-
Experimental Factors: The synthesis method determines the particle size, morphology, and crystallinity of the material, all of which can influence the measured optical band gap.[4][5] Quantum confinement effects in very small nanoparticles can lead to an apparent increase in the band gap. Furthermore, the presence of defects or mid-gap states can affect the absorption spectrum, leading to underestimation of the true band gap.[7]
-
Analysis Method: The choice of the exponent 'n' in the Tauc plot analysis is a major source of inconsistency. If NiWO₄ is truly an indirect semiconductor, using n=2 (for direct transitions) will yield an inaccurate value. Many recent computational studies strongly suggest that it is an indirect gap material, making n=1/2 the more appropriate choice for Tauc plot analysis.[3][10][11]
Conclusion
The electronic band structure of this compound is characterized by a valence band maximum dominated by O 2p states and a conduction band minimum dominated by W 5d states, with Ni 3d states also playing a crucial role near the band edge. While there is significant variation in the reported band gap values, a consensus is emerging from advanced computational studies that NiWO₄ is an indirect semiconductor with a band gap in the range of 2.7 to 3.7 eV. The large discrepancies in the literature highlight the critical importance for researchers to provide detailed reporting of both their computational parameters (functional, U-value) and experimental conditions (synthesis method, Tauc plot exponent). For professionals in drug development and photocatalysis, understanding that the band gap is likely indirect and its value is sensitive to material preparation is key to designing and optimizing NiWO₄-based systems for efficient performance.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Band-Gap Energy and Electronic d–d Transitions of NiWO4 Studied under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. cdmf.org.br [cdmf.org.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Magnetic Secrets of Nickel Tungstate at Low Temperatures: A Technical Guide
For Researchers, Scientists, and Materials Science Professionals
This technical guide provides a comprehensive overview of the magnetic properties of nickel tungstate (B81510) (NiWO₄) at low temperatures. It is intended for researchers and scientists working in the fields of materials science, condensed matter physics, and solid-state chemistry. This document synthesizes key findings on the magnetic ordering, anisotropy, and phase transitions of NiWO₄, supported by detailed experimental methodologies and quantitative data.
Core Magnetic Properties of Nickel Tungstate
This compound exhibits a wolframite-type monoclinic crystal structure with the space group P2/c. At ambient temperatures, it is paramagnetic. However, upon cooling, it undergoes a phase transition to an antiferromagnetic (AFM) state. This transition is characterized by the Néel temperature (Tₙ), below which the magnetic moments of the Ni²⁺ ions align in an antiparallel fashion.
The magnetic structure of NiWO₄, as determined by neutron diffraction, is a collinear antiferromagnetic arrangement. The magnetic unit cell is doubled along the a-axis compared to the crystallographic unit cell. Within this structure, the magnetic moments of the Ni²⁺ ions are aligned ferromagnetically within chains along the c-axis, and these chains are coupled antiferromagnetically to adjacent chains.[1][2]
A key feature of the low-temperature magnetic behavior of NiWO₄ is its significant magnetic anisotropy.[3] The magnetic easy axis is along the c-axis. When a sufficiently strong magnetic field is applied along this easy axis at temperatures below Tₙ, NiWO₄ undergoes a spin-flop transition, a characteristic feature of anisotropic antiferromagnets.
Quantitative Magnetic Data
The following table summarizes the key quantitative magnetic properties of this compound at low temperatures as reported in the literature.
| Property | Value | Measurement Technique | Reference |
| Néel Temperature (Tₙ) | 60 - 67 K | Magnetic Susceptibility, Neutron Diffraction | [2][3] |
| Magnetic Moment of Ni²⁺ | ~2.1 µB | Neutron Diffraction | |
| Spin-Flop Transition Field (Hₛf) | ~17.5 T (at low temperatures) | High-Field Magnetization | [3] |
| Curie-Weiss Temperature (θ) | Varies with crystal orientation | Magnetic Susceptibility | |
| Magnetic Easy Axis | c-axis | Magnetic Susceptibility, High-Field Magnetization | [3] |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the magnetic properties of this compound at low temperatures.
Single Crystal Synthesis (Flux Method)
High-quality single crystals of NiWO₄ are essential for studying its anisotropic magnetic properties. The flux method is a common technique for their synthesis.
Procedure:
-
Precursor Preparation: Mix high-purity powders of NiO and WO₃ in a stoichiometric ratio.
-
Flux Selection: Use a suitable flux, such as a mixture of Na₂WO₄ and WO₃, to dissolve the precursors. The ratio of precursor to flux can vary but is typically in the range of 1:10 to 1:20 by weight.
-
Crucible and Sealing: Place the mixture in a platinum crucible. To prevent evaporation of the flux at high temperatures, the crucible should be sealed, for example, by welding a platinum lid.
-
Heating and Soaking: Heat the sealed crucible in a furnace to a temperature above the melting point of the flux and the dissolution temperature of the precursors (e.g., 1200-1300 °C). Hold the crucible at this temperature for an extended period (e.g., 24-48 hours) to ensure complete dissolution and homogenization.
-
Slow Cooling: Slowly cool the furnace to a temperature below the solidification point of NiWO₄ but above the solidification point of the flux. A typical cooling rate is 1-5 °C/hour. This slow cooling allows for the nucleation and growth of large single crystals.
-
Crystal Separation: Once cooled to room temperature, the crystals can be separated from the solidified flux by dissolving the flux in a suitable solvent (e.g., hot water or a dilute acid).
Neutron Powder Diffraction
Neutron powder diffraction is a powerful technique to determine the crystal and magnetic structure of materials.
Procedure:
-
Sample Preparation: A polycrystalline sample of NiWO₄ is finely ground to ensure random orientation of the crystallites. The powder is then loaded into a sample holder, typically made of a material with low neutron absorption, such as vanadium.
-
Instrument Setup: The experiment is performed on a high-resolution neutron powder diffractometer. The incident neutron beam is monochromatized to a specific wavelength (e.g., 1.5 - 2.5 Å).
-
Data Collection: Diffraction patterns are collected over a wide range of scattering angles (2θ). To study the magnetic structure, data is collected at temperatures both above and below the Néel temperature (e.g., from 2 K to 100 K at regular intervals).
-
Rietveld Refinement: The collected diffraction data is analyzed using the Rietveld refinement method with software like FullProf or GSAS.
-
The crystal structure is first refined using the data collected in the paramagnetic state (above Tₙ).
-
Below Tₙ, magnetic Bragg peaks will appear in the diffraction pattern. The positions of these peaks are used to determine the magnetic propagation vector.
-
The magnetic structure is then modeled and refined against the low-temperature data to determine the orientation and magnitude of the magnetic moments on the Ni²⁺ ions.[4]
-
Magnetic Susceptibility Measurement
Magnetic susceptibility measurements are crucial for determining the Néel temperature and understanding the magnetic anisotropy. These measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM).[5]
Procedure:
-
Sample Mounting: A small, well-characterized single crystal of NiWO₄ is mounted on a sample holder. For anisotropic measurements, the crystal is oriented with a specific crystallographic axis parallel to the applied magnetic field.
-
Measurement Modes:
-
Zero-Field-Cooled (ZFC): The sample is cooled from a temperature well above Tₙ to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed.
-
Field-Cooled (FC): The sample is cooled from above Tₙ to the lowest temperature in the presence of the same DC magnetic field used for the ZFC measurement. The magnetic moment is then measured as the sample is warmed.
-
-
Data Analysis: The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass. The Néel temperature is identified as the temperature at which the ZFC susceptibility shows a sharp peak or cusp. The difference in susceptibility measured along different crystallographic axes reveals the magnetic anisotropy.
Specific Heat Measurement
Specific heat measurements provide information about the magnetic phase transition and the entropy change associated with it. A common instrument for this is the Physical Property Measurement System (PPMS).
Procedure:
-
Sample Preparation and Mounting: A small, flat sample with a known mass is attached to the sample platform of the heat capacity puck using a thin layer of Apiezon N grease to ensure good thermal contact.
-
Addenda Measurement: The heat capacity of the sample platform and grease (the "addenda") is measured separately before mounting the sample. This background measurement is crucial for accurate results.
-
Measurement Sequence: The measurement is performed using a relaxation method. A known amount of heat is applied to the sample platform, and the temperature rise and subsequent relaxation back to the base temperature are measured. This process is repeated at various temperatures, especially around the Néel temperature.
-
Data Analysis: The specific heat of the sample is determined by subtracting the addenda heat capacity from the total measured heat capacity. The magnetic phase transition is typically observed as a lambda-like anomaly in the specific heat versus temperature curve at the Néel temperature.
Visualizations
Crystal and Magnetic Structure of this compound
References
A Comprehensive Guide to the Synthesis and Characterization of Nickel Tungstate Nanoparticles
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Nickel tungstate (B81510) (NiWO₄) nanoparticles have garnered significant attention in recent years owing to their versatile applications in photocatalysis, gas sensing, electrochemistry, and biomedicine. Their unique electronic and structural properties, which can be tailored through controlled synthesis, make them a promising material for advanced technological applications. This technical guide provides a detailed overview of the synthesis, characterization, and potential applications of NiWO₄ nanoparticles, with a focus on experimental protocols and data analysis.
Synthesis Methodologies
The properties of nickel tungstate nanoparticles are highly dependent on the synthesis route. Various methods have been developed to control the size, morphology, and crystallinity of these nanoparticles. The most common and effective methods are detailed below.
Hydrothermal Synthesis
The hydrothermal method is a widely employed technique for synthesizing crystalline NiWO₄ nanoparticles. It involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method allows for precise control over the particle size and morphology by adjusting parameters such as temperature, reaction time, and pH.[1][2]
Experimental Protocol:
-
Precursor Preparation: Prepare equimolar aqueous solutions of nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O). For instance, dissolve 1 mmol of Ni(NO₃)₂·6H₂O and 1 mmol of Na₂WO₄·2H₂O in 50 mL of deionized water each.
-
Mixing and pH Adjustment: The two solutions are mixed under constant stirring. The pH of the resulting solution can be adjusted, for example to 9, using a sodium hydroxide (B78521) (NaOH) solution.[1]
-
Hydrothermal Reaction: The precursor solution is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically around 180°C, for a duration of 18-24 hours.[1][2]
-
Product Recovery: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven at a temperature of around 60-80°C.
Co-precipitation Method
Co-precipitation is a simple, rapid, and cost-effective method for synthesizing NiWO₄ nanoparticles.[3][4] This technique involves the simultaneous precipitation of nickel and tungstate ions from a solution by adding a precipitating agent.
Experimental Protocol:
-
Precursor Solution: Prepare an aqueous solution containing both nickel and tungstate ions. For example, dissolve stoichiometric amounts of nickel nitrate and sodium tungstate in deionized water.
-
Precipitation: A precipitating agent, such as a solution of sodium hydroxide or ammonia, is slowly added to the precursor solution under vigorous stirring. This leads to the formation of a this compound precipitate.
-
Aging: The precipitate is typically aged in the mother liquor for a certain period to allow for crystal growth and improved crystallinity.
-
Washing and Drying: The precipitate is then separated by filtration or centrifugation, washed thoroughly with deionized water to remove impurities, and dried at a suitable temperature.[5]
Sol-Gel Method
The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles.[6] This process involves the transition of a system from a liquid "sol" into a solid "gel" phase.
Experimental Protocol:
-
Sol Formation: Nickel and tungsten precursors (e.g., nickel acetate (B1210297) and ammonium (B1175870) tungstate) are dissolved in a suitable solvent, often with a chelating agent like citric acid, to form a stable sol.
-
Gelation: The sol is then heated to promote polymerization and the formation of a gel network.
-
Drying: The gel is dried to remove the solvent, resulting in a solid precursor.
-
Calcination: The dried gel is calcined at a high temperature (e.g., 600°C) to remove organic residues and induce the crystallization of the NiWO₄ phase.[7]
Solid-State Reaction
The solid-state reaction method, also known as the ceramic method, involves the direct reaction of solid precursors at high temperatures.[8] This method is straightforward and suitable for large-scale production.
Experimental Protocol:
-
Mixing of Precursors: Stoichiometric amounts of nickel oxide (NiO) and tungsten trioxide (WO₃) powders are intimately mixed by grinding.
-
Calcination: The mixture is then calcined in a furnace at a high temperature, typically around 800°C, for an extended period (e.g., 27-50 hours) to allow for the solid-state diffusion and reaction to form NiWO₄.[8]
-
Grinding: After cooling, the product is ground to obtain a fine powder of this compound.
Characterization of this compound Nanoparticles
A comprehensive characterization is crucial to understand the structural, morphological, and optical properties of the synthesized NiWO₄ nanoparticles.
Structural Analysis: X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the nanoparticles. The XRD pattern of NiWO₄ typically shows a monoclinic wolframite (B13744602) structure.[3][8] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
SEM provides information about the surface morphology, size, and aggregation of the nanoparticles.[9] TEM offers higher resolution images, revealing details about the particle size, shape, and lattice structure.[1][10] TEM images have shown that NiWO₄ nanoparticles can exhibit various morphologies, including rod-like and spherical shapes, with average particle sizes ranging from 15 to 100 nm depending on the synthesis method.[1][10][11]
Elemental Analysis: Energy Dispersive X-ray Spectroscopy (EDS)
EDS, often coupled with SEM or TEM, is used to determine the elemental composition of the synthesized material. The EDS spectrum of NiWO₄ nanoparticles confirms the presence of nickel (Ni), tungsten (W), and oxygen (O) in the desired stoichiometric ratio.[1]
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the sample. The FTIR spectrum of NiWO₄ shows characteristic absorption bands corresponding to the stretching and bending vibrations of W-O and Ni-O bonds within the WO₆ and NiO₆ octahedra, confirming the formation of the tungstate structure.[2][12]
Optical Properties: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the optical properties and determine the band gap energy (Eg) of the nanoparticles. The band gap is a crucial parameter for photocatalytic applications. The band gap of NiWO₄ nanoparticles typically falls in the range of 2.89 to 3.5 eV.[2][13] The band gap can be calculated from the Tauc plot derived from the UV-Vis absorption spectrum.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for NiWO₄ nanoparticles synthesized by various methods.
| Synthesis Method | Average Particle Size (nm) | Band Gap (Eg) (eV) | Reference |
| Hydrothermal | ~20 | 3.04 | [1] |
| Hydrothermal | 20-100 | - | [11] |
| Co-precipitation | 25.13 | 2.89 | [13] |
| Sucrose-Nitrate Decomposition | 15-35 | - | [10][14] |
| Microemulsion | 12-35 | 3.2 | [7] |
| Characterization Technique | Observed Feature | Typical Values/Results for NiWO₄ | Reference |
| XRD | Crystal Structure | Monoclinic Wolframite | [3][8] |
| XRD | Crystallite Size | 20-50 nm | [1][13] |
| TEM | Morphology | Rod-like, spherical, irregular | [1] |
| FTIR | W-O and Ni-O vibrations | Bands around 400-900 cm⁻¹ | [2] |
| UV-Vis | Optical Absorption | Absorption edge in the UV region | [1] |
| UV-Vis | Band Gap Energy | 2.89 - 3.5 eV | [2][13] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound nanoparticles.
Caption: General workflow for NiWO₄ nanoparticle synthesis and characterization.
Photocatalytic Degradation Mechanism
This compound nanoparticles are effective photocatalysts for the degradation of organic pollutants under UV or visible light irradiation. The mechanism is depicted below.
Caption: Photocatalytic mechanism of NiWO₄ nanoparticles.
Applications
The unique properties of NiWO₄ nanoparticles make them suitable for a variety of applications:
-
Photocatalysis: Due to their suitable band gap, NiWO₄ nanoparticles can effectively degrade organic pollutants like methylene (B1212753) blue and methyl orange under UV and visible light irradiation.[5][15][16] The photocatalytic efficiency is influenced by factors such as particle size, crystallinity, and surface area.
-
Gas Sensors: The high surface area and semiconductor properties of NiWO₄ nanoparticles make them promising candidates for the fabrication of sensitive and selective gas sensors.
-
Supercapacitors: this compound nanostructures have shown excellent performance as electrode materials in supercapacitors due to their high specific capacitance and good cycling stability.[11][15]
-
Biomedical Applications: Research is ongoing to explore the use of NiWO₄ nanoparticles in areas such as drug delivery and as antimicrobial agents.
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of this compound nanoparticles. The choice of synthesis method significantly impacts the physicochemical properties of the nanoparticles, which in turn determines their performance in various applications. The detailed experimental protocols and compiled data serve as a valuable resource for researchers and scientists working in the fields of materials science, chemistry, and drug development. Further research into optimizing synthesis conditions and exploring novel applications of NiWO₄ nanoparticles will undoubtedly continue to expand their technological importance.
References
- 1. mdpi.com [mdpi.com]
- 2. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdmf.org.br [cdmf.org.br]
- 4. chemijournal.com [chemijournal.com]
- 5. ijeat.org [ijeat.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound nanoparticles: synthesis, characterization and electrochemical sensing of mercury(II) ions [inis.iaea.org]
- 11. Facile hydrothermal synthesis of this compound (NiWO4) nanostructures with pronounced supercapacitor and electrochemical sensing activities [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. vimalacollege.edu.in [vimalacollege.edu.in]
- 14. This compound nanoparticles: synthesis, characterization and electrochemical sensing of mercury(II) ions | springerprofessional.de [springerprofessional.de]
- 15. Evaluation of photocatalytic and supercapacitor potential of this compound nanoparticles synthesized by electrochemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Spherical NiWO<sub>4</sub>-reduced graphene oxide nanocomposite for effective visible light driven photocatalytic activity for the decolourisation of organic pollutants - Arabian Journal of Chemistry [arabjchem.org]
Optical properties of NiWO4 thin films
An In-depth Technical Guide to the Optical Properties of Nickel Tungstate (B81510) (NiWO₄) Thin Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and optical properties of nickel tungstate (NiWO₄) thin films. The information presented is intended to be a valuable resource for researchers and professionals working in materials science, chemistry, and related fields, including those exploring novel materials for biomedical applications.
Introduction to NiWO₄ Thin Films
This compound (NiWO₄) is a transition metal tungstate that has garnered significant interest due to its promising physical and chemical properties. It crystallizes in a wolframite-type monoclinic structure.[1] As a semiconductor with a wide band gap, NiWO₄ thin films are being explored for various applications, including as photocatalysts, in electrochromic devices, and as gas sensors.[2][3] Their optical properties are of particular importance as they dictate the material's interaction with light and are fundamental to its performance in these applications.
Synthesis of NiWO₄ Thin Films
Several methods have been successfully employed for the synthesis of NiWO₄ thin films. The choice of synthesis technique significantly influences the film's morphology, crystallinity, and, consequently, its optical properties.[4] Key synthesis methods include hydrothermal synthesis, sol-gel deposition, and spray pyrolysis.
Experimental Protocols
2.1.1. Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave.[5] This technique is known for producing crystalline nanomaterials.[6]
Protocol:
-
Precursor Solution Preparation: Dissolve equimolar amounts of a nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and a tungsten salt (e.g., sodium tungstate, Na₂WO₄) in deionized water.
-
Mixing: The solutions are mixed under constant stirring to ensure homogeneity.
-
Autoclave Treatment: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave. A substrate (e.g., FTO glass) is placed inside the autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 18 hours).[7]
-
Cooling and Washing: After the reaction, the autoclave is allowed to cool down to room temperature. The substrate with the deposited thin film is removed and washed thoroughly with deionized water and ethanol (B145695) to remove any residual reactants.
-
Drying: The washed film is then dried in an oven at a low temperature (e.g., 60-80°C).
2.1.2. Sol-Gel Synthesis
The sol-gel process is a versatile solution-based method for fabricating thin films, involving the transition of a system from a liquid "sol" into a solid "gel" phase.[8][9]
Protocol:
-
Sol Preparation: A nickel precursor (e.g., nickel acetate) is dissolved in a solvent such as 2-methoxyethanol. A chelating agent like monoethanolamine may be added to control the hydrolysis and condensation reactions. A tungsten precursor (e.g., tungsten ethoxide) is separately dissolved in the same solvent.
-
Mixing and Hydrolysis: The two solutions are mixed together and stirred. A controlled amount of water is added to initiate hydrolysis.
-
Coating: The resulting sol is deposited onto a substrate using techniques like spin coating or dip coating.
-
Gelling and Drying: The coated substrate is heated at a low temperature (e.g., 100-150°C) to evaporate the solvent and promote gelation.
-
Annealing: The dried gel film is then annealed at a higher temperature (e.g., 400-600°C) to induce crystallization and form the NiWO₄ phase.[10]
2.1.3. Spray Pyrolysis
Spray pyrolysis is a deposition technique where a thin film is formed by spraying a solution onto a heated substrate, leading to the thermal decomposition of the precursors.[11][12][13][14]
Protocol:
-
Precursor Solution: An aqueous solution containing soluble salts of nickel and tungsten (e.g., nickel chloride and sodium tungstate) is prepared.
-
Substrate Heating: The substrate is placed on a heater and its temperature is raised to the desired deposition temperature (e.g., 350-500°C).
-
Spraying: The precursor solution is atomized into fine droplets and sprayed onto the heated substrate. The droplets undergo pyrolysis upon contact with the hot surface.
-
Film Formation: The decomposition of the precursors leads to the formation of a NiWO₄ thin film on the substrate.
-
Post-Deposition Treatment: The film may be allowed to cool slowly in the ambient atmosphere or undergo a post-annealing step to improve crystallinity.
Optical Properties of NiWO₄ Thin Films
The optical properties of NiWO₄ thin films are primarily characterized by their band gap, photoluminescence, and Raman scattering behavior. These properties are intrinsically linked to the synthesis conditions and the resulting film characteristics.
Data Presentation
Table 1: Optical Band Gap of NiWO₄ Thin Films
| Synthesis Method | Annealing Temperature (°C) | Band Gap (eV) | Reference |
| Hydrothermal | As-synthesized (180°C) | 3.04 | [7] |
| Chemical Precipitation | 700 | 3.15 | [2] |
| Chemical Precipitation | 800 | 3.20 | [2] |
| Sputtering (NixW1-xO, x=0.43) | Room Temperature | 3.2 - 3.3 | [15] |
| Spray Pyrolysis | - | 2.82 - 3.03 | [11] |
Table 2: Photoluminescence (PL) Emission of NiWO₄
| Excitation Wavelength (nm) | Emission Peaks (nm) | Observation | Reference |
| - | 423.2, 487.3, 447.0, 532.0 | Broad blue-green emission | [16] |
| 320 | ~450, ~520 | Broad emission bands | [17] |
| - | 410, 470 | Phosphorescence and fluorescence peaks | [18] |
Table 3: Raman Spectroscopy Peaks of NiWO₄
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~900 | W-O stretching in WO₆ octahedra | [19][20] |
| ~700-800 | Asymmetric W-O stretching | [21] |
| ~525 | Ni-O bond vibrations | [22] |
Experimental Protocols for Optical Characterization
3.2.1. UV-Vis Spectroscopy for Band Gap Determination
UV-Vis spectroscopy is a standard technique to determine the optical band gap of semiconductor thin films by measuring their absorbance or transmittance as a function of wavelength.[3][19][20]
Protocol:
-
Sample Preparation: A NiWO₄ thin film deposited on a transparent substrate (e.g., quartz or FTO glass) is used. A blank substrate is used as a reference.
-
Measurement: The absorbance spectrum of the thin film is recorded over a suitable wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.[23]
-
Data Analysis (Tauc Plot):
-
The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t) using the relation: α = 2.303 * A / t.
-
The Tauc equation, (αhν)ⁿ = A(hν - E_g), is used, where hν is the photon energy, E_g is the band gap energy, A is a constant, and n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like NiWO₄).
-
A Tauc plot of (αhν)² versus hν is generated.
-
The linear portion of the plot is extrapolated to the energy axis (where (αhν)² = 0) to determine the optical band gap (E_g).[24]
-
3.2.2. Photoluminescence (PL) Spectroscopy
PL spectroscopy provides information about the electronic transitions and defect states within the material by analyzing the light emitted after excitation with a higher energy light source.[25][26]
Protocol:
-
Excitation: The NiWO₄ thin film is irradiated with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) with a photon energy greater than the material's band gap.
-
Emission Collection: The light emitted from the sample is collected, typically at a 90° angle to the excitation source to minimize scattered excitation light.
-
Spectral Analysis: The collected light is passed through a monochromator and detected by a photomultiplier tube or a CCD detector to obtain the PL spectrum, which is a plot of emission intensity versus wavelength.
3.2.3. Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules and crystal lattices, providing information about the material's structure, phase, and crystallinity.[1][17][27][28][29]
Protocol:
-
Sample Illumination: A monochromatic laser beam is focused onto the surface of the NiWO₄ thin film.
-
Scattered Light Collection: The inelastically scattered Raman light is collected using a lens and directed into a spectrometer.
-
Spectral Analysis: A filter is used to remove the elastically scattered (Rayleigh) light. The spectrometer disperses the Raman scattered light, and a detector records the intensity as a function of the Raman shift (the energy difference between the incident and scattered photons, typically in cm⁻¹).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optical Thin-Film Measurements by Ellipsometry [lighttrans.com]
- 3. mmrc.caltech.edu [mmrc.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research Journal of Chemical Sciences : Thin Film Coating through Sol-Gel Technique - ISCA [isca.in]
- 9. researchgate.net [researchgate.net]
- 10. longhornkids.com [longhornkids.com]
- 11. ijrat.org [ijrat.org]
- 12. scispace.com [scispace.com]
- 13. Thin film deposition using spray pyrolysis | PPTX [slideshare.net]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced photoluminescence spectroscopy for thin films using the attenuated total reflection method [opg.optica.org]
- 17. Raman-Based Metrology of Thin Film Systems - ProQuest [proquest.com]
- 18. Photoluminescence and Raman studies in thin-film materials: Transition from amorphous to microcrystalline silicon (Journal Article) | OSTI.GOV [osti.gov]
- 19. physics.iisc.ac.in [physics.iisc.ac.in]
- 20. agilent.com [agilent.com]
- 21. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
- 23. allanchem.com [allanchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. ossila.com [ossila.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 1-act.com [1-act.com]
- 28. arxiv.org [arxiv.org]
- 29. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermal Stability of Nickel Tungstate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of nickel tungstate (B81510) (NiWO₄), a material of significant interest in catalysis, electrochemistry, and sensor technology. Understanding its behavior at elevated temperatures is crucial for its synthesis, processing, and application. This document details the decomposition pathways, phase transitions, and the influence of synthesis methodologies on the thermal characteristics of NiWO₄, supported by experimental protocols and quantitative data.
Introduction to Nickel Tungstate (NiWO₄)
This compound is an inorganic compound that primarily crystallizes in a wolframite-type monoclinic structure with the space group P2/c. Its properties are highly dependent on its phase purity, crystallinity, and morphology, which are, in turn, significantly influenced by the thermal treatment during and after its synthesis. The thermal stability of NiWO₄ and its precursors is a critical factor in controlling these characteristics.
Thermal Analysis of this compound
The thermal behavior of this compound and its precursors is typically investigated using a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature ranges of decomposition, dehydration, and oxidation events.
-
Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as a function of temperature. It detects exothermic (heat-releasing) and endothermic (heat-absorbing) events such as phase transitions, crystallization, and decomposition.
-
Differential Scanning Calorimetry (DSC): Measures the amount of heat required to increase the temperature of a sample compared to a reference. It provides quantitative information about the enthalpy changes associated with thermal events.
General Thermal Behavior
As-synthesized this compound, particularly when prepared via wet chemical routes, often contains adsorbed water and residual organic or inorganic precursors. The thermal analysis of these materials typically reveals several distinct stages of mass loss and energy change:
-
Below 200°C: A minor weight loss is commonly observed, corresponding to the desorption of physically adsorbed water molecules.[1]
-
200-500°C: This range often shows a more significant weight loss, which can be attributed to the decomposition of precursor materials, such as metal hydroxides or organic residues from methods like the polymeric precursor synthesis.[1]
-
Above 500°C: The material generally exhibits high thermal stability with minimal weight loss. The crystallization of amorphous NiWO₄ into its stable wolframite (B13744602) structure is a key event in this temperature range, often observed as a sharp exothermic peak in DTA or DSC curves.
The melting point of crystalline this compound is reported to be 1420 °C. A phase transition has also been noted at 700 °C.
Quantitative Thermal Analysis Data
The following tables summarize quantitative data obtained from the thermal analysis of this compound and its precursors, as reported in various studies. These values can vary depending on the synthesis method and experimental conditions.
| Temperature Range (°C) | Weight Loss (%) | Associated Event | Synthesis Method | Reference |
| < 100 | ~0.25 | Desorption of adsorbed water | Hydrothermal | [1] |
| 220 - 480 | ~3.2 | Decomposition of grafted metal hydroxides | Hydrothermal | [1] |
| Up to ~700 | ~33 | Total elimination of organic compounds | Polymeric Precursor |
| Peak Temperature (°C) | Thermal Event | Analysis Method | Synthesis Method | Reference |
| ~639 | Crystallization of NiWO₄ | DSC | Polymeric Precursor |
Influence of Synthesis Method on Thermal Stability
The method used to synthesize this compound has a profound impact on its thermal properties, particularly the decomposition of its precursors and the temperature at which the crystalline phase is formed.
Hydrothermal Synthesis
This method involves the reaction of nickel and tungsten salt solutions in a sealed vessel at elevated temperature and pressure. The as-synthesized product may contain adsorbed water and some hydroxides.
Polymeric Precursor Method
In this technique, metal ions are chelated by a polymer, often followed by a heat treatment to remove the organic components and form the oxide. The TGA of these precursors shows a significant weight loss corresponding to the decomposition of the polymer matrix before the final formation of NiWO₄.
Solid-State Reaction
This method involves the high-temperature reaction of solid precursors, such as nickel oxide (NiO) and tungsten oxide (WO₃). The formation of NiWO₄ typically occurs at temperatures above 800°C.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its thermal analysis.
Synthesis Protocols
-
Preparation of Precursor Solutions:
-
Dissolve 0.1 M of nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in 20 mL of deionized water (Solution A).
-
Dissolve 0.1 M of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in 20 mL of deionized water (Solution B).
-
-
Mixing: Slowly add Solution B to Solution A under constant stirring. Continue stirring the mixture for 2 hours.
-
Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180°C for 12 hours.
-
Product Recovery: Allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and then dry it in an oven.
-
Calcination: Calcine the dried powder at a specified temperature (e.g., 600°C for 4 hours) to obtain crystalline NiWO₄.
-
Precursor Mixing: Intimately mix stoichiometric amounts of nickel oxide (NiO) and tungsten oxide (WO₃) powders in a 1:1 molar ratio. This can be achieved by grinding the powders together in an agate mortar.
-
Calcination: Place the mixed powder in an alumina (B75360) crucible and heat it in a furnace. The reaction temperature is typically in the range of 800-1000°C for several hours to ensure complete reaction and crystallization.
Thermal Analysis Protocol (TGA/DTA/DSC)
-
Sample Preparation: Place a small amount of the powdered sample (typically 5-15 mg) into an appropriate crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the thermal analyzer.
-
Set the desired atmosphere (e.g., dry air or nitrogen) with a constant flow rate (e.g., 20-100 mL/min).
-
-
Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the sample weight (TGA), the temperature difference between the sample and reference (DTA), and the heat flow to the sample (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting curves to determine weight loss percentages, onset temperatures of decomposition, and the temperatures and enthalpies of phase transitions and reactions.
Reaction Pathways and Mechanisms
The formation and decomposition of this compound involve specific chemical transformations. These can be visualized to better understand the process.
Hydrothermal Synthesis Reaction Pathway
The hydrothermal synthesis of NiWO₄ from nickel nitrate and sodium tungstate in an aqueous solution can be represented by the following reaction.
Caption: Hydrothermal synthesis of crystalline NiWO₄.
Thermal Decomposition of Polymeric Precursor
The thermal decomposition of a this compound precursor synthesized via the polymeric precursor method involves the breakdown of the organic matrix.
Caption: Thermal decomposition pathway of a NiWO₄ polymeric precursor.
Solid-State Reaction Pathway
The solid-state synthesis involves the direct reaction of the constituent oxides at high temperatures.
Caption: Solid-state reaction to form NiWO₄.
Influence of Atmosphere on Thermal Stability
The atmosphere in which thermal analysis or processing is conducted can significantly affect the observed thermal events.
-
Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition of organic precursors proceeds via pyrolysis. For the final NiWO₄ compound, an inert atmosphere prevents oxidation of any reduced species that might form at very high temperatures or under low oxygen partial pressures.
-
Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, organic precursors undergo combustion, which is typically a more exothermic process than pyrolysis. For the NiWO₄ compound itself, an oxidizing atmosphere is generally the standard condition for maintaining its stoichiometry at high temperatures. However, it can also promote the oxidation of any metallic impurities if present. The formation of NiWO₄ from Ni-W alloys, for instance, is an oxidation process that occurs at high temperatures in the presence of oxygen.
Conclusion
The thermal stability of this compound is a multifaceted topic, with significant dependencies on the synthesis route, precursor materials, and atmospheric conditions during thermal treatment. A thorough understanding and control of these parameters, guided by thermal analysis techniques such as TGA, DTA, and DSC, are essential for producing NiWO₄ with the desired crystallinity, phase purity, and morphology for its diverse applications. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important material.
References
An In-Depth Technical Guide to Nickel Tungstate: Chemical Formula and Molar Mass
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the fundamental chemical properties of nickel tungstate (B81510), specifically its chemical formula and molar mass. While the determination of these properties does not involve complex experimental protocols or signaling pathways, this document presents the core information in a structured and clear format, adhering to the principles of precise scientific communication.
Core Chemical Properties
Nickel tungstate is an inorganic compound that finds applications in various fields, including catalysis and material science. A precise understanding of its chemical formula and molar mass is foundational for any research or development involving this compound.
The essential quantitative data for this compound is summarized in the table below.
| Property | Value |
| Chemical Formula | NiWO₄[1][2][3][4] |
| Molar Mass | 306.53 g/mol [1][2] |
| Alternate Formula | NiO₄W[5][6][7] |
| Appearance | Green or light brown crystals[1] |
| CAS Number | 14177-51-6[1][2][3] |
Methodologies for Determination
The chemical formula of this compound is determined through elemental analysis and crystallographic techniques. The molar mass is a calculated value derived from the chemical formula and the standard atomic weights of its constituent elements.
Experimental Protocol: Molar Mass Calculation
The molar mass of a compound is the sum of the atomic masses of its constituent atoms. For this compound (NiWO₄), the calculation is as follows:
-
Identify the constituent elements: Nickel (Ni), Tungsten (W), and Oxygen (O).
-
Determine the number of atoms of each element from the chemical formula:
-
Ni: 1 atom
-
W: 1 atom
-
O: 4 atoms
-
-
Obtain the standard atomic weight of each element:
-
Atomic weight of Ni ≈ 58.693 u
-
Atomic weight of W ≈ 183.84 u
-
Atomic weight of O ≈ 15.999 u
-
-
Calculate the total mass:
-
Molar Mass = (1 × Atomic weight of Ni) + (1 × Atomic weight of W) + (4 × Atomic weight of O)
-
Molar Mass = (58.693) + (183.84) + (4 × 15.999)
-
Molar Mass = 306.53 g/mol
-
Visualization of Elemental Composition
The following diagram illustrates the elemental composition of this compound.
Caption: Elemental components of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 14177-51-6 | Lorad Chemical Corporation [loradchemical.com]
- 3. This compound- Tungsten Powder Manufacturer and Supplier [tungsten-powder.com]
- 4. This compound - Wikidata [wikidata.org]
- 5. This compound [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. americanelements.com [americanelements.com]
An In-depth Technical Guide to the Solubility of Nickel Tungstate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of nickel tungstate (B81510) (NiWO₄) in a range of solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information and provides detailed, generalized experimental protocols that can be adapted for the precise determination of nickel tungstate's solubility parameters.
Executive Summary
This compound is a crystalline solid that is generally classified as insoluble in water.[1][2] However, its solubility can be significantly influenced by the chemical nature of the solvent, particularly in the presence of complexing agents or in acidic and alkaline environments. This guide summarizes the known qualitative solubility of this compound and presents methodologies for its quantitative determination, which is crucial for applications in catalysis, materials science, and potentially in pharmaceutical research where tungstate-containing compounds are being explored.
Qualitative Solubility of this compound
The solubility of this compound is not a simple dissolution process in most solvents but often involves a chemical reaction.
Table 1: Qualitative Solubility of this compound (NiWO₄)
| Solvent System | Solubility | Remarks |
| Water (H₂O) | Insoluble | Generally considered insoluble under standard conditions.[1][2] The exact, very low solubility has not been quantitatively documented in readily available literature. |
| Aqueous Ammonia (B1221849) (NH₃) | Soluble | Dissolution is due to the formation of a soluble hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺.[2] |
| Strong Acids (e.g., H₂SO₄, HCl, HNO₃) | Soluble (with reaction) | Dissolution involves a chemical reaction where the tungstate ion is protonated, and the nickel ion is released into the solution. |
| Alkaline Solutions (e.g., NaOH) | Reacts | This compound can react in alkaline solutions, particularly under electrochemical conditions.[3] The tungstate ion (WO₄²⁻) is generally more stable in alkaline media.[4] |
| Organic Solvents (e.g., Ethanol, Methanol) | Insoluble | No significant solubility is reported in common non-polar or polar organic solvents. |
Dissolution Mechanisms and Signaling Pathways
The dissolution of this compound in reactive solvents is not a simple physical process but a chemical transformation. These processes can be visualized as reaction pathways.
Dissolution in Aqueous Ammonia
In the presence of ammonia, the nickel(II) ion acts as a Lewis acid and forms a stable coordination complex with ammonia molecules, which act as Lewis bases. This complex formation shifts the dissolution equilibrium, leading to the dissolution of the this compound salt.
Caption: Dissolution of this compound in aqueous ammonia.
Dissolution in Strong Acids
In acidic solutions, the tungstate ion (WO₄²⁻) is protonated to form tungstic acid (H₂WO₄), which may be soluble or precipitate depending on the conditions. The nickel(II) ion is released into the solution as a hydrated cation.
Caption: Dissolution of this compound in strong acid.
Experimental Protocols for Solubility Determination
Due to the lack of specific published protocols for this compound, the following are generalized but detailed methods for determining the solubility of sparingly soluble salts. These can be adapted for the specific analysis of this compound.
Gravimetric Method for Water Solubility
This method is suitable for determining very low solubilities.
Methodology:
-
Saturation: A supersaturated solution of this compound is prepared by adding an excess of the solid to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by filtration through a fine-pore filter paper or by centrifugation.
-
Evaporation: A precisely measured volume of the clear supernatant is transferred to a pre-weighed evaporating dish.
-
Drying: The solvent is evaporated at a controlled temperature (e.g., 110°C) until a constant weight of the dissolved this compound is obtained.
-
Calculation: The solubility is calculated in grams per 100 mL of water.
Caption: Workflow for the gravimetric determination of solubility.
Complexometric Titration for Solubility in Aqueous Ammonia
This method is suitable for determining the solubility of this compound in ammonia solutions where it forms a soluble nickel-ammonia complex.
Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in an aqueous ammonia solution of a specific concentration at a constant temperature.
-
Filtration: Filter the solution to remove any undissolved solid.
-
Sample Preparation: Take a known volume of the clear filtrate and dilute it with deionized water. Adjust the pH to approximately 10 using an ammonia-ammonium chloride buffer.
-
Titration: Add a suitable indicator (e.g., Murexide) to the solution. Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the endpoint, indicated by a color change (e.g., from yellow to purple for Murexide), is reached.[5][6][7][8]
-
Calculation: The concentration of nickel(II) ions in the saturated solution can be calculated from the volume of EDTA used. This concentration is equivalent to the molar solubility of this compound in that specific ammonia solution.
Spectrophotometric Method for Solubility in Acids
This method can be used to determine the concentration of nickel or tungstate ions in an acidic solution.
Methodology:
-
Dissolution: Dissolve a known excess of this compound in a specific concentration of acid at a constant temperature, allowing it to reach equilibrium.
-
Filtration: Filter the solution to remove any undissolved solid or precipitated tungstic acid.
-
Complexation:
-
For Nickel: Take a known volume of the filtrate and add a suitable complexing agent that forms a colored complex with nickel(II) ions (e.g., dimethylglyoxime).
-
For Tungstate: Take a known volume of the filtrate and use a method to form a colored tungsten complex (e.g., the thiocyanate (B1210189) method).
-
-
Spectrophotometry: Measure the absorbance of the colored solution at its maximum absorption wavelength using a UV-Vis spectrophotometer.
-
Concentration Determination: Determine the concentration of the nickel or tungstate ions from a pre-established calibration curve of known concentrations versus absorbance. The molar solubility of this compound can be determined from the concentration of either ion.
Conclusion
While this compound is broadly categorized as insoluble in water, its solubility is significantly enhanced in the presence of complexing agents like ammonia and in acidic environments through chemical reactions. The lack of readily available quantitative solubility data highlights the need for further experimental investigation. The detailed protocols provided in this guide offer a solid foundation for researchers to accurately determine the solubility of this compound in various solvents, enabling a better understanding of its properties and facilitating its application in diverse scientific and industrial fields.
References
Theoretical Modeling of Nickel Tungstate (NiWO4) Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel tungstate (B81510) (NiWO4) is an inorganic compound that has garnered significant attention in various scientific and technological fields due to its intriguing structural, electronic, optical, and magnetic properties.[1] It crystallizes in a wolframite-type monoclinic structure and exhibits antiferromagnetic behavior at low temperatures.[2][3] The unique characteristics of NiWO4 make it a promising candidate for applications in catalysis, photocatalysis, humidity and gas sensors, microwave devices, and as a cathode material for supercapacitors.[2][4] The continuous drive for material innovation necessitates a deep understanding of the fundamental properties of NiWO4, which can be effectively achieved through theoretical modeling.
This technical guide provides a comprehensive overview of the theoretical modeling of nickel tungstate properties, with a focus on first-principles calculations based on Density Functional Theory (DFT). It is intended to serve as a valuable resource for researchers and scientists working on the development of new materials and drug development professionals exploring novel applications of inorganic compounds. This document summarizes key quantitative data, details common experimental protocols for synthesis, and visualizes essential computational workflows and logical relationships.
Data Presentation: A Comparative Summary of NiWO4 Properties
The following tables present a compilation of theoretical and experimental data for the key properties of this compound, facilitating a direct comparison between computational predictions and empirical measurements.
Table 1: Structural Properties of this compound (NiWO4)
| Parameter | Theoretical Value | Experimental Value | Reference |
| Crystal System | Monoclinic | Monoclinic | [2] |
| Space Group | P2/c | P2/c | [2] |
| Lattice Constant a (Å) | 4.5992 | 4.603 | [3][5] |
| Lattice Constant b (Å) | 5.6606 | 5.673 | [3][5] |
| Lattice Constant c (Å) | 4.9068 | 4.913 | [3][5] |
| Angle β (°) | 90.03 | 90.5 | [3][5] |
| Unit Cell Volume (ų) | 127.6 | 128.0(3) | [3][6] |
Table 2: Electronic and Optical Properties of this compound (NiWO4)
| Property | Theoretical Value (eV) | Experimental Value (eV) | Reference |
| Band Gap (Indirect) | 3.7 | 3.6 | [7] |
| Band Gap | 2.7 | 2.87 - 3.4 | [6] |
| Band Gap | - | 2.28, 2.52 | [7] |
| Band Gap | - | 3.04 | [4] |
| Band Gap | - | 2.95 | [8] |
| Band Gap | - | 3.15 - 3.2 | [9] |
Note: The wide range of reported experimental band gap values can be attributed to variations in synthesis methods, sample crystallinity, and measurement techniques.
Table 3: Magnetic Properties of this compound (NiWO4)
| Property | Theoretical Value | Experimental Value | Reference |
| Magnetic Ordering | Antiferromagnetic (AF1-type) | Antiferromagnetic | [2][7] |
| Net Atomic Spin on Ni (μB) | ~1.70 | - | [7] |
| Néel Temperature (TN) | - | ~67 K | [5] |
| Spin-flop transition field (along c-axis) | - | 17.5 T | [10] |
Experimental Protocols: Synthesis of this compound
The properties of this compound are highly dependent on its morphology and crystallinity, which are controlled by the synthesis method. Below are detailed protocols for three common synthesis techniques.
Co-Precipitation Method
The co-precipitation method is a straightforward and widely used technique for the synthesis of NiWO4 nanoparticles.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of nickel nitrate and sodium tungstate of desired molarity.
-
Slowly add the sodium tungstate solution to the nickel nitrate solution under vigorous stirring.
-
A precipitate of this compound will form immediately.
-
Continue stirring the mixture for a specified period (e.g., 2-4 hours) to ensure a complete reaction.
-
The precipitate is then separated by centrifugation or filtration.
-
Wash the collected precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a specific temperature (e.g., 80-100 °C) for several hours.
-
The dried powder can be calcined at higher temperatures (e.g., 500-800 °C) to improve crystallinity.
Hydrothermal Synthesis
Hydrothermal synthesis allows for the formation of well-crystallized NiWO4 nanostructures at relatively low temperatures.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized water
Procedure:
-
Dissolve stoichiometric amounts of the nickel salt and sodium tungstate in deionized water in separate beakers.
-
Mix the two solutions under magnetic stirring to form a homogeneous precursor solution.
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a controlled temperature (typically 150-200 °C) for a specific duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final NiWO4 product in an oven.
Sol-Gel Method
The sol-gel method offers good control over the purity, homogeneity, and particle size of the resulting NiWO4.
Materials:
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Ammonium (B1175870) tungstate ((NH₄)₁₀W₁₂O₄₁·5H₂O)
-
Citric acid (C₆H₈O₇)
-
Ethylene (B1197577) glycol (C₂H₆O₂)
-
Deionized water
Procedure:
-
Dissolve the nickel acetate and ammonium tungstate in deionized water.
-
In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal cations is typically greater than 1.
-
Add the citric acid solution to the metal salt solution to form a metal-citrate complex.
-
Add ethylene glycol to the solution, which acts as a polymerizing agent.
-
Heat the solution at a moderate temperature (e.g., 80-90 °C) with constant stirring to promote polymerization and the formation of a viscous gel.
-
Dry the gel in an oven to remove water and other volatiles, resulting in a solid precursor.
-
Grind the dried gel into a fine powder and calcine it at a high temperature (e.g., 600-800 °C) to obtain the crystalline NiWO4 phase.
Mandatory Visualization: Diagrams of Theoretical Modeling Workflows
The following diagrams, created using the DOT language, illustrate the typical workflows for the theoretical modeling of this compound properties using DFT.
Caption: A generalized workflow for DFT calculations of NiWO4 properties.
Caption: Workflow for calculating electronic band structure and density of states.
Caption: Logical relationships between key properties of NiWO4.
Conclusion
Theoretical modeling, particularly through first-principles DFT calculations, provides a powerful framework for understanding and predicting the fundamental properties of this compound. The presented data and workflows offer a comprehensive guide for researchers interested in the computational design and analysis of NiWO4 and related materials. The synergy between theoretical predictions and experimental synthesis and characterization is crucial for accelerating the discovery and development of new materials with tailored functionalities for a wide range of applications, from energy storage to catalysis and beyond. This guide serves as a foundational resource to facilitate such integrated research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ijeat.org [ijeat.org]
- 10. Magnetic anisotropy and spin-flop transition of NiWO4 single crystals [inis.iaea.org]
Phase Transition in Nickel Tungstate Under Pressure: A Technical Guide
Abstract
Nickel tungstate (B81510) (NiWO₄), a material with promising applications in photocatalysis, supercapacitors, and scintillators, exhibits intriguing behavior under extreme pressures.[1] Its structural response to compression has been a subject of recent scientific investigation, yielding conflicting results that present a compelling area for further research. This technical guide provides an in-depth overview of the current understanding of the phase transitions in NiWO₄ under high pressure, targeted at researchers, scientists, and professionals in materials science and related fields. It critically examines the divergent findings, details the experimental protocols employed in these studies, and presents the available quantitative data in a structured format. Furthermore, this document offers visualizations of the proposed phase transition pathways and a general experimental workflow for high-pressure studies to aid in the design and interpretation of future experiments.
Introduction to Nickel Tungstate (NiWO₄)
This compound is an inorganic compound that crystallizes in a wolframite-type monoclinic structure at ambient conditions, described by the space group P2/c.[1][2] This structure is shared by several other tungstates.[1] The material is typically a light brown or green solid, insoluble in water, and exhibits antiferromagnetic properties.[2] The study of NiWO₄ under high pressure is crucial for understanding its fundamental properties and for potentially tuning its electronic and structural characteristics for enhanced performance in various applications.[1]
Recent high-pressure studies on NiWO₄ have produced a scientific puzzle. One body of research suggests that the wolframite (B13744602) structure of NiWO₄ is stable up to 20 GPa, with no evidence of a phase transition.[1][3] In contrast, other recent studies report one or more structural phase transitions occurring at pressures around 12.9 GPa, 17.5 GPa, and 20 GPa.[4][5][6] This guide delves into these conflicting reports to provide a comprehensive picture of the current state of knowledge.
Synthesis of this compound for High-Pressure Studies
The method of synthesis can influence the crystallinity, stoichiometry, and defect concentration of the resulting NiWO₄ powder, which in turn could potentially affect its high-pressure behavior. Several methods have been reported for the synthesis of NiWO₄.
A common laboratory-scale synthesis involves the reaction of aqueous solutions of a nickel salt and a tungstate salt. For instance, polycrystalline NiWO₄ has been synthesized from a stoichiometric mixture of nickel(II) acetate (B1210297) hexahydrate and ammonium (B1175870) metatungstate.[1] Another approach is the reaction of nickel(II) nitrate (B79036) with sodium tungstate.[2]
Solid-state reaction is another reported method, involving the high-temperature reaction of nickel(II) oxide and tungsten(VI) oxide.[2] Hydrothermal synthesis has also been employed to produce single-phase NiWO₄ with a monoclinic structure.[4] Additionally, co-precipitation is a facile method used to synthesize this compound, sometimes in combination with other metal tungstates.[7][8]
For high-pressure experiments, it is crucial that the starting material is well-characterized and phase-pure to avoid misinterpretation of the experimental results.
Experimental Methodologies for High-Pressure Investigation
High-pressure studies on materials like NiWO₄ are typically conducted using a diamond anvil cell (DAC), which can generate pressures of tens to hundreds of gigapascals on a small sample.[9]
Sample Loading and Pressure Generation
A small amount of the NiWO₄ sample is placed in a hole drilled in a metal gasket, which is then compressed between the culets of two diamond anvils.[1] A pressure-transmitting medium is often used to ensure hydrostatic or quasi-hydrostatic pressure conditions. A common medium is a mixture of methanol, ethanol, and water (MEW) in a 16:3:1 ratio.[1]
Pressure Measurement
The pressure inside the DAC is typically measured using a pressure marker, such as a small chip of copper or a ruby sphere, whose equation of state or fluorescence spectrum as a function of pressure is well-calibrated.[1]
In-situ Characterization Techniques
The structural and vibrational properties of the sample under pressure are monitored in-situ using techniques such as:
-
Synchrotron X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure of the material at high pressures. Monochromatic X-rays are passed through the sample, and the resulting diffraction pattern is collected on a detector.[1] Analysis of the diffraction patterns, often using Rietveld refinement, allows for the determination of the crystal structure, lattice parameters, and volume as a function of pressure.[1]
-
Raman Spectroscopy: This technique probes the vibrational modes of the material. Changes in the Raman spectrum, such as the appearance of new peaks, the disappearance of existing peaks, or changes in the pressure dependence of peak positions (Raman shifts), can indicate a phase transition.[5][10]
High-Pressure Behavior of this compound: A Review of Recent Findings
As mentioned, there are conflicting reports on the high-pressure behavior of NiWO₄. This section will present the findings from the key studies.
The Case for Stability: No Phase Transition up to 20 GPa
A 2023 study by Errandonea et al. investigated the structural and optical properties of NiWO₄ up to 20 GPa using synchrotron XRD and optical absorption experiments, complemented by density-functional theory (DFT) calculations.[1][3] Their XRD results showed that NiWO₄ remains in the wolframite structure up to 20 GPa, with no evidence of a phase transition.[1][3] They determined the equation of state for this phase.
The Case for Instability: Evidence for Phase Transitions
Furthermore, another publication reports evidence of two structural phase transitions at around 12.9 GPa and 17.5 GPa.[4] The first transition is proposed to be from the ambient wolframite structure to a new high-pressure phase, and the second transition to another high-pressure phase.[4]
Quantitative Data from High-Pressure Studies
Table 1: Equation of State Parameters for Wolframite NiWO₄
| Parameter | Value (Errandonea et al., 2023)[3] |
| Zero-pressure volume (V₀) | 128.0(3) ų |
| Bulk modulus (K₀) | 137(17) GPa |
| Pressure derivative of bulk modulus (K₀') | 5.5(2.3) |
This data is based on the study that reported no phase transition up to 20 GPa.
Table 2: Reported Pressure-Induced Phase Transitions in NiWO₄
| Reported Transition Pressure (GPa) | Proposed High-Pressure Phase | Reference |
| ~12.9 | Not fully determined | [4] |
| ~17.5 | Not fully determined | [4] |
| ~20.0 | Unspecified structural phase transition | [5] |
Table 3: Pressure Coefficients of Ni²⁺ d-d Transitions
| Transition Band | Pressure Coefficient (meV/GPa) (Errandonea et al., 2023)[3] | Pressure Coefficient (meV/GPa) (Ye et al., 2023)[11] |
| E₃ | 11.8 | 7.4 |
| E₅ | 14.8 | 14.8 |
Note: The labeling of the transition bands (E₃, E₅) is based on the assignment in the respective publications.
Visualizing the Phase Transition and Experimental Workflow
The following diagrams, created using the DOT language, visualize the conflicting reports on the phase transition of NiWO₄ and a typical experimental workflow for high-pressure studies.
References
- 1. Band-Gap Energy and Electronic d–d Transitions of NiWO4 Studied under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Vibrational modes of nickel tungstate using Raman spectroscopy
An In-Depth Technical Guide to the Vibrational Modes of Nickel Tungstate (B81510) (NiWO₄) using Raman Spectroscopy
Introduction
Nickel tungstate (NiWO₄) is a widely studied inorganic compound belonging to the wolframite (B13744602) family of tungstates. It crystallizes in a monoclinic structure and is composed of distorted edge-sharing NiO₆ and WO₆ octahedra.[1][2][3] Due to its unique electronic and structural properties, NiWO₄ has garnered significant interest for a range of applications, including as a catalyst, gas sensor, supercapacitor material, and in electrochromic devices.[3][4]
A thorough understanding of the material's fundamental properties is critical for its application and development. Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of a material.[5] These modes are intrinsically linked to the crystal structure, symmetry, and bonding characteristics. This guide provides a detailed technical overview of the analysis of NiWO₄ using Raman spectroscopy, intended for researchers and scientists in materials science and related fields.
Crystal Structure and Theoretical Vibrational Modes
This compound possesses a wolframite-type monoclinic crystal structure with the space group P2/c (C₂ₕ⁴).[1][2][6] The unit cell contains two formula units, with nickel and tungsten atoms occupying distorted octahedral sites surrounded by six oxygen atoms.[2][3]
According to group theory calculations for this structure, there are 36 possible vibrational modes at the Brillouin zone center (Γ-point).[6][7] Of these, 18 modes are Raman-active and are classified under the following irreducible representations:
Γ_Raman = 8Ag + 10Bg [1][6][7]
These vibrational modes can be further categorized based on their origin:
-
Internal Modes: These are high-frequency vibrations that occur within the tightly bound [WO₆] octahedral units. They primarily involve the stretching and bending of W-O bonds and are typically observed at wavenumbers above 600 cm⁻¹.[1]
-
External Modes (Lattice Phonons): These are lower-frequency modes that involve the motion of the entire [WO₆] octahedron as a rigid unit and the vibrations of the Ni²⁺ cations within the lattice. These are generally found at wavenumbers below 600 cm⁻¹.[1]
Experimental Protocol: Raman Spectroscopy
This section outlines a typical methodology for acquiring the Raman spectrum of NiWO₄.
Sample Preparation
This compound can be synthesized via several methods, including hydrothermal synthesis, co-precipitation, and solid-state reaction.[1][6][8] The resulting material may be in the form of nanocrystals, powders, or thin films. For Raman analysis, solid powders are often pressed into a pellet to create a flat, dense surface for analysis, while thin films can be analyzed directly on their substrate.[4][9]
Instrumentation and Setup
A standard Raman spectroscopy setup for analyzing NiWO₄ would include the following components:
-
Laser Source: A frequency-doubled Nd:YAG laser providing an excitation wavelength of 532 nm is a common choice due to its stability and power.[5]
-
Spectrometer: A high-resolution spectrometer, such as one with a Czerny-Turner configuration, is used to disperse the scattered light.[5][9]
-
Optics: The setup employs a series of optics for beam management. An objective lens focuses the laser beam onto the sample surface. The backscattered light is collected through the same objective.
-
Filtering: A notch or edge filter is critically important to block the intense, elastically scattered Rayleigh light (at the laser wavelength) while allowing the inelastically scattered Raman light to pass through to the detector.[5][9]
-
Detector: The Raman signal is typically guided via an optical fiber to a sensitive detector, such as a charge-coupled device (CCD), for measurement.[5]
Data Acquisition
-
The sample is placed on the microscope stage and brought into focus.
-
The laser is directed onto the sample surface. Laser power should be optimized to maximize the Raman signal while avoiding sample damage due to heating.
-
The scattered light is collected over a spectral range of approximately 50 to 1200 cm⁻¹.
-
Acquisition times are typically short, often under 60 seconds, and multiple acquisitions can be averaged to improve the signal-to-noise ratio.[5]
-
Analysis of the polarization of the scattered light can be performed to aid in the definitive assignment of the Ag and Bg modes.[5][10]
Data Presentation: Raman Spectrum and Mode Assignments
The Raman spectrum of NiWO₄ is characterized by a series of sharp, well-defined peaks. The most intense peak is consistently observed in the 890-915 cm⁻¹ region and is attributed to the symmetric stretching vibration of the W-O bonds within the WO₆ octahedra.[1][8] The other peaks correspond to various stretching, bending, and lattice modes.
The table below summarizes the typical Raman peak positions and their corresponding mode assignments as reported in the literature.
| Wavenumber (cm⁻¹) | Mode Assignment | Description of Vibration |
| ~915 | Ag | Symmetric W-O stretching |
| ~723 | Bg | Asymmetric W-O stretching |
| ~700 | Ag / Bg | Asymmetric W-O stretching |
| ~574 | Ag | O-W-O bending |
| ~548 | Ag | O-W-O bending |
| ~444 | Bg | O-W-O bending / Ni-O related |
| ~418 | Ag | O-W-O bending / Ni-O related |
| ~364 | Bg | Lattice mode (Ni-O vibration) |
| ~332 | Ag | Lattice mode (Ni-O vibration) |
| ~244 | Bg | Lattice mode |
| ~223 | Ag | Lattice mode |
| ~179 | Bg | Lattice mode |
| ~149 | Ag | Lattice mode |
| ~127 | Bg | Lattice mode |
| ~98 | Ag | Lattice mode |
| (Data compiled from multiple sources.[1][7][8] Actual peak positions may vary slightly depending on sample crystallinity, morphology, and experimental conditions.) |
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz help to visualize the experimental workflow and the physical origin of the vibrational modes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
Surface Chemistry of Nickel Tungstate Nanomaterials: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nickel tungstate (B81510) (NiWO4) nanomaterials are attracting significant interest across various scientific disciplines due to their unique optical, magnetic, and catalytic properties.[1] As members of the metal tungstate family, these materials possess a wolframite-type monoclinic structure and demonstrate considerable potential in applications ranging from photocatalysis and energy storage to advanced sensors.[2][3][4] For researchers, particularly in the fields of materials science and drug development, the surface chemistry of NiWO4 nanomaterials is of paramount importance. The surface dictates how these nanoparticles interact with their environment, influencing everything from catalytic efficiency and sensor sensitivity to biocompatibility and cellular uptake.[5][6]
This technical guide provides an in-depth exploration of the core principles of NiWO4 nanomaterial surface chemistry. It covers the critical interplay between synthesis methods and resulting surface characteristics, details common characterization protocols, and summarizes key quantitative surface data. Furthermore, it delves into the implications of this surface chemistry for biomedical applications, including drug delivery and biosensing, while also considering the crucial aspect of nanotoxicology.
Synthesis Methods and Their Influence on Surface Properties
The physicochemical and surface properties of NiWO4 nanomaterials are intrinsically linked to the synthesis method employed.[7] Different techniques yield nanoparticles with varying sizes, morphologies, crystallinities, and surface areas, all of which are critical determinants of their functional performance.[8] Common synthesis routes include hydrothermal methods, co-precipitation, and sonochemical synthesis.[2][3][9]
The hydrothermal method is widely used and involves a chemical reaction in an aqueous solution within a sealed, heated vessel (autoclave).[3][10] This technique allows for excellent control over particle size and crystallinity by tuning parameters such as temperature, reaction time, and precursor concentration.[11] The co-precipitation method is a simpler, scalable technique where a solution containing nickel ions is added to a tungstate solution, causing the insoluble NiWO4 to precipitate.[2] This method's control over particle size can be influenced by factors like reagent addition flow rate and precursor concentrations.[2] Sonochemical synthesis utilizes ultrasonic irradiation to create and collapse cavitation bubbles, generating localized hot spots that drive the chemical reaction to form NiWO4 nanoparticles.[9]
The choice of synthesis method directly impacts the surface-to-volume ratio, a critical factor for applications relying on surface interactions. For instance, a high specific surface area can enhance catalytic activity and provide more sites for drug loading.[12]
References
- 1. cdmf.org.br [cdmf.org.br]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel and cobalt-based tungstate nanocomposites as promising electrocatalysts in alkaline direct methanol fuel cells - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01118F [pubs.rsc.org]
- 5. Engineering Nanomaterial Surfaces for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. newman.libsoft.net [newman.libsoft.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Researchers Inadvertently Boost Surface Area of Nickel Nanoparticles for Catalysis | NC State News [news.ncsu.edu]
An In-depth Technical Guide to the Electronic Properties of Doped Nickel Tungstate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of doped nickel tungstate (B81510) (NiWO₄), a material of significant interest in various scientific and technological fields, including photocatalysis, gas sensing, and energy storage. Doping NiWO₄ with different elements has emerged as a powerful strategy to tailor its electronic characteristics, thereby enhancing its performance in these applications. This document details the synthesis methodologies, experimental protocols for characterization, and presents a consolidated summary of the effects of various dopants on the electronic properties of nickel tungstate.
Introduction to this compound and the Role of Doping
This compound is a wolframite-type monoclinic semiconductor that has garnered attention due to its intriguing structural, optical, and electrical properties.[1] However, pristine NiWO₄ often exhibits limitations such as a wide band gap and rapid recombination of photogenerated electron-hole pairs, which can hinder its efficiency in applications like photocatalysis.[2] Doping, the intentional introduction of impurities into a material, is a fundamental technique used to modify the electronic structure and, consequently, the material's properties.[3] In the context of this compound, doping can introduce new energy levels within the band gap, alter the charge carrier concentration, and create structural defects, all of which can significantly influence its electronic and electrical behavior.[3][4]
Synthesis of Doped this compound
Several methods are employed for the synthesis of doped this compound nanoparticles, with hydrothermal and chemical precipitation methods being the most common due to their relative simplicity and ability to control particle size and morphology.
Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This technique allows for the synthesis of crystalline materials directly from solutions.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Solution A is prepared by dissolving a stoichiometric amount of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and the respective dopant precursor (e.g., cobalt nitrate, bismuth nitrate) in deionized water with constant stirring.
-
Solution B is prepared by dissolving a stoichiometric amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized water.
-
-
Mixing and Reaction:
-
Solution B is added dropwise to Solution A under vigorous stirring to form a precipitate.
-
The pH of the resulting mixture may be adjusted using ammonia (B1221849) solution.
-
The final mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
-
Hydrothermal Treatment:
-
Product Recovery:
-
After cooling to room temperature, the precipitate is collected by centrifugation.
-
The product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
The final product is dried in an oven, typically at 60-80 °C.[6]
-
Chemical Co-precipitation
Chemical co-precipitation is a straightforward and scalable method that involves the simultaneous precipitation of the host material and the dopant from a solution.
Experimental Protocol:
-
Precursor Solution Preparation:
-
An aqueous solution of nickel nitrate and the dopant salt (e.g., cobalt sulfate) is prepared.
-
A separate aqueous solution of sodium tungstate is prepared.
-
-
Precipitation:
-
The sodium tungstate solution is added dropwise to the nickel and dopant salt solution under constant stirring, leading to the formation of a precipitate.[7]
-
-
Washing and Drying:
-
The precipitate is filtered and washed thoroughly with deionized water to remove impurities.
-
The washed precipitate is then dried in an oven.
-
-
Calcination:
-
The dried powder is often calcined at a high temperature (e.g., 500-600 °C) for several hours to improve crystallinity.[8]
-
Characterization of Electronic Properties
A suite of characterization techniques is employed to investigate the electronic properties of doped this compound.
Band Gap Energy Determination
The optical band gap (Eg) is a crucial parameter that determines the semiconductor's ability to absorb light. It is commonly determined using UV-Visible Diffuse Reflectance Spectroscopy (DRS).
Experimental Protocol:
-
Sample Preparation: The powdered sample is packed into a sample holder.
-
Data Acquisition: The diffuse reflectance spectrum of the sample is recorded using a UV-Vis spectrophotometer equipped with an integrating sphere. A reference material (e.g., BaSO₄) is used to obtain a baseline.
-
Data Analysis (Tauc Plot):
-
The reflectance data is converted to the Kubelka-Munk function, F(R).
-
The Tauc equation is used to relate the absorption coefficient (α) to the photon energy (hν): (αhν)n = A(hν - Eg), where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
-
A plot of (F(R)hν)n versus hν (Tauc plot) is generated.
-
The band gap energy is determined by extrapolating the linear portion of the plot to the energy axis (where (F(R)hν)n = 0).[9]
-
Electrical Conductivity Measurement
The electrical conductivity of doped this compound is typically measured on a pressed pellet of the synthesized powder using a two-probe or four-probe method.
Experimental Protocol:
-
Pellet Preparation:
-
The synthesized powder is pressed into a cylindrical pellet using a hydraulic press at a high pressure (e.g., 7 GPa).[5]
-
The pellet is then sintered at a specific temperature (e.g., 500 °C) to increase its density and ensure good grain-to-grain contact.[5]
-
Conductive silver paste is applied to both flat surfaces of the pellet to serve as electrodes.[5]
-
-
Measurement Setup:
-
Conductivity Calculation: The electrical conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the thickness of the pellet, R is the measured resistance, and A is the cross-sectional area of the electrode.
Dielectric Properties Measurement
The dielectric properties, including the dielectric constant and dielectric loss, provide insights into the material's ability to store electrical energy and the energy dissipation mechanisms. These are typically measured using an LCR meter.
Experimental Protocol:
-
Sample Preparation: A sintered pellet with silver paste electrodes is prepared as described for the conductivity measurement.
-
Measurement:
-
Dielectric Constant Calculation: The real part of the dielectric constant (ε') is calculated using the formula: ε' = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the thickness of the pellet, ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m), and A is the electrode area.[2]
Mott-Schottky Analysis
Mott-Schottky analysis is an electrochemical impedance technique used to determine the flat-band potential and charge carrier density of a semiconductor.
Experimental Protocol:
-
Electrode Preparation: A thin film of the doped this compound is deposited on a conductive substrate (e.g., FTO glass) to act as the working electrode.
-
Electrochemical Cell Setup: A three-electrode electrochemical cell is used, containing the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in a suitable electrolyte.
-
Impedance Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed at a fixed frequency (typically 1 kHz) over a range of applied DC potentials.[13]
-
Mott-Schottky Plot: The capacitance of the space charge region (C) is extracted from the imaginary part of the impedance. A Mott-Schottky plot is generated by plotting 1/C² versus the applied potential (V).[14]
-
Data Analysis:
-
The plot is typically linear, and the flat-band potential (Vfb) is determined from the x-intercept of the linear fit.
-
The charge carrier density (Nd for n-type or Na for p-type) can be calculated from the slope of the linear region.[14] The sign of the slope indicates the semiconductor type (positive for n-type, negative for p-type).
-
Quantitative Data on Electronic Properties of Doped this compound
The following tables summarize the reported effects of various dopants on the key electronic properties of this compound.
| Dopant | Synthesis Method | Band Gap (eV) | Reference |
| Undoped | Hydrothermal | 2.77 | [15] |
| Undoped | Hydrothermal | 2.2 - 2.6 | [15] |
| Undoped | Microemulsion | 2.87 | [15] |
| Undoped | - | 3.4 | [15] |
| Undoped | - | 3.7 | [15] |
| Co | Hydrothermal | - | [16] |
| Bi | Chemical Precipitation | Varies with concentration | [5] |
| Mn | Hydrothermal | - | [7] |
Note: The wide range of reported band gap values for undoped NiWO₄ can be attributed to differences in synthesis methods, particle size, and characterization techniques.[15]
| Dopant | Property | Observation | Reference |
| Co | Electrical Conductivity | Conductivity of Co-doped NiWO₄ is higher than undoped NiWO₄. The electrical conductivity of undoped NiWO₄ is 9.01 × 10⁻⁸ S m⁻¹, while for 10% Co-doped NiWO₄ (CNWO-10), it is 8.93 × 10⁻⁶ S m⁻¹. | [16] |
| Co | Dielectric Constant | Co-doped samples show a very high value of the real part of the dielectric constant compared to the pure sample. | [5] |
| Bi | Electrical Conductivity | Bi³⁺ doping increases the conductivity of NiWO₄. | [7][17] |
| Dy | Ionic Conductivity | Doped samples show ionic conductivity 1 to 2 orders greater than that of the undoped sample. | [7] |
| Mn | Electrical Conductivity | Mn²⁺ incorporation enhances the electrical conductivity of NiWO₄. | [7] |
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of doped this compound.
Effect of Doping on Electronic Properties
Caption: Conceptual diagram illustrating the effect of doping on the electronic properties of this compound.
Conclusion
Doping is a highly effective strategy for tuning the electronic properties of this compound. By carefully selecting the dopant and synthesis method, it is possible to modify the band gap, enhance electrical conductivity, and alter the dielectric properties of NiWO₄. This technical guide provides a foundational understanding of the synthesis, characterization, and resulting electronic property modifications in doped this compound, offering valuable insights for researchers and scientists working on the development of advanced materials for a wide range of applications. The provided experimental protocols serve as a detailed starting point for the practical synthesis and characterization of these promising materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. physlab.org [physlab.org]
- 4. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 5. newman.libsoft.net [newman.libsoft.net]
- 6. Interpretation and use of Mott–Schottky plots at the semiconductor/electrolyte interface - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. casa-acharya.com [casa-acharya.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. indel.etf.unibl.org [indel.etf.unibl.org]
- 13. Mott-Schottky Analysis | Metrohm [metrohm.com]
- 14. Mott–Schottky plot - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Nickel tungstate density of states calculation
An In-depth Technical Guide to the Calculation of Nickel Tungstate's Density of States
Introduction
Nickel tungstate (B81510) (NiWO₄) is a transition metal tungstate that crystallizes in the wolframite-type monoclinic structure with a P2/c space group.[1][2] It has garnered significant scientific interest due to its diverse applications, including as a catalyst, humidity and gas sensor, photoanode in electrochemical cells, and in microwave devices.[3][4] The functional properties of NiWO₄ are intrinsically linked to its electronic structure. A thorough understanding of its Density of States (DOS) is therefore critical for optimizing its performance in these technological applications and for the development of new materials.
This technical guide provides a comprehensive overview of the theoretical and computational methodology for calculating the Density of States of this compound. It is intended for researchers and scientists in materials science, chemistry, and physics who are engaged in the computational modeling of solid-state materials. The guide details the first-principles computational protocols, presents key data in a structured format, and includes logical diagrams to illustrate complex workflows and relationships.
Theoretical Framework: First-Principles Calculations
The primary theoretical tool for investigating the electronic structure of NiWO₄ is Density Functional Theory (DFT). DFT provides a robust framework for calculating the ground-state electronic properties of materials from fundamental principles.
2.1 The Challenge of Correlation and the Choice of Functional A key challenge in modeling transition metal oxides like NiWO₄ is the proper treatment of the strongly correlated 3d electrons of the Nickel ion. Standard DFT approximations, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), often fail to accurately predict the electronic properties, most notably underestimating the band gap.[3]
To overcome this, more advanced methods are required:
-
Hybrid Functionals: These functionals, such as PBE0 and HSE06, incorporate a fraction of the exact Hartree-Fock (HF) exchange, which improves the description of electron localization and typically yields more accurate band gaps.[3][4] Calculations based on hybrid HF/DFT schemes have shown good agreement with experimental data for NiWO₄.[3]
-
DFT+U: An alternative approach is to add an on-site Coulomb interaction term (the Hubbard U parameter) to the DFT functional. This method is computationally less expensive than hybrid functionals and can improve the description of localized d-orbitals. However, the choice of the U value can be subjective and impact the results.[1]
2.2 Basis Sets The electronic wavefunctions are typically expanded in a set of basis functions. For periodic systems like NiWO₄, two common choices are Plane Waves and Linear Combination of Atomic Orbitals (LCAO). The LCAO approach, using localized Gaussian-type atomic orbitals, has been successfully applied to study NiWO₄, providing accurate results when well-optimized basis sets are used for Ni, W, and O atoms.[5]
Computational Protocol for DOS Calculation
This section outlines a detailed methodology for calculating the DOS of NiWO₄ using a first-principles approach.
3.1 Step 1: Defining the Crystal and Magnetic Structure The initial input for any calculation is the crystal structure. NiWO₄ has a wolframite-type monoclinic structure (space group P2/c).[2]
-
Lattice Parameters: The experimental lattice parameters at room temperature are approximately a = 4.5992 Å, b = 5.6606 Å, c = 4.9068 Å, and β = 90.03°.[5]
-
Magnetic Ordering: NiWO₄ is paramagnetic at room temperature and transitions to an antiferromagnetic (AFM) state at low temperatures (below 67 K).[4][5] The magnetic structure consists of zigzag chains of Ni²⁺ ions that are ferromagnetically coupled, with adjacent chains being coupled antiferromagnetically.[3][5] For an accurate electronic structure calculation, this AFM ordering must be considered by performing a spin-polarized calculation.
3.2 Step 2: First-Principles Calculation Setup The calculation is typically performed using quantum chemistry software packages like CRYSTAL, VASP, or Quantum ESPRESSO.
-
Functional Selection: A hybrid functional (e.g., PBE0) is recommended for accurate band gap and DOS determination.[3][5]
-
Basis Set Definition: Optimized, all-electron basis sets should be used for Nickel, Tungsten, and Oxygen.[5]
-
Brillouin Zone Sampling: A sufficiently dense k-point mesh (e.g., a Monkhorst-Pack grid) must be used to ensure convergence of the total energy and electronic properties.
-
Convergence Criteria: Strict convergence tolerances for the total energy and electronic density should be set for the Self-Consistent Field (SCF) cycles to ensure high numerical accuracy.[4]
3.3 Step 3: Calculation Workflow
-
Geometry Optimization: The first computational step is to fully relax the crystal structure, including both the atomic positions and the lattice parameters, until the forces on the atoms and the stress on the unit cell are minimized. This ensures the calculation is performed on the theoretical ground-state structure.
-
SCF Calculation: Using the optimized geometry, a single-point, high-precision SCF calculation is performed to obtain the ground-state electronic energy, wavefunctions, and eigenvalues.
-
DOS and PDOS Calculation: The final step involves post-processing the SCF results to compute the total Density of States (DOS) and the Projected Density of States (PDOS). The PDOS is crucial as it decomposes the total DOS into contributions from individual atoms and their specific orbitals (e.g., Ni 3d, W 5d, O 2p).
Data Presentation: Structural and Electronic Properties
Quantitative data from computational studies are summarized below for clarity and comparison.
Table 1: Crystal Structure Parameters for NiWO₄
| Parameter | Experimental Value[5] | Calculated Value (PBE0)[3] | Calculated Value (DFT)[1] |
| a (Å) | 4.5992 | 4.631 | - |
| b (Å) | 5.6606 | 5.688 | - |
| c (Å) | 4.9068 | 4.939 | - |
| β (deg) | 90.03 | 90.50 | - |
| V₀ (ų) | ~127.6 | 129.8 | 129.12 |
Table 2: Electronic Properties of NiWO₄
| Property | Experimental Value | Calculated Value (Hybrid DFT)[3] | Calculated Value (DFT)[1] |
| Band Gap (Eg) | 2.7 - 3.7 eV[3][5] | 3.7 eV[3] | 2.7 eV[1] |
| Nature of Gap | Indirect | Indirect[3] | Indirect[1] |
Table 3: Summary of Projected Density of States (PDOS) Contributions
| Band Region | Dominant Orbital Contributions |
| Top of Valence Band | Primarily O 2p states with a minor contribution from Ni 3d states.[1][2] |
| Bottom of Conduction Band | Dominated by W 5d states, with some contribution from empty Ni 3d states.[1][2][6] |
Visualizations
Diagrams generated using Graphviz DOT language to illustrate key concepts.
Caption: A flowchart illustrating the typical workflow for a DFT-based Density of States calculation.
Caption: A schematic representation of the primary orbital contributions to the electronic bands of NiWO₄.
Experimental Validation
While DFT provides a powerful predictive tool, it is essential to validate the computational results against experimental data.
-
X-ray and Neutron Diffraction: These techniques are used to determine the precise crystal and magnetic structures, which serve as the fundamental input for the calculations.[2][5]
-
Optical Absorption Spectroscopy: Techniques like UV-Vis spectroscopy can measure the optical band gap. The absorption edge provides an experimental value that can be directly compared with the calculated indirect band gap.[1]
-
Photoelectron Spectroscopy (XPS): XPS probes the occupied electronic states and can provide an experimental view of the valence band structure, which can be compared to the calculated DOS.[7]
Conclusion
The calculation of the Density of States for this compound is a critical step in understanding its fundamental electronic properties and unlocking its potential for various applications. Accurate theoretical predictions rely on the use of advanced first-principles methods, particularly spin-polarized DFT with hybrid functionals, to properly account for the antiferromagnetic nature and the correlated electrons of the Ni²⁺ ion. The electronic structure of NiWO₄ is characterized by an indirect band gap where the valence band maximum is dominated by O 2p states and the conduction band minimum is primarily composed of W 5d states.[1][2] This detailed understanding, validated by experimental results, provides a solid foundation for the rational design of NiWO₄-based materials for future technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Band-Gap Energy and Electronic d–d Transitions of NiWO4 Studied under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Hydrothermal Synthesis of Nickel Tungstate (NiWO4) Nanorods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of nickel tungstate (B81510) (NiWO4) nanorods. Nickel tungstate nanomaterials are of significant interest due to their versatile applications in catalysis, photocatalysis, supercapacitors, and electrochemical sensing.[1][2] The hydrothermal method is a robust and straightforward approach for synthesizing crystalline NiWO4 nanostructures with controlled morphology.[3][4]
Overview of Hydrothermal Synthesis
The hydrothermal synthesis of NiWO4 nanorods involves the reaction of nickel and tungsten precursors in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures. This method facilitates the crystallization of the desired monoclinic wolframite-type structure of NiWO4.[3] The morphology and size of the resulting nanorods can be tuned by controlling various experimental parameters such as precursor concentration, temperature, reaction time, and pH.
Experimental Protocols
This section details a generalized protocol for the hydrothermal synthesis of NiWO4 nanorods based on established literature.
2.1. Materials and Reagents
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized (DI) water
2.2. Equipment
-
Teflon-lined stainless-steel autoclave (e.g., 80-100 mL capacity)
-
Magnetic stirrer with heating plate
-
Convection oven or furnace
-
Centrifuge
-
Beakers and graduated cylinders
-
pH meter (optional)
2.3. Synthesis Procedure
A typical hydrothermal synthesis process for NiWO4 nanorods is outlined below.
dot
Caption: Workflow for NiWO4 Nanorod Synthesis.
Step-by-Step Protocol:
-
Preparation of Precursor Solutions:
-
Mixing and Reaction:
-
Slowly add Solution B into Solution A while continuously stirring.[5]
-
Continue stirring the mixed solution for an additional 30 minutes to 2 hours to ensure homogeneity.[4][5]
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.[4][5]
-
Seal the autoclave and place it in a convection oven.
-
-
Hydrothermal Treatment:
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the collected product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80°C for several hours.
-
2.4. Optional Calcination Step
For some applications, a post-synthesis calcination step can improve the crystallinity and properties of the NiWO4 nanorods. This typically involves heating the dried powder in a furnace at temperatures ranging from 600°C to 700°C for a few hours.[6][7]
Quantitative Data Summary
The properties of hydrothermally synthesized NiWO4 nanorods can vary depending on the specific synthesis conditions. The following tables summarize typical quantitative data reported in the literature.
Table 1: Synthesis Parameters for Hydrothermal Synthesis of NiWO4 Nanostructures
| Parameter | Value | Reference |
| Precursors | Ni(NO₃)₂·6H₂O, Na₂WO₄·2H₂O | [4][5] |
| Concentration | 0.1 M | [5] |
| Temperature | 150 - 180 °C | [3][4] |
| Time | 12 - 24 hours | [3][5] |
| pH (optional) | Can be adjusted to influence morphology | [8] |
Table 2: Characterization Data of Hydrothermally Synthesized NiWO4 Nanostructures
| Property | Typical Value Range | Analysis Technique | Reference |
| Crystallite/Particle Size | 20 - 200 nm | TEM, SEM | [5][6] |
| Crystal Structure | Monoclinic (wolframite) | XRD | [3][9] |
| Bandgap Energy (Eg) | 2.95 - 3.5 eV | UV-Vis Spectroscopy | [3][10] |
| Surface Area | 25 - 101.5 m²/g | BET Analysis | [6][10] |
Potential Applications and Logical Relationships
NiWO4 nanorods have demonstrated significant potential in various fields, particularly in drug delivery and catalysis, due to their high surface area and unique electronic properties.
dot
Caption: Applications of NiWO4 Nanorods.
-
Drug Delivery: The high surface area of NiWO4 nanorods allows for efficient loading of therapeutic agents. Their potential biocompatibility makes them candidates for targeted drug delivery systems, where they can be functionalized to target specific cells or tissues.[11][12]
-
Photocatalysis: With a suitable bandgap, NiWO4 nanorods can act as efficient photocatalysts for the degradation of organic pollutants in wastewater under UV or visible light irradiation.[3][4][10]
-
Supercapacitors: The nanostructured morphology provides a large surface area for electrochemical reactions, making NiWO4 a promising material for high-performance supercapacitor electrodes.[6][13]
-
Electrochemical Sensing: NiWO4 nanostructures have been utilized to modify electrodes for the sensitive detection of various analytes, such as ascorbic acid and mercury ions.[7][14][15]
Safety Precautions
-
Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses), should be followed.
-
The hydrothermal synthesis involves high temperatures and pressures; ensure the autoclave is properly sealed and handled with care.
-
Handle nanoparticle powders in a well-ventilated area or a fume hood to avoid inhalation.
These application notes and protocols provide a comprehensive guide for the synthesis and utilization of NiWO4 nanorods. Researchers are encouraged to adapt and optimize the described methods to suit their specific research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. cdmf.org.br [cdmf.org.br]
- 3. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile hydrothermal synthesis of this compound (NiWO4) nanostructures with pronounced supercapacitor and electrochemical sensing activities [inis.iaea.org]
- 8. ijeat.org [ijeat.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jddtonline.info [jddtonline.info]
- 12. jddtonline.info [jddtonline.info]
- 13. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound nanoparticles: synthesis, characterization and electrochemical sensing of mercury(II) ions [inis.iaea.org]
- 15. This compound nanoparticles: synthesis, characterization and electrochemical sensing of mercury(II) ions | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols for Co-precipitation Synthesis of Nickel Tungstate (NiWO₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel tungstate (B81510) (NiWO₄) is a transition metal tungstate that has garnered significant interest for a variety of applications, including photocatalysis, humidity sensing, dielectric resonators, and as a promising cathode material for asymmetric supercapacitors.[1] Its properties are highly dependent on its morphology, particle size, and crystallinity, which can be tailored through the synthesis method. The co-precipitation method is a simple, cost-effective, and scalable technique for the synthesis of NiWO₄ nanoparticles.[2] This document provides detailed protocols for the synthesis of nickel tungstate via the co-precipitation method, along with characterization data and potential applications.
Principle of the Method
The co-precipitation method for synthesizing this compound involves the simultaneous precipitation of nickel and tungstate ions from a solution. Typically, aqueous solutions of a soluble nickel salt (e.g., nickel nitrate (B79036) or nickel chloride) and a soluble tungstate salt (e.g., sodium tungstate) are mixed under controlled conditions. The reaction leads to the formation of an insoluble this compound precipitate. The properties of the final product are influenced by several factors, including the concentration of precursors, pH of the solution, reaction temperature, and subsequent heat treatment (calcination).[3][4]
Experimental Protocols
Protocol 1: Basic Co-precipitation Synthesis
This protocol outlines a general procedure for the synthesis of this compound nanoparticles.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized (DI) water
-
Ammonia (B1221849) solution (for pH adjustment, optional)
Equipment:
-
Beakers
-
Magnetic stirrer with hot plate
-
pH meter
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of the nickel salt (e.g., dissolve 2.908 g of Ni(NO₃)₂·6H₂O in 100 mL of DI water).
-
Prepare a 0.1 M solution of sodium tungstate (dissolve 3.299 g of Na₂WO₄·2H₂O in 100 mL of DI water).
-
-
Co-precipitation:
-
Place the nickel salt solution in a beaker on a magnetic stirrer.
-
Slowly add the sodium tungstate solution dropwise to the nickel salt solution under constant stirring.
-
A precipitate will form immediately. The general reaction is: Ni²⁺(aq) + WO₄²⁻(aq) → NiWO₄(s).
-
Continue stirring the mixture for 2-4 hours at room temperature to ensure a complete reaction.
-
The pH of the solution can influence the particle size and morphology; for nickel-based precipitates, a pH range of 10.5-12 is often used.[5] If necessary, adjust the pH by adding ammonia solution dropwise.
-
-
Washing and Separation:
-
Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Discard the supernatant.
-
Wash the precipitate by re-dispersing it in DI water and centrifuging again. Repeat this step several times to remove any unreacted ions.
-
Finally, wash the precipitate with ethanol to facilitate drying.
-
-
Drying:
-
Dry the washed precipitate in an oven at 60-80 °C for 12 hours to obtain the precursor powder.
-
-
Calcination:
-
Transfer the dried powder to a crucible and place it in a muffle furnace.
-
Heat the powder at a desired temperature (e.g., 500-700 °C) for 2-4 hours. The calcination temperature significantly affects the crystallinity and particle size of the final NiWO₄ product.[6][7]
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting powder is crystalline this compound.
-
Protocol 2: Ultrasonication-Assisted Co-precipitation
This modified protocol utilizes ultrasonication to enhance the reaction and produce more uniform nanoparticles.
Materials and Equipment:
-
Same as Protocol 1, with the addition of an ultrasonic bath or probe sonicator.
Procedure:
-
Precursor Solution Preparation:
-
Prepare the nickel salt and sodium tungstate solutions as described in Protocol 1.
-
-
Ultrasonication-Assisted Co-precipitation:
-
Place the beaker containing the nickel salt solution in an ultrasonic bath.
-
While sonicating, add the sodium tungstate solution dropwise.
-
Continue sonication for 30-60 minutes after the addition is complete.
-
-
Washing, Separation, Drying, and Calcination:
-
Follow steps 3-5 from Protocol 1.
-
Data Presentation
The following table summarizes typical quantitative data for this compound synthesized by the co-precipitation method, as reported in the literature. Note that the exact values can vary depending on the specific experimental conditions.
| Parameter | Value | Synthesis Conditions | Reference |
| Crystallite Size | 21 - 34 nm | Co-precipitation with varying Ni content in WO₃. | [1] |
| 15 - 35 nm | Sucrose-nitrate decomposition method. | [8][9] | |
| Particle Size | 10 - 20 nm | Sol-gel method with calcination at 900 °C. | [7] |
| Bandgap Energy (Eg) | 2.49 eV | Co-precipitation of WO₃/NiWO₄ nanocomposite. | [1] |
| 3.41 - 3.6 eV | Co-precipitation of NiO with varying calcination temperature. | [6] | |
| Specific Capacitance | 677.5 F/g at 1 A/g | Co-precipitation in alkaline condition for CoWO₄@NiWO₄-A. | [10] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the co-precipitation synthesis of this compound.
Caption: Workflow for NiWO₄ synthesis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the relationship between key synthesis parameters and the resulting properties of the this compound nanoparticles.
Caption: Synthesis-Property-Application relationship.
Applications of Co-precipitated this compound
The this compound nanoparticles synthesized via the co-precipitation method have shown great potential in several fields:
-
Photocatalysis: NiWO₄ is an effective photocatalyst for the degradation of organic pollutants under UV and visible light irradiation.[1][3] Its efficiency is influenced by its particle size and crystalline structure.
-
Supercapacitors: As an electrode material, this compound exhibits pseudocapacitive behavior, making it a candidate for high-performance supercapacitors.[10]
-
Sensors: The high surface area and semiconducting properties of NiWO₄ nanoparticles make them suitable for the development of chemical sensors, for instance, for the detection of humidity or toxic ions.[9]
-
Pigments: Due to their color and stability, NiWO₄ crystals can be used as inorganic pigments in the ceramics industry.[11]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
-
Exercise caution when working with the muffle furnace at high temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of calcination temperature on structural and magnetic properties of polypropylene glycol stabilized nickel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound nanoparticles: synthesis, characterization and electrochemical sensing of mercury(II) ions | springerprofessional.de [springerprofessional.de]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonochemical Synthesis of Nickel Tungstate (NiWO4) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the sonochemical synthesis of nickel tungstate (B81510) (NiWO4) nanoparticles, their characterization, and their diverse applications in photocatalysis, electrochemical sensing, and potential biomedical uses. Detailed experimental protocols are provided to enable the replication and further investigation of these versatile nanomaterials.
Introduction to Sonochemical Synthesis of NiWO4 Nanoparticles
Sonochemical synthesis is a powerful and efficient method for the preparation of nanomaterials.[1][2][3] This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures.[3] These conditions drive chemical reactions and facilitate the formation of nanoparticles with controlled size, morphology, and crystallinity. The synthesis of NiWO4 nanoparticles via this method is advantageous due to its simplicity, rapidity, and use of mild reaction conditions.[4][5]
Experimental Protocols
Sonochemical Synthesis of NiWO4 Nanoparticles
This protocol details the synthesis of NiWO4 nanoparticles using an ultrasonication-assisted method.[4]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl2·6H2O)
-
Sodium tungstate dihydrate (Na2WO4·2H2O)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ultrasonic bath/probe sonicator
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution A: Dissolve 2.5 mM of nickel chloride (NiCl2·6H2O) in 25 ml of distilled water.
-
Sonication of Solution A: Place the beaker containing Solution A in an ultrasonic bath and sonicate for 10 minutes at room temperature.[4]
-
Precursor Solution B: In a separate beaker, dissolve 1.2 mM of sodium tungstate (Na2WO4·2H2O) and 1.2 mM of sodium hydroxide (NaOH) in 25 ml of distilled water.[4]
-
Sonication of Solution B: Sonicate Solution B for 10 minutes at room temperature.[4]
-
Reaction: Slowly add Solution B dropwise into Solution A while continuing the ultrasonication.
-
Continued Sonication: Sonicate the final mixture for an additional 30 minutes.[4]
-
Separation: Separate the resulting precipitate by centrifugation.
-
Washing: Wash the precipitate several times with distilled water to remove any unreacted precursors.
-
Drying: Dry the final product at 60°C for 3 hours to obtain bright green NiWO4 nanoparticles.[4]
Workflow for Sonochemical Synthesis of NiWO4 Nanoparticles:
Caption: Workflow for the sonochemical synthesis of NiWO4 nanoparticles.
Photocatalytic Degradation of Methylene (B1212753) Blue
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized NiWO4 nanoparticles using methylene blue (MB) dye as a model pollutant.[6][7]
Materials:
-
Synthesized NiWO4 nanoparticles
-
Methylene blue (MB) dye
-
Distilled water
-
UV-Vis spectrophotometer
-
UV light source (e.g., 40 W lamp) or solar light simulator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Catalyst Suspension: Prepare a suspension by adding 0.050 g of NiWO4 nanoparticles to a 10 ppm aqueous solution of MB.
-
Adsorption-Desorption Equilibrium: Sonicate the suspension for 30 minutes in the dark to achieve adsorption-desorption equilibrium between the catalyst and the dye.[6]
-
Irradiation: Irradiate the solution with a UV light source or solar simulator while continuously stirring.[6][7]
-
Sample Collection: At regular time intervals (e.g., every 30 minutes), withdraw an aliquot of the suspension.
-
Analysis: Centrifuge the aliquot to remove the catalyst particles and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of MB (λmax ≈ 665 nm).[6]
-
Degradation Calculation: Calculate the percentage of degradation using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Electrochemical Sensing of Ascorbic Acid
This protocol describes the fabrication of a NiWO4-modified glassy carbon electrode (GCE) for the electrochemical detection of ascorbic acid.
Materials:
-
Synthesized NiWO4 nanoparticles
-
Glassy carbon electrode (GCE)
-
Ascorbic acid
-
Electrolyte solution (e.g., LiSO4)
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
Procedure:
-
Electrode Preparation: Prepare a slurry of the NiWO4 nanoparticles in a suitable solvent and drop-cast it onto the surface of a polished GCE.
-
Drying: Allow the solvent to evaporate, leaving a thin film of NiWO4 on the electrode surface.
-
Electrochemical Measurement: Place the modified GCE as the working electrode in an electrochemical cell containing the electrolyte solution.
-
Detection: Add ascorbic acid to the electrolyte and perform cyclic voltammetry (CV) or other electrochemical techniques to measure the response. The NiWO4-modified electrode is expected to show enhanced sensitivity towards the detection of ascorbic acid.
Applications and Performance Data
Photocatalysis
NiWO4 nanoparticles are efficient photocatalysts for the degradation of organic pollutants in water.[6][7] Their photocatalytic activity is attributed to their ability to generate electron-hole pairs upon light irradiation, which in turn produce reactive oxygen species (ROS) that degrade the pollutants.[8]
Workflow for Photocatalytic Degradation:
Caption: Mechanism of photocatalytic degradation by NiWO4 nanoparticles.
Quantitative Data for Photocatalytic Degradation:
| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Rate Constant (k) (min⁻¹) | Reference |
| NiWO4 | Methylene Blue | UV | 46.26 | 0.0028 | |
| NiWO4 Nanobricks | Methylene Blue | Solar | >80 (in 330 min) | 0.00496 | [7] |
| NiWO4-RGO | Methylene Blue | Visible | 95 | - | |
| NiWO4-RGO | O-Nitrophenol | Visible | 82 | - | [9] |
| NiWO4 | Paracetamol | UV | 96.50 | 0.015 | [8] |
| NiWO4 | Methyl Orange | Visible | 93.58 | - | [10] |
Electrochemical Applications
NiWO4 nanostructures have shown significant promise in electrochemical applications, including supercapacitors and sensors, due to their high conductivity and large surface area.[11]
Quantitative Data for Electrochemical Performance:
| Application | Material | Performance Metric | Value | Reference |
| Supercapacitor | NiWO4 Nanowires | Specific Capacitance | 1190 F g⁻¹ at 0.5 A g⁻¹ | [11] |
| Supercapacitor | NiWO4 | Specific Capacitance | 1524 F/g at 0.5 A/g | |
| Supercapacitor | NiWO4 | Energy Density | 32.27 Wh Kg⁻¹ | |
| Electrochemical Sensor | NiWO4 modified GCE | Limit of Detection (Ascorbic Acid) | 0.38 mM | |
| Photo-electrochemical Immunosensor | NiWO4 nanostructures | Signal Sensitivity (Neuron-specific enolase) | 0.12 ng mL⁻¹ | [12] |
| Lithium-ion Battery Anode | NiWO4@rGO | Initial Discharge Capacity | 1439 mAh g⁻¹ at 100 mA g⁻¹ | [13] |
Biomedical Applications
The application of NiWO4 nanoparticles in the biomedical field is an emerging area of research. Their potential is being explored in areas such as antibacterial agents and drug delivery systems.[14][15]
Antibacterial Activity: NiWO4 nanoparticles have demonstrated efficient antibacterial activity against both gram-negative (e.g., P. aeruginosa) and gram-positive (e.g., S. aureus) bacteria.[14]
Quantitative Data for Antibacterial Activity:
| Bacteria | Minimum Inhibitory Concentration (MIC) (mg/ml) | Inhibition Zone (mm) | Reference |
| P. aeruginosa ATCC27853 | 10.06 | 18 ± 1.0 | [14] |
| S. aureus subsp. aureus ATCCBAA-977 | 12.43 | 19 ± 0.9 | [14] |
Cytotoxicity and Drug Development: Preliminary studies have investigated the ecotoxicity of NiWO4 nanoparticles on organisms like freshwater microalga, showing some morphological and physiological changes.[16] For drug development, understanding the cytotoxicity of nanoparticles is crucial. While specific studies on NiWO4 nanoparticles in human cell lines are limited, related nickel-based nanoparticles, such as NiO, have been shown to induce cytotoxicity and reactive oxygen species (ROS) production.[17] This suggests that the interaction of NiWO4 nanoparticles with cells could involve oxidative stress pathways.
Hypothesized Signaling Pathway for Nanoparticle-Induced Cytotoxicity:
References
- 1. Sonochemical Synthesis of Low-Dimensional Nanostructures and Their Applications—A Review [mdpi.com]
- 2. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Spherical NiWO<sub>4</sub>-reduced graphene oxide nanocomposite for effective visible light driven photocatalytic activity for the decolourisation of organic pollutants - Arabian Journal of Chemistry [arabjchem.org]
- 10. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficient antibacterial activity of NiWO4 nanoparticles - American Chemical Society [acs.digitellinc.com]
- 15. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physical Characterization and Cellular Toxicity Studies of Commercial NiO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Sol-Gel Synthesis of Nickel Tungstate Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel tungstate (B81510) (NiWO₄) thin films using the versatile sol-gel method. This document is intended for researchers and scientists in materials science, chemistry, and engineering, as well as professionals in drug development exploring novel catalytic and sensing platforms.
Nickel tungstate is a promising material with a wolframite (B13744602) structure, exhibiting notable properties for applications in electrochromism, photocatalysis, gas sensing, and as a potential component in biomedical devices. The sol-gel technique offers a cost-effective and scalable route to fabricate high-purity, homogeneous NiWO₄ films with controlled thickness and morphology.
Overview of the Sol-Gel Process for this compound Films
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. For this compound films, the process typically involves the hydrolysis and condensation of nickel and tungsten precursors in a suitable solvent to form a "sol." This sol is then deposited onto a substrate and undergoes a heat treatment (annealing) to form the final crystalline NiWO₄ film.
The key advantages of the sol-gel method include excellent control over the material's stoichiometry, the ability to produce uniform coatings over large areas, and relatively low processing temperatures compared to traditional solid-state reaction methods.[1][2]
Experimental Protocols
Protocol for Sol-Gel Synthesis of this compound (NiWO₄) Sol
This protocol describes the preparation of a stable NiWO₄ precursor sol.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O) or Ammonium tungstate ((NH₄)₁₀W₁₂O₄₁·5H₂O)
-
2-Methoxyethanol (B45455) or Ethanol
-
Acetic acid (as a chelating agent)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Syringe filters (0.22 µm)
Procedure:
-
Precursor Solution A (Nickel Precursor): Dissolve a stoichiometric amount of the nickel salt (e.g., nickel nitrate hexahydrate) in a solvent such as 2-methoxyethanol with vigorous stirring. A typical concentration is in the range of 0.1 to 0.5 M.
-
Precursor Solution B (Tungsten Precursor): In a separate beaker, dissolve an equimolar amount of the tungsten salt (e.g., sodium tungstate dihydrate) in a mixture of the same solvent and deionized water.
-
Sol Formation: Slowly add Precursor Solution B to Precursor Solution A under continuous stirring. A few drops of acetic acid can be added to the combined solution to act as a chelating agent, which helps in stabilizing the sol and preventing premature precipitation.
-
Aging: The resulting solution is stirred at a slightly elevated temperature (e.g., 60°C) for 1-2 hours to promote hydrolysis and condensation reactions. The sol is then aged at room temperature for 24-48 hours to ensure homogeneity.
-
Filtration: Before deposition, filter the aged sol through a 0.22 µm syringe filter to remove any agglomerated particles.
Protocol for Thin Film Deposition by Spin Coating
Equipment:
-
Spin coater
-
Substrates (e.g., glass, ITO-coated glass, silicon wafers)
-
Hot plate or furnace
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating them sequentially in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Deposition: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the prepared NiWO₄ sol onto the center of the substrate.
-
Spinning: Spin the substrate at a desired speed (e.g., 1500-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness can be controlled by adjusting the spin speed and sol viscosity.
-
Drying: Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150°C) for 5-10 minutes to evaporate the solvent.
-
Multi-layer Deposition: For thicker films, repeat steps 2-4.
-
Annealing: Place the dried films in a furnace and anneal at a higher temperature (e.g., 400-600°C) for 1-2 hours in an air atmosphere to crystallize the NiWO₄ phase. The annealing temperature significantly influences the film's crystallinity, grain size, and, consequently, its properties.
Data Presentation
The properties of sol-gel derived this compound and related nickel oxide films are summarized in the tables below. These values are indicative and can vary depending on the specific synthesis and processing parameters.
Table 1: Structural and Optical Properties of Nickel-Based Oxide Films
| Material | Synthesis Method | Annealing Temperature (°C) | Crystallite Size (nm) | Optical Band Gap (eV) |
| NiWO₄ | Co-precipitation | - | - | - |
| NiO | Sol-Gel | 400-700 | - | 3.86 - 3.47[3] |
| NiO | Sol-Gel | 200-500 | - | 3.92 - 3.68[2] |
| NiO | Sol-Gel (CBD) | 300 | 8-12 | 3.55 - 3.6[4] |
Table 2: Electrochromic Performance of Nickel Oxide Films
| Precursor | Annealing Temperature (°C) | Coloration Efficiency (cm²/C) at 670 nm | Transmittance Variation (%) |
| NiSO₄ | 270 | 35 - 41 | ~23[5] |
| NiCl₂ | Fired at various temps | 10 - 42 | up to 30[6] |
| - | - | 40.6 | ~60[7] |
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
References
- 1. isca.me [isca.me]
- 2. Nickel Oxide Films Deposited by Sol-Gel Method: Effect of Annealing Temperature on Structural, Optical, and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. romanacerc-korosec.si [romanacerc-korosec.si]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
Application Notes and Protocols: Nickel Tungstate as a Photocatalyst for Dye Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of nickel tungstate (B81510) (NiWO₄) as a photocatalyst for the degradation of organic dyes. Nickel tungstate has emerged as a promising semiconductor photocatalyst due to its narrow band gap, high mechanical stability, and abundant oxygen sites for dye molecule absorption, enabling the breakdown of pollutants under UV and visible light irradiation.[1] This guide covers the synthesis of NiWO₄, its characterization, and the experimental setup for evaluating its photocatalytic efficiency in dye degradation.
Overview of this compound (NiWO₄) as a Photocatalyst
This compound is a wolframite-type monoclinic structured material that has garnered significant attention for its photocatalytic, magnetic, and electrochemical properties.[2][3] Its efficacy as a photocatalyst stems from its ability to generate electron-hole pairs upon light absorption. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are responsible for the degradation of organic dye molecules into simpler, less harmful compounds.[4]
Various synthesis methods have been developed to produce NiWO₄ nanostructures with different morphologies and enhanced photocatalytic activities. These methods include co-precipitation, hydrothermal synthesis, sol-gel, and sonochemical methods.[5] Furthermore, the photocatalytic performance of NiWO₄ can be enhanced by doping with other transition metals or by creating composites with other materials like polymers or graphene.[1][6]
Synthesis Protocols for this compound (NiWO₄) Photocatalysts
Several methods can be employed to synthesize NiWO₄ nanoparticles. Below are protocols for two common and effective methods: co-precipitation and hydrothermal synthesis.
Co-precipitation Method
This method is valued for its simplicity and cost-effectiveness.[5]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized water
Protocol:
-
Prepare aqueous solutions of nickel(II) chloride hexahydrate and sodium tungstate dihydrate.
-
Slowly add the sodium tungstate solution to the nickel chloride solution under constant stirring.
-
Adjust the pH of the resulting solution to a desired level (e.g., pH 7 or 8) by adding NaOH or NH₄OH solution dropwise.[5]
-
Continue stirring the mixture for a few hours at room temperature to ensure complete precipitation.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
-
Dry the resulting powder in an oven at a low temperature (e.g., 80-100 °C).
-
Calcination of the dried powder at a higher temperature (e.g., 500 °C for 4 hours) can be performed to obtain crystalline NiWO₄.
Hydrothermal Method
The hydrothermal method allows for the synthesis of well-crystallized nanoparticles with controlled morphology.[6]
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized water
-
Ethanol
Protocol:
-
Dissolve equimolar amounts of the nickel salt and sodium tungstate in deionized water separately.
-
Mix the two solutions together under vigorous stirring to form a suspension.
-
Transfer the suspension into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 18 hours).[7]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
Diagram of NiWO₄ Synthesis Workflow
Caption: General workflow for the synthesis of NiWO₄ photocatalysts via co-precipitation and hydrothermal methods.
Characterization of NiWO₄ Photocatalysts
To understand the structural, morphological, and optical properties of the synthesized NiWO₄, several characterization techniques are employed:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the NiWO₄ nanoparticles.[2]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the synthesized material.[5]
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing information on their size, shape, and lattice structure.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical band gap of the NiWO₄, which is crucial for its photocatalytic activity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the photocatalyst.[6]
Experimental Protocol for Photocatalytic Dye Degradation
This protocol outlines the procedure for evaluating the photocatalytic performance of NiWO₄ in the degradation of organic dyes such as methylene (B1212753) blue (MB), rhodamine B (RhB), crystal violet, and methyl orange (MO).[6][8][9]
Materials and Equipment:
-
Synthesized NiWO₄ photocatalyst
-
Organic dye (e.g., methylene blue, rhodamine B)
-
Deionized water
-
Photoreactor equipped with a light source (UV lamp or visible light lamp, e.g., Xenon lamp)[10]
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge
Protocol:
-
Prepare a stock solution of the target dye in deionized water at a known concentration (e.g., 10-20 ppm).
-
Disperse a specific amount of the NiWO₄ photocatalyst in a known volume of the dye solution (e.g., 50 mg of catalyst in 50 mL of dye solution).[5]
-
Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.[10]
-
Place the reactor under the light source and begin irradiation while continuously stirring the suspension.
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
Centrifuge the aliquot to separate the photocatalyst particles from the solution.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of the dye using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t. The concentration is proportional to the absorbance.
Diagram of Photocatalytic Degradation Experimental Setup
Caption: A schematic of the experimental setup for photocatalytic dye degradation.
Quantitative Data on Photocatalytic Performance
The following tables summarize the photocatalytic degradation efficiency of NiWO₄ and its composites for various dyes under different conditions as reported in the literature.
Table 1: Photocatalytic Degradation of Methylene Blue (MB)
| Photocatalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Ni-CoWO₄ | Visible | 49.85 | 150 | [8] |
| NiWO₄ | UV | ~100 | 50 | [5] |
| NiWO₄/Polyaniline | Visible | ~94 | Not Specified | [6] |
Table 2: Photocatalytic Degradation of Rhodamine B (RhB)
| Photocatalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Ni-decorated Carbocatalyst | UV | 100 | 45-60 | [11] |
| WO₃@Bi₂WO₆/NiWO₄ | Visible | ~100 | 15 | [12] |
Table 3: Photocatalytic Degradation of Other Dyes
| Photocatalyst | Dye | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Ni-CoWO₄ | Rose Bengal | Visible | 92.28 | 90 | [8] |
| NiWO₄/Polyaniline | Crystal Violet | Visible | ~94 | Not Specified | [6] |
| NiWO₄ | Methyl Orange | UV | ~87 | 100 | [9] |
Reusability and Stability
For practical applications, the reusability and stability of the photocatalyst are crucial. To test for reusability, the photocatalyst is collected after a degradation experiment, washed, dried, and then reused in a subsequent degradation cycle. The degradation efficiency is monitored over several cycles. A minimal decrease in efficiency after multiple cycles indicates good stability and reusability of the NiWO₄ photocatalyst.
Proposed Mechanism of Photocatalytic Degradation
The photocatalytic degradation of dyes by NiWO₄ follows a mechanism involving the generation of reactive oxygen species.
Diagram of Photocatalytic Degradation Mechanism
Caption: Proposed mechanism for the photocatalytic degradation of organic dyes using NiWO₄.
Upon irradiation with light of sufficient energy, electrons (e⁻) in the valence band (VB) of NiWO₄ are excited to the conduction band (CB), leaving behind holes (h⁺) in the VB. These photogenerated electrons and holes react with adsorbed water and oxygen molecules to produce highly reactive superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH). These radicals then attack the organic dye molecules, breaking them down into smaller, less harmful substances like CO₂, H₂O, and mineral acids.
References
- 1. This compound doped with transition metals for photo-degradation of organic compounds [morressier.com]
- 2. cdmf.org.br [cdmf.org.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijeat.org [ijeat.org]
- 6. Polymer-supported NiWO<sub>4</sub> nanocomposites for visible light degradation of toxic dyes - ProQuest [proquest.com]
- 7. Synthesis of Nanocrystalline Metal Tungstate NiWO4/CoWO4 Heterojunction for UV-Light-Assisted Degradation of Paracetamol | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of photocatalytic and supercapacitor potential of this compound nanoparticles synthesized by electrochemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. WO₃@Bi₂WO6/NiWO₄ Nanocomposites with Outstanding Visible-Light-Driven Photocatalysis for the Degradation of Organic Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nickel Tungstate for Electrochemical Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel tungstate (B81510) (NiWO₄) nanomaterials are emerging as highly effective platforms for the development of electrochemical sensors. Their unique electronic properties, high surface area, and excellent electrocatalytic activity make them ideal candidates for the sensitive and selective detection of a wide range of analytes, including pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the synthesis of NiWO₄ nanoparticles and their application in the fabrication of electrochemical sensors for drug analysis.
Key Applications
Nickel tungstate-based electrochemical sensors have demonstrated significant potential in various stages of drug development and quality control, including:
-
Active Pharmaceutical Ingredient (API) Quantification: Rapid and accurate determination of the concentration of APIs in bulk drug substances and pharmaceutical formulations.
-
Impurity Profiling: Detection of trace-level impurities and degradation products in drug samples.
-
Pharmacokinetic Studies: Monitoring drug concentrations in biological fluids such as serum and urine.
-
Environmental Monitoring: Detecting residual pharmaceutical compounds in wastewater and environmental samples.
Quantitative Sensor Performance Data
The performance of this compound-based electrochemical sensors for various analytes is summarized in the table below. This data highlights the material's versatility and high sensitivity.
| Analyte | Sensor Configuration | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Diphenylamine | rGO/La-NiWO₄/GCE | DPV | 0.01 - 500 | 0.0058 | [1] |
| Amoxicillin (B794) | Ni-doped Tungsten/CPE | Voltammetry | 0.001 - 0.11 | 0.00026 | |
| Paracetamol | Ni₀.₁Co₀.₉Fe₂O₄/GCE | Voltammetry | 2 - 8000 | 0.011 | [2] |
| Tertiary Butylhydroquinone | NiWO₄/SPCE | DPV | 0.01 - 557.1 | 0.002 | |
| Ascorbic Acid | NiWO₄/GCE | CV | Not Specified | 0.38 | [3][4] |
| Mercury (II) Ions | NiWO₄/GCE | DPSV | 0.01 - 0.6 | 0.00225 |
GCE: Glassy Carbon Electrode, CPE: Carbon Paste Electrode, SPCE: Screen-Printed Carbon Electrode, rGO: reduced Graphene Oxide, DPV: Differential Pulse Voltammetry, CV: Cyclic Voltammetry, DPSV: Differential Pulse Stripping Voltammetry.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound (NiWO₄) Nanoparticles
This protocol describes a facile hydrothermal method for the synthesis of NiWO₄ nanoparticles.[3][4]
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution A Preparation: Dissolve 0.1 M of Ni(NO₃)₂·6H₂O in 20 mL of DI water with constant stirring.
-
Precursor Solution B Preparation: Dissolve 0.1 M of Na₂WO₄·2H₂O in 20 mL of DI water under continuous stirring.
-
Mixing: Slowly add Solution B to Solution A while stirring continuously. Continue stirring the resulting mixture for 2 hours to form a homogenous solution (Solution C).
-
Hydrothermal Reaction: Transfer the combined solution (Solution C) into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation and wash it thoroughly with DI water and ethanol several times to remove any unreacted precursors and byproducts.
-
Drying: Dry the obtained NiWO₄ nanoparticles in an oven at 80°C for 12 hours.
-
Calcination (Optional): For enhanced crystallinity, the dried powder can be calcinated at a specific temperature (e.g., 700°C) in a muffle furnace.
Protocol 2: Fabrication of a NiWO₄-Modified Glassy Carbon Electrode (GCE)
This protocol details the steps for modifying a glassy carbon electrode with the synthesized NiWO₄ nanoparticles.
Materials:
-
Synthesized NiWO₄ nanoparticles
-
Nafion solution (0.5 wt%)
-
Ethanol
-
Deionized (DI) water
-
Alumina (B75360) slurry (0.05 µm)
-
Glassy Carbon Electrode (GCE)
Procedure:
-
GCE Polishing: Polish the bare GCE surface with 0.05 µm alumina slurry on a polishing cloth to a mirror-like finish.
-
Cleaning: Sonicate the polished GCE in DI water and ethanol for 5 minutes each to remove any residual alumina particles and contaminants.
-
Drying: Dry the cleaned GCE under a stream of nitrogen gas or in an oven at a low temperature.
-
Catalyst Ink Preparation: Disperse a specific amount of NiWO₄ nanoparticles (e.g., 1 mg) in a solvent mixture containing DI water, ethanol, and Nafion solution (e.g., in a 1:1:0.05 v/v ratio). Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
Electrode Modification: Drop-cast a small, precise volume (e.g., 5 µL) of the catalyst ink onto the cleaned GCE surface.
-
Drying: Allow the solvent to evaporate at room temperature or under a gentle infrared lamp to form a uniform NiWO₄ film on the GCE surface. The modified electrode is now ready for use.
Protocol 3: Electrochemical Detection of a Pharmaceutical Analyte (e.g., Amoxicillin) using Differential Pulse Voltammetry (DPV)
This protocol provides a general procedure for the electrochemical detection of a drug molecule, using amoxicillin as an example, with a NiWO₄-modified GCE.
Materials and Equipment:
-
NiWO₄-modified GCE (Working Electrode)
-
Ag/AgCl electrode (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Amoxicillin standard solutions of varying concentrations
Procedure:
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell containing a known volume of the supporting electrolyte (0.1 M PBS, pH 7.0). Immerse the NiWO₄-modified GCE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.
-
Electrode Activation: Perform cyclic voltammetry for several cycles in the supporting electrolyte to activate the modified electrode surface until a stable voltammogram is obtained.
-
DPV Measurement:
-
Set the DPV parameters on the electrochemical workstation. Typical parameters include a potential range (e.g., +0.4 V to +1.2 V vs. Ag/AgCl), a modulation amplitude (e.g., 50 mV), a pulse width (e.g., 50 ms), and a scan rate (e.g., 20 mV/s).[5]
-
Record the DPV response of the supporting electrolyte as a blank.
-
-
Analyte Addition: Add a known concentration of the amoxicillin standard solution to the electrochemical cell.
-
DPV Analysis: Record the DPV response in the presence of amoxicillin. An oxidation peak corresponding to the electrochemical reaction of amoxicillin at the modified electrode surface should be observed.
-
Calibration Curve: Repeat steps 4 and 5 with varying concentrations of amoxicillin to construct a calibration curve by plotting the peak current against the analyte concentration.
-
Sample Analysis: For real sample analysis, introduce the prepared sample solution into the electrochemical cell and record the DPV response. The concentration of the analyte in the sample can be determined from the calibration curve.
Electrochemical Detection Mechanism
The enhanced sensing performance of NiWO₄-modified electrodes is attributed to the electrocatalytic oxidation of the target analyte on the surface of the nanoparticles. The general mechanism involves the adsorption of the analyte onto the NiWO₄ surface, followed by an electron transfer process facilitated by the redox activity of the Ni(II)/Ni(III) couple.
Conclusion
This compound nanomaterials offer a promising and versatile platform for the development of robust and sensitive electrochemical sensors for pharmaceutical analysis. The straightforward synthesis, ease of electrode modification, and excellent electrocatalytic properties of NiWO₄ contribute to its potential for widespread application in drug development, quality control, and clinical diagnostics. The protocols provided herein serve as a comprehensive guide for researchers and scientists to explore the utility of this compound in their sensing applications.
References
Application Note: Nickel Tungstate (NiWO4) as a High-Performance Electrode Material for Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercapacitors, also known as ultracapacitors, are emerging as critical energy storage devices, bridging the gap between conventional capacitors and batteries. Their high power density, rapid charge-discharge cycles, and long operational life make them ideal for a wide range of applications, from consumer electronics to hybrid vehicles. The performance of a supercapacitor is intrinsically linked to the properties of its electrode materials. Nickel tungstate (B81510) (NiWO4), a ternary transition metal oxide, has garnered significant attention as a promising electrode material due to its high theoretical specific capacitance, excellent redox activity, and cost-effectiveness. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of NiWO4 as a supercapacitor electrode material.
Experimental Protocols
Synthesis of NiWO4 Nanostructures via Hydrothermal Method
This protocol describes the synthesis of NiWO4 nanostructures, a common method reported to yield high-performance materials.[1]
Materials:
-
Nickel chloride hexahydrate (NiCl2·6H2O)
-
Sodium tungstate dihydrate (Na2WO4·2H2O)
-
Deionized (DI) water
Equipment:
-
Teflon-lined stainless steel autoclave (50-100 mL)
-
Magnetic stirrer
-
Oven
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve 2 mmol of NiCl2·6H2O in 35 mL of DI water with vigorous stirring until a clear green solution is formed.
-
In a separate beaker, dissolve 2 mmol of Na2WO4·2H2O in 35 mL of DI water.
-
-
Hydrothermal Synthesis:
-
Slowly add the Na2WO4·2H2O solution to the NiCl2·6H2O solution under continuous stirring.
-
Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 180 °C for 12-24 hours.
-
-
Product Collection and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation at 6000 rpm for 10 minutes.
-
Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final NiWO4 powder in an oven at 60-80 °C overnight. For a finer powder, freeze-drying is recommended.
-
-
Calcination (Optional but Recommended):
-
Calcine the dried powder at 700 °C for 2 hours in a muffle furnace to improve crystallinity and electrochemical performance.[1]
-
Electrode Fabrication
This protocol outlines the preparation of NiWO4 electrodes for electrochemical testing.
Materials:
-
Synthesized NiWO4 powder (active material)
-
Carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam or stainless steel mesh (current collector)
Equipment:
-
Mortar and pestle or planetary ball mill
-
Weighing balance
-
Spatula
-
Doctor blade or roller
-
Vacuum oven
-
Electrode pressing machine
Procedure:
-
Slurry Preparation:
-
Prepare a slurry by mixing the active material (NiWO4), carbon black, and PVDF binder in a weight ratio of 80:10:10.[2]
-
Grind the powders together in a mortar to ensure a homogeneous mixture.
-
Add a few drops of NMP solvent to the powder mixture and continue to grind until a uniform, viscous slurry is formed.
-
-
Electrode Coating:
-
Drying and Pressing:
-
Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to completely remove the NMP solvent.[2]
-
After drying, press the electrode at a pressure of 10 MPa to ensure good contact between the active material and the current collector.
-
-
Mass Loading Determination:
-
Weigh the current collector before and after coating and drying to determine the mass of the active material. The mass loading is a critical parameter for calculating specific capacitance.
-
Electrochemical Characterization
This section details the standard three-electrode setup for evaluating the electrochemical performance of the NiWO4 electrode.
Equipment:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell
-
NiWO4 electrode (working electrode)
-
Platinum wire or foil (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Electrolyte (e.g., 2 M or 6 M KOH aqueous solution)
Procedures:
-
Cyclic Voltammetry (CV):
-
Assemble the three-electrode cell with the NiWO4 working electrode, Pt counter electrode, and reference electrode in the electrolyte.
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window (e.g., 0 to 0.6 V vs. SCE). The shape of the CV curves provides information about the capacitive behavior.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Conduct GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g). The triangular shape of the charge-discharge curves is characteristic of capacitive materials.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential with a small AC perturbation (e.g., 5 mV). The resulting Nyquist plot provides insights into the electrode's resistance and ion diffusion characteristics.
-
Data Presentation
The following tables summarize the quantitative performance data of NiWO4-based supercapacitor electrodes from various studies.
Table 1: Performance of NiWO4 Electrodes in a Three-Electrode System
| Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |
| Hydrothermal & Calcination | Not Specified | 1524 | 0.5 | Not Specified | [1] |
| Solvothermal | 6 M KOH | 1190 | 0.5 | 92.8% after 5000 cycles | [3][4] |
| Simple Coprecipitation (70 °C) | 2 M KOH | 586.2 | 0.5 | Not Specified | [5][6][7] |
| Chemical Precipitation & Annealing (300 °C) | Not Specified | 437.2 | 0.1 | >94% Coulombic efficiency after 500 cycles | [8] |
| One-step Hydrothermal on Ni foam | Not Specified | 797.8 | 1 | Not Specified | [9] |
Table 2: Performance of Asymmetric Supercapacitors (NiWO4 as Cathode)
| Anode Material | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability | Reference |
| Activated Carbon (AC) | 6 M KOH | 160 | 0.5 | 64.2 | 425 | 92.8% after 5000 cycles | [3][4] |
| Activated Carbon (AC) | 2 M KOH | 71.1 | 0.25 | 25.3 | 200 | 91.4% after 5000 cycles | [5][6][7] |
Visualizations
References
- 1. Facile hydrothermal synthesis of nickel tungstate (NiWO4) nanostructures with pronounced supercapacitor and electrochemical sensing activities [inis.iaea.org]
- 2. Video: Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 3. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Photocatalytic Hydrogen Production using Nickel Tungstate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocatalytic hydrogen production from water splitting is a promising strategy for generating clean and sustainable energy. Among the various semiconductor photocatalysts, nickel tungstate (B81510) (NiWO₄) has garnered significant attention due to its favorable electronic structure, chemical stability, and potential for efficient charge separation. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of nickel tungstate-based materials for photocatalytic hydrogen evolution.
Synthesis of this compound (NiWO₄) Nanoparticles
Several methods have been successfully employed for the synthesis of this compound nanoparticles. The choice of method can influence the particle size, morphology, and surface area, which in turn affect the photocatalytic activity.
Hydrothermal Synthesis
The hydrothermal method is widely used for the synthesis of crystalline NiWO₄ nanoparticles.
Protocol:
-
Dissolve equimolar amounts of nickel (II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized water.
-
The precursor solution is then transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a temperature between 150-180°C for 12-24 hours.
-
After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and dried in an oven at 60-80°C.
Co-precipitation Method
This method allows for the synthesis of NiWO₄ nanoparticles at room temperature.
Protocol:
-
Prepare aqueous solutions of nickel (II) chloride (NiCl₂) and sodium tungstate (Na₂WO₄) separately.
-
Add the sodium tungstate solution dropwise to the nickel chloride solution under constant stirring.
-
A precipitate of this compound will form immediately.
-
Continue stirring the mixture for a few hours to ensure complete reaction.
-
The precipitate is then filtered, washed thoroughly with deionized water to remove any unreacted ions, and dried at a moderate temperature.
Characterization of this compound Photocatalysts
A comprehensive characterization of the synthesized NiWO₄ nanoparticles is crucial to understand their physicochemical properties and correlate them with their photocatalytic performance.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, and crystallite size. |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and size distribution. |
| Transmission Electron Microscopy (TEM) | Detailed morphology, particle size, and lattice fringes. |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Optical properties, band gap energy determination. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonds. |
| Photoluminescence (PL) Spectroscopy | Information on the separation and recombination of photogenerated electron-hole pairs. |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution. |
Experimental Protocol for Photocatalytic Hydrogen Evolution
The following protocol outlines a typical experimental setup for evaluating the photocatalytic hydrogen production activity of this compound.
Materials and Equipment
-
Photocatalyst: Synthesized NiWO₄ powder.
-
Sacrificial Reagent: Triethanolamine (TEOA), methanol, ethanol, or a mixture of Na₂S and Na₂SO₃ are commonly used.
-
Photoreactor: A closed gas circulation system with a quartz window for light irradiation.
-
Light Source: A Xenon lamp (typically 300W) with appropriate filters to control the wavelength of light (e.g., UV-cutoff filter for visible light irradiation).
-
Gas Chromatograph (GC): Equipped with a thermal conductivity detector (TCD) and a molecular sieve column for hydrogen quantification.
-
Magnetic Stirrer: To keep the photocatalyst suspended in the solution.
-
Water Bath/Cooling System: To maintain a constant reaction temperature.
Experimental Procedure
-
Disperse a specific amount of NiWO₄ photocatalyst (e.g., 50-100 mg) in an aqueous solution (e.g., 100 mL) containing a sacrificial electron donor (e.g., 10-20 vol% TEOA).
-
Transfer the suspension to the photoreactor.
-
Seal the reactor and purge with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain a constant temperature (e.g., 20-25°C) using a cooling system.
-
At regular time intervals, a gas sample (e.g., 0.5 mL) is taken from the reactor's headspace using a gas-tight syringe and injected into the GC for hydrogen analysis.
-
The amount of hydrogen produced is quantified by comparing the peak area with a calibration curve.
Calculation of Apparent Quantum Yield (AQY)
The apparent quantum yield is a critical parameter for evaluating the efficiency of a photocatalyst. It is calculated using the following formula:
AQY (%) = (2 × Number of evolved H₂ molecules / Number of incident photons) × 100
Quantitative Data on Photocatalytic Hydrogen Production
While data for pristine this compound is limited, studies on NiWO₄-based heterostructures provide valuable insights into its potential. The following table summarizes some reported hydrogen evolution rates for comparison.
| Photocatalyst | Sacrificial Reagent | Light Source | H₂ Evolution Rate | Apparent Quantum Yield (AQY) |
| Ni-W-O Nanocomposite | Hydrazine Monohydrate | 90 W/m² | Not reported in µmol/g/h | Not Reported |
| WO₃/NiWO₄ Heterojunction | Triethanolamine (TEOA) | Not specified | Not specified | Not Reported |
| Mn₀.₂Cd₀.₈S/NiWO₄ | Not specified | Visible Light | 17.76 mmol g⁻¹ h⁻¹ | Not Reported |
| Ni/g-S-C₃N₄ | Triethanolamine (TEOA) | Visible Light (λ > 420 nm) | 2021.3 µmol g⁻¹ h⁻¹ | 2.51% at 420 nm[1] |
Note: The data for composite materials highlights the potential of NiWO₄ as a component in efficient photocatalytic systems. Further research is needed to establish a baseline for pure NiWO₄.
Visualizations
Experimental Workflow for Photocatalytic Hydrogen Production
Caption: Workflow for photocatalytic hydrogen production using NiWO₄.
Proposed Mechanism of Photocatalytic Hydrogen Evolution on this compound
Caption: General mechanism of photocatalytic hydrogen evolution.
Z-Scheme Heterojunction with this compound for Enhanced H₂ Production
Caption: Z-scheme mechanism for enhanced charge separation in a NiWO₄ heterostructure.
References
Application Notes and Protocols: Gas Sensing Mechanisms of Nickel Tungstate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the gas sensing mechanisms of nickel tungstate (B81510) (NiWO₄), a promising material for the detection of various gases. The content is designed to guide researchers in understanding and utilizing NiWO₄-based sensors, with a focus on experimental protocols and data interpretation.
Introduction to Nickel Tungstate Gas Sensors
This compound is a metal oxide semiconductor that has garnered significant attention in the field of gas sensing due to its unique electronic and chemical properties. It typically exhibits p-type semiconductor behavior, but its properties can be tailored through doping to achieve n-type characteristics, enhancing its sensitivity and selectivity to specific gases. The primary gas sensing mechanism relies on the modulation of the electrical resistance of the NiWO₄ material upon interaction with target gas molecules at elevated operating temperatures.
The sensing process is initiated by the adsorption of oxygen molecules from the ambient air onto the surface of the this compound. These adsorbed oxygen molecules capture free electrons from the material, forming various oxygen species (O₂⁻, O⁻, O²⁻) and creating a depletion layer, which increases the material's resistance. When a target gas is introduced, it reacts with these adsorbed oxygen species, leading to the release of trapped electrons back into the conduction band of the NiWO₄. This change in electron concentration alters the material's resistance, which is measured as the sensor response.
Core Gas Sensing Mechanisms
P-Type Semiconductor Sensing Mechanism
In its intrinsic state, this compound behaves as a p-type semiconductor, where the majority charge carriers are holes. The general sensing mechanism can be summarized as follows:
-
Oxygen Adsorption: In an air ambient, oxygen molecules are adsorbed on the NiWO₄ surface and capture electrons, creating a hole accumulation layer and decreasing the resistance.
-
O₂(gas) ↔ O₂(ads)
-
O₂(ads) + e⁻ ↔ O₂⁻(ads)
-
O₂⁻(ads) + e⁻ ↔ 2O⁻(ads)
-
-
Gas Interaction (Reducing Gas): When a reducing gas (e.g., H₂S, NH₃) is introduced, it reacts with the adsorbed oxygen species, releasing electrons back to the material. This process reduces the hole concentration, thereby increasing the resistance of the p-type NiWO₄.
-
For example, with H₂S: 2H₂S + 3O₂⁻(ads) → 2SO₂ + 2H₂O + 3e⁻
-
-
Gas Interaction (Oxidizing Gas): Conversely, when an oxidizing gas (e.g., NO₂) is introduced, it can extract more electrons from the valence band, increasing the hole concentration and thus decreasing the resistance.[1]
-
NO₂ + e⁻ → NO₂⁻(ads)
-
References
Application Notes and Protocols for the Synthesis of Nickel Tungstate-Graphene Composites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of nickel tungstate-graphene (NiWO₄-rGO) nanocomposites, a material with promising applications in electrochemical sensing, photocatalysis, and energy storage.[1][2][3][4] The protocols outlined below are primarily based on the widely adopted hydrothermal synthesis method, which offers excellent control over the material's morphology and properties.[2][5][6]
Overview
Nickel tungstate (B81510) (NiWO₄) is a transition metal tungstate that has garnered significant interest due to its favorable electrochemical and catalytic properties.[7][8] When integrated with reduced graphene oxide (rGO), the resulting composite material exhibits enhanced electrical conductivity, a larger surface area, and synergistic effects that significantly boost its performance.[1][4] The graphene nanosheets act as a conductive scaffold, preventing the agglomeration of NiWO₄ nanoparticles and facilitating efficient electron transport.[1][5]
Applications of this compound-Graphene Composites:
-
Electrochemical Sensors: Highly sensitive and selective detection of heavy metal ions.[1][5][9]
-
Photocatalysis: Degradation of organic pollutants under visible light irradiation.[2][10]
-
Supercapacitors: High specific capacitance and excellent cycling stability for energy storage devices.[4]
-
Lithium-Ion Batteries: Enhanced electrochemical performance and cycle stability as anode materials.[3]
Experimental Protocols
This section details the step-by-step procedure for the hydrothermal synthesis of NiWO₄-rGO nanocomposites.
Materials and Reagents
-
Graphite (B72142) powder
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Potassium permanganate (B83412) (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
Synthesis of Graphene Oxide (GO)
Graphene oxide is typically synthesized using a modified Hummer's method.[5]
Protocol:
-
Slowly add 2 g of graphite powder and 1 g of NaNO₃ to 46 mL of concentrated H₂SO₄ in an ice bath with constant stirring.
-
Gradually add 6 g of KMnO₄ to the suspension, ensuring the temperature remains below 20 °C.
-
Remove the flask from the ice bath and stir the mixture at 35 °C for 30 minutes.
-
Slowly add 92 mL of DI water to the paste, which will cause a vigorous exothermic reaction. Maintain the temperature at 98 °C for 15 minutes.
-
Further dilute the suspension with 280 mL of warm DI water.
-
Add 10 mL of 30% H₂O₂ to the mixture to reduce the residual permanganate, indicated by a color change to brilliant yellow.
-
Filter the mixture and wash with a 1:10 HCl solution to remove metal ions, followed by repeated washing with DI water until the pH of the filtrate is neutral.
-
Dry the resulting solid in a vacuum oven at 60 °C to obtain graphene oxide powder.
Synthesis of NiWO₄-rGO Nanocomposite
The following hydrothermal method is adapted from several reported procedures.[2][5]
Protocol:
-
Disperse a specific amount of the as-prepared graphene oxide in DI water to form a stable GO suspension (e.g., 2 mg/mL) through ultrasonication.[5]
-
Add a calculated amount of NiCl₂·6H₂O (e.g., 2 mmol) to the GO suspension and stir for 1 hour at room temperature.[5]
-
Subsequently, add an equimolar amount of Na₂WO₄·2H₂O (e.g., 2 mmol) to the mixture and continue stirring for another hour.[5]
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated duration (e.g., 12 hours).[5]
-
Allow the autoclave to cool down naturally to room temperature.
-
Collect the precipitate by centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C.
-
To ensure the formation of the crystalline NiWO₄ phase and further reduction of GO, the dried powder can be subjected to calcination in a nitrogen atmosphere.[5]
Characterization of NiWO₄-rGO Composites
A comprehensive characterization of the synthesized nanocomposite is crucial to confirm its structure, morphology, and properties.
| Characterization Technique | Purpose | Typical Findings |
| X-ray Diffraction (XRD) | To determine the crystalline structure and phase purity of the material.[2][5] | The diffraction peaks should correspond to the wolframite (B13744602) monoclinic structure of NiWO₄ (JCPDS file no. 15-0755).[2][5] The characteristic peak of graphene oxide at ~10° should disappear, and a broad peak around 26° corresponding to reduced graphene oxide may be observed, although it can be shielded by the NiWO₄ peaks.[5] The crystallite size of NiWO₄ can be calculated using the Scherrer equation.[2][5] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and microstructure of the composite.[5][10] | SEM images typically show NiWO₄ nanoparticles or nanostructures uniformly dispersed on the surface of rGO sheets.[10] The rGO sheets appear as wrinkled, thin layers. |
| Transmission Electron Microscopy (TEM) | To observe the detailed nanostructure, particle size, and the interface between NiWO₄ and rGO.[6] | TEM provides higher resolution images confirming the intimate contact between the NiWO₄ nanoparticles and the rGO sheets. It can also be used to measure the lattice fringes of the crystalline NiWO₄. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the weight percentage of NiWO₄ and rGO in the composite.[5] | TGA curves show weight loss at different temperature ranges. The initial weight loss below 100 °C is due to the removal of adsorbed water. The major weight loss at higher temperatures (e.g., 450-600 °C) corresponds to the combustion of the graphene component, allowing for the quantification of the NiWO₄ loading.[5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the material and confirm the reduction of GO.[2] | The FTIR spectrum of GO shows characteristic peaks for oxygen-containing functional groups (e.g., C=O, C-O, O-H). In the NiWO₄-rGO composite, the intensity of these peaks is significantly reduced, indicating the successful reduction of GO. Peaks corresponding to the metal-oxygen bonds of NiWO₄ will also be present.[8] |
| Raman Spectroscopy | To assess the structural characteristics of the carbonaceous material (graphene).[10] | The Raman spectrum of graphene-based materials typically shows two prominent peaks: the D band (disorder) and the G band (graphitic). The intensity ratio of the D to G band (ID/IG) provides information about the degree of defects and the reduction of GO. |
Quantitative Data Summary
The following tables summarize key quantitative data reported for NiWO₄-rGO composites prepared by hydrothermal methods.
Table 1: Synthesis Parameters and Physical Properties
| Parameter | Value | Reference |
| Precursor Concentration (NiCl₂·6H₂O) | 2 mmol | [5] |
| Precursor Concentration (Na₂WO₄·2H₂O) | 2 mmol | [5] |
| GO Concentration in Suspension | 2 mg/mL | [5] |
| Hydrothermal Reaction Temperature | 180 °C | [5] |
| Hydrothermal Reaction Time | 12 hours | [5] |
| NiWO₄ Crystallite Size | 19.3 nm - 21 nm | [2][5] |
| NiWO₄ Loading in Composite (from TGA) | ~74 wt% | [5] |
Table 2: Electrochemical Performance for Heavy Metal Detection
| Analyte | Limit of Detection (LOD) - Individual | Limit of Detection (LOD) - Simultaneous | Reference |
| Cd(II) | 4.7 x 10⁻¹⁰ M | 1.0 x 10⁻¹⁰ M | [1] |
| Pb(II) | 3.8 x 10⁻¹⁰ M | 1.8 x 10⁻¹⁰ M | [1] |
| Cu(II) | 4.4 x 10⁻¹⁰ M | 2.3 x 10⁻¹⁰ M | [1] |
| Hg(II) | 2.8 x 10⁻¹⁰ M | 2.8 x 10⁻¹⁰ M | [1] |
Table 3: Photocatalytic Performance
| Organic Pollutant | Catalyst Loading | Degradation Efficiency | Irradiation Time | Reference |
| Methylene Blue | 15 wt% NiWO₄-RGO | ~95% | 150 min | [2] |
| Ortho-nitrophenol | 15 wt% NiWO₄-RGO | ~82% | 240 min | [2] |
| Congo Red | NiWO₄/N-5% rGO | 92% | Not Specified | [10][11] |
Table 4: Supercapacitor Performance
| Electrode Material | Current Density | Specific Capacitance | Cycling Stability | Reference |
| NiWO₄/rGO | 0.5 A g⁻¹ | 1031.3 F g⁻¹ | No decrease after 5000 cycles | [4] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of NiWO₄-rGO composites.
Caption: Logical relationship of components, properties, and applications of NiWO₄-rGO composites.
References
- 1. This compound–graphene nanocomposite for simultaneous electrochemical detection of heavy metal ions with application to complex aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Spherical NiWO<sub>4</sub>-reduced graphene oxide nanocomposite for effective visible light driven photocatalytic activity for the decolourisation of organic pollutants - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound–graphene nanocomposite for simultaneous electrochemical detection of heavy metal ions with application to complex aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08047F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel Oxide/Graphene Composites: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis, Characterization and Enhanced Photocatalytic Activities of NiWO <sub/>4</sub> /Nitrogen Doped Reduced Graphene Oxide Nanocomposites-光电查 [oe1.com]
Application Notes and Protocols for Cyclic Voltammetry Analysis of Nickel Tungstate Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel tungstate (B81510) (NiWO₄) has emerged as a promising electrode material for various electrochemical applications, including supercapacitors and electrochemical sensors, owing to its high theoretical specific capacitance, good electrical conductivity, and excellent redox activity.[1][2][3] Cyclic voltammetry (CV) is a fundamental electrochemical technique used to characterize the performance of NiWO₄ electrodes. This document provides detailed application notes and protocols for the preparation of nickel tungstate electrodes and their subsequent analysis using cyclic voltammetry, enabling researchers to evaluate their potential for energy storage and sensing applications.
Experimental Protocols
Synthesis of this compound (NiWO₄) Nanostructures
Several methods have been reported for the synthesis of NiWO₄ nanostructures, with hydrothermal and co-precipitation methods being the most common.
a) Hydrothermal Synthesis Protocol
This method yields crystalline NiWO₄ nanostructures with controlled morphology.[1][4]
-
Precursors: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O).
-
Procedure:
-
Prepare equimolar aqueous solutions of NiCl₂·6H₂O and Na₂WO₄·2H₂O.
-
Mix the two solutions under constant stirring. A precipitate will form.
-
Adjust the pH of the resulting solution, if required by a specific protocol (e.g., using NaOH).[1]
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 180 °C) for a designated duration (e.g., 8-24 hours).[5]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the final product in an oven at a specified temperature (e.g., 60-80 °C) overnight.
-
For enhanced crystallinity, the dried powder can be calcined at a high temperature (e.g., 700 °C).[4]
-
b) Chemical Co-precipitation Synthesis Protocol
This is a facile method for producing NiWO₄ composites.[6]
-
Precursors: Cobalt chloride, nickel chloride, and sodium tungstate.
-
Procedure:
-
Prepare aqueous solutions of the metal chlorides and sodium tungstate.
-
Mix the solutions under vigorous stirring.
-
A precipitate will form immediately.
-
Continuously stir the mixture for a few hours.
-
Collect the precipitate by filtration, wash it thoroughly with deionized water.
-
Dry the product in an oven.
-
Working Electrode Preparation Protocol
-
Slurry Preparation:
-
Prepare a homogeneous slurry by mixing the synthesized NiWO₄ powder (active material), a conductive agent (e.g., carbon black or acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of typically 75:15:10 or 80:10:10.[5]
-
Add a few drops of a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture to form a paste-like consistency.
-
Grind the mixture in a mortar or use a magnetic stirrer for several hours to ensure uniformity.
-
-
Electrode Fabrication:
-
The current collector can be nickel foam, stainless steel, or a glassy carbon electrode.[5]
-
For nickel foam or stainless steel, clean the substrate by sonicating it in acetone, ethanol, and deionized water.
-
Coat the prepared slurry onto the cleaned current collector over a defined area (e.g., 1x1 cm²).
-
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 60-120 °C) for several hours to remove the solvent.[5]
-
Press the electrode under a high pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.
-
Cyclic Voltammetry Measurement Protocol
-
Electrochemical Cell Setup:
-
A standard three-electrode electrochemical cell is used for the measurements.[5][7]
-
Working Electrode: The prepared NiWO₄ electrode.
-
Counter Electrode: A platinum (Pt) wire or foil.[5]
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE), Ag/AgCl electrode, or a mercury/mercuric oxide (Hg/HgO) electrode.[5][7]
-
Electrolyte: An aqueous solution of potassium hydroxide (B78521) (KOH) (e.g., 1 M, 2 M, 3 M, or 6 M) or sulfuric acid (H₂SO₄) (e.g., 3.0 M) is commonly used.[1][6][8]
-
-
Cyclic Voltammetry Parameters:
-
Connect the three electrodes to a potentiostat.
-
Set the potential window based on the electrolyte and the material's stability. For NiWO₄ in an alkaline electrolyte, a typical potential window is 0 to 0.6 V vs. SCE/Ag/AgCl.
-
Perform the cyclic voltammetry scans at various scan rates (e.g., 2, 5, 10, 20, 50, 100 mV/s) to investigate the electrochemical behavior.[6][8]
-
Record the resulting current vs. potential curves (voltammograms).
-
Data Presentation
The performance of this compound electrodes from various studies is summarized in the tables below.
Table 1: Electrochemical Performance of this compound Electrodes in Alkaline Electrolyte (KOH)
| Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Scan Rate / Current Density | Cycling Stability | Reference |
| Hydrothermal | 1 M KOH | 814 | 1 A/g | 93.5% after 2000 cycles | [1] |
| Hydrothermal | Not Specified | 1524 | 0.5 A/g | Not Specified | |
| Chemical Co-precipitation | 1 M KOH | 677.5 | 1 A/g | 82% after 5000 cycles | [6] |
| Hydrothermal (Co-doped) | Not Specified | 804 | 1 A/g | 96% after 5500 cycles | [3] |
| Solvothermal | Not Specified | 1190 | 0.5 A/g | 92.8% after 5000 cycles | [5] |
Table 2: Electrochemical Performance of this compound Electrodes in Acidic Electrolyte (H₂SO₄)
| Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Scan Rate / Current Density | Cycling Stability | Reference |
| Electrochemical | 3.0 M H₂SO₄ | 468 | 2 mV/s | 102.2% after 4000 cycles | [8][9] |
Visualizations
Caption: Experimental workflow for NiWO₄ electrode preparation and CV analysis.
Caption: Principle of cyclic voltammetry for a NiWO₄ electrode.
References
- 1. Multifunctional this compound nanoparticles: a dual approach for high-performance supercapacitors and antimicrobial applications | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of photocatalytic and supercapacitor potential of this compound nanoparticles synthesized by electrochemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Fabricating Nickel Tungstate Thin-Film Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication of nickel tungstate (B81510) (NiWO₄) thin-film devices using various deposition techniques. The information is intended to guide researchers in the synthesis and characterization of NiWO₄ thin films for a range of applications, including supercapacitors, electrochromic devices, and photoelectrochemical cells.
Overview of Nickel Tungstate (NiWO₄) Thin Films
This compound (NiWO₄) is a promising inorganic material with a wolframite-type monoclinic crystal structure. Its unique electronic and optical properties, including a wide bandgap and good electrochemical stability, make it a suitable candidate for various technological applications. Thin films of NiWO₄ can be fabricated using several methods, each offering distinct advantages in terms of film morphology, crystallinity, and device performance.
Experimental Protocols for NiWO₄ Thin-Film Fabrication
This section outlines detailed step-by-step protocols for the most common methods used to fabricate NiWO₄ thin films.
Hydrothermal Synthesis
The hydrothermal method is a solution-based technique that allows for the synthesis of crystalline NiWO₄ nanostructures at moderate temperatures and high pressures.
Protocol:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O).
-
Prepare a 0.1 M aqueous solution of sodium tungstate dihydrate (Na₂WO₄·2H₂O).
-
-
Mixing:
-
Slowly add the sodium tungstate solution to the nickel nitrate solution under constant stirring.
-
Continue stirring the mixture for 30 minutes to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 180°C.
-
Maintain the temperature for 12-18 hours to allow for the hydrothermal reaction to complete.[1]
-
-
Product Recovery and Cleaning:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying and Annealing:
-
Dry the cleaned product in an oven at 80°C for several hours.
-
For enhanced crystallinity and performance, anneal the dried powder at temperatures ranging from 500°C to 700°C in a furnace for 2 hours.[1]
-
-
Thin Film Deposition (e.g., Doctor Blade or Spin Coating):
-
Prepare a paste or slurry by mixing the synthesized NiWO₄ powder with a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) and a solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Deposit the paste onto a suitable substrate (e.g., FTO glass, stainless steel) using a doctor blade or spin coater.
-
Dry the coated substrate in an oven to evaporate the solvent.
-
Successive Ionic Layer Adsorption and Reaction (SILAR)
The SILAR method is a simple, room-temperature, and cost-effective technique for depositing thin films by sequential immersion of a substrate into cationic and anionic precursor solutions.
Protocol:
-
Substrate Cleaning:
-
Thoroughly clean the substrate (e.g., glass, stainless steel) by sonicating in acetone, followed by ethanol, and finally deionized water, each for 15 minutes.
-
Dry the substrate in a stream of nitrogen or in an oven.
-
-
Precursor Solution Preparation:
-
Cationic Precursor: Prepare an aqueous solution of a nickel salt, such as 0.1 M nickel chloride (NiCl₂) or nickel acetate (B1210297) (Ni(CH₃COO)₂).[2]
-
Anionic Precursor: Prepare an aqueous solution of a tungsten salt, such as 0.1 M sodium tungstate (Na₂WO₄).
-
-
SILAR Deposition Cycle:
-
Step 1 (Cationic Adsorption): Immerse the cleaned substrate into the cationic precursor solution for 20-30 seconds. This allows for the adsorption of Ni²⁺ ions onto the substrate surface.
-
Step 2 (Rinsing): Rinse the substrate with deionized water for 20-30 seconds to remove the excess and loosely bound Ni²⁺ ions.
-
Step 3 (Anionic Reaction): Immerse the substrate into the anionic precursor solution for 20-30 seconds. The WO₄²⁻ ions react with the adsorbed Ni²⁺ layer to form a thin layer of NiWO₄.
-
Step 4 (Rinsing): Rinse the substrate again with deionized water for 20-30 seconds to remove any unreacted species and byproducts.
-
-
Repetition:
-
Repeat the SILAR deposition cycle (Steps 1-4) for a desired number of cycles (e.g., 50-100 cycles) to achieve the desired film thickness.
-
-
Post-Deposition Treatment:
-
After the final cycle, dry the deposited film in air or in an oven at a low temperature (e.g., 100°C).
-
For improved crystallinity, the films can be annealed at higher temperatures (e.g., 400-600°C) for 1-2 hours.
-
Sol-Gel Synthesis
The sol-gel method involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network. This method allows for good control over the film's stoichiometry and microstructure.
Protocol:
-
Sol Preparation:
-
Dissolve a nickel precursor, such as nickel(II) 2-ethylhexanoate, in a suitable solvent like isopropanol.[3]
-
In a separate container, dissolve a tungsten precursor, such as tungsten (VI) ethoxide, in the same solvent.
-
Mix the two solutions under vigorous stirring. A chelating agent like acetic acid or citric acid can be added to control the hydrolysis and condensation rates.
-
-
Aging:
-
Allow the resulting sol to age for a specific period (e.g., 24 hours) at room temperature to promote partial hydrolysis and polymerization.
-
-
Thin Film Deposition (Spin Coating or Dip Coating):
-
Spin Coating: Dispense a small amount of the sol onto a cleaned substrate and spin at a controlled speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds).
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed. The film thickness is controlled by the withdrawal speed.
-
-
Drying and Annealing:
-
Dry the coated film on a hotplate or in an oven at a low temperature (e.g., 100-150°C) to remove the solvent.
-
Perform a final annealing step at a higher temperature (e.g., 350-500°C) for 1-2 hours to induce crystallization and remove organic residues.[3]
-
Data Presentation
The following tables summarize typical experimental parameters for the fabrication of NiWO₄ thin films and their resulting properties.
Table 1: Hydrothermal Synthesis Parameters and Resulting Properties
| Parameter | Value | Resulting Property | Reference |
| Ni Precursor Conc. | 0.1 M | Nanoparticle size: 20-100 nm | [1] |
| W Precursor Conc. | 0.1 M | High specific capacitance | [1] |
| Temperature | 180°C | 1524 F/g at 0.5 A/g | [1] |
| Time | 12-18 hours | Monoclinic crystal structure | [1] |
| Annealing Temp. | 700°C | Enhanced electrochemical performance | [1] |
Table 2: SILAR Deposition Parameters and Film Characteristics
| Parameter | Value | Film Characteristic | Reference |
| Cationic Precursor | 0.1 M NiCl₂ | Uniform film deposition | [2] |
| Anionic Precursor | 0.1 M Na₂WO₄ | Control over film thickness | [4] |
| Immersion Time | 20-30 seconds | Polycrystalline structure | [4] |
| Rinsing Time | 20-30 seconds | Good adhesion to substrate | |
| Number of Cycles | 50-100 | Thickness dependent properties | [4] |
| Annealing Temp. | 400-600°C | Improved crystallinity |
Characterization of NiWO₄ Thin Films
A comprehensive characterization of the fabricated NiWO₄ thin films is crucial to understand their properties and performance.
Protocol for Characterization:
-
Structural Analysis:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the NiWO₄ films.[5]
-
-
Morphological and Compositional Analysis:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology, grain size, and film thickness.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructure and crystal lattice.[6]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and stoichiometry of the films.
-
-
Vibrational Spectroscopy:
-
Raman Spectroscopy: To confirm the formation of the Ni-O and W-O bonds and to study the vibrational modes of the NiWO₄ crystal lattice.[7]
-
-
Optical Properties:
-
UV-Vis Spectroscopy: To determine the optical bandgap and transmittance of the thin films.
-
-
Electrochemical Performance (for energy storage and electrochromic applications):
-
Cyclic Voltammetry (CV): To study the redox behavior and capacitive properties.
-
Galvanostatic Charge-Discharge (GCD): To evaluate the specific capacitance, energy density, and power density of supercapacitor devices.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ionic diffusion within the electrode material.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the fabrication and characterization of this compound thin-film devices. The choice of fabrication method will depend on the desired film properties and the specific application. By carefully controlling the synthesis parameters, researchers can tailor the structural, morphological, and electrochemical properties of NiWO₄ thin films to meet the demands of various advanced technologies.
References
- 1. Facile hydrothermal synthesis of this compound (NiWO4) nanostructures with pronounced supercapacitor and electrochemical sensing activities [inis.iaea.org]
- 2. iopb.res.in [iopb.res.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In-situ Characterization of Nickel Tungstate (NiWO₄) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in-situ characterization of nickel tungstate (B81510) (NiWO₄) nanoparticle synthesis. Understanding the formation mechanism and kinetics in real-time is crucial for controlling the material's properties, which is of significant interest for applications in catalysis, sensing, and drug delivery systems.
Introduction to In-situ Characterization of NiWO₄ Synthesis
Nickel tungstate (NiWO₄) is a versatile inorganic material with a wolframite (B13744602) crystal structure. Its properties are highly dependent on its size, morphology, and crystallinity. Traditional synthesis methods, such as hydrothermal and co-precipitation routes, are often characterized ex-situ, providing only snapshots of the final product. In-situ characterization, however, allows for real-time monitoring of the synthesis process, offering valuable insights into nucleation, growth, and phase transformation mechanisms.
This document focuses on two powerful in-situ techniques: Time-Resolved X-ray Diffraction (TR-XRD) and In-situ Raman Spectroscopy, primarily in the context of the widely-used hydrothermal synthesis method for producing NiWO₄ nanoparticles.
Synthesis Methods for this compound (NiWO₄)
Several methods have been developed for the synthesis of NiWO₄, each with its advantages. The choice of method influences the material's characteristics.
-
Hydrothermal Synthesis: This is a common method where precursors are reacted in an aqueous solution in a sealed vessel (autoclave) at elevated temperature and pressure. It allows for good control over particle size and morphology.[1][2]
-
Solvothermal Synthesis: Similar to the hydrothermal method, but using a non-aqueous solvent. This can lead to different particle morphologies and surface properties.
-
Co-precipitation: A simple method involving the precipitation of NiWO₄ from a solution containing nickel and tungstate ions. This method is often followed by a calcination step to improve crystallinity.
-
Sonochemical Method: Utilizes ultrasound to create acoustic cavitation, which promotes chemical reactions and the formation of nanoparticles.[3]
In-situ Characterization Techniques
Time-Resolved X-ray Diffraction (TR-XRD)
In-situ TR-XRD is a powerful technique to monitor the evolution of crystalline phases during a chemical reaction. By collecting XRD patterns at regular intervals, one can track the formation of NiWO₄, identify any intermediate phases, and determine the reaction kinetics.
This protocol is adapted from general procedures for in-situ hydrothermal XRD studies and tailored for NiWO₄ synthesis.
1. Precursor Solution Preparation:
- Prepare equimolar aqueous solutions of nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O). A typical concentration is 0.1 M for each precursor.
- Mix the two solutions in a 1:1 volume ratio under constant stirring. The pH of the resulting solution can be adjusted using NaOH or HNO₃ to study its effect on the synthesis.
2. In-situ XRD Setup:
- A specialized hydrothermal autoclave with an X-ray transparent window (e.g., beryllium or sapphire) is required.
- The autoclave must be equipped with a heating system and temperature and pressure sensors.
- Mount the autoclave on a diffractometer, ensuring proper alignment of the X-ray beam with the sample chamber. Synchrotron X-ray sources are often preferred for their high flux and time resolution.
3. Data Acquisition:
- Load the precursor solution into the autoclave.
- Seal the autoclave and begin heating to the desired reaction temperature (e.g., 180 °C).
- Start collecting XRD patterns continuously or at set time intervals (e.g., every 1-5 minutes) as the temperature ramps up and during the isothermal reaction period.
- Record the temperature and pressure simultaneously with each XRD pattern.
4. Data Analysis:
- Perform phase identification on the collected XRD patterns to track the appearance and evolution of NiWO₄ peaks.
- Use Rietveld refinement to quantify the amount of crystalline NiWO₄ at each time point.
- Calculate the crystallite size over time using the Scherrer equation or Williamson-Hall analysis to understand the growth kinetics.
The following table illustrates the type of quantitative data that can be extracted from an in-situ TR-XRD experiment. The values are hypothetical and for illustrative purposes.
| Reaction Time (min) | Temperature (°C) | Pressure (bar) | NiWO₄ Phase Fraction (%) | Crystallite Size (nm) |
| 0 | 25 | 1 | 0 | - |
| 30 | 120 | 2.5 | 5 | 8 |
| 60 | 180 | 10 | 45 | 15 |
| 90 | 180 | 10 | 80 | 22 |
| 120 | 180 | 10 | 95 | 25 |
| 180 | 180 | 10 | 99 | 26 |
In-situ Raman Spectroscopy
In-situ Raman spectroscopy is highly sensitive to the vibrational modes of molecules and crystal lattices. It can be used to monitor the consumption of precursor ions in the solution and the formation of the Ni-O and W-O bonds in the solid NiWO₄ product.
1. Precursor Solution Preparation:
- Prepare precursor solutions as described for the in-situ XRD experiment.
2. In-situ Raman Setup:
- A high-pressure, high-temperature optical cell with a sapphire window is required.
- A Raman spectrometer equipped with a long working distance objective is necessary to focus the laser on the sample inside the cell and collect the scattered light.
- An immersion probe can also be used if compatible with the autoclave setup.
3. Data Acquisition:
- Load the precursor solution into the optical cell.
- Seal the cell and begin heating to the reaction temperature.
- Collect Raman spectra continuously from both the solution and any forming solids.
4. Data Analysis:
- Monitor the intensity of the Raman peaks corresponding to the tungstate ions (e.g., [WO₄]²⁻) in the solution to track their consumption.
- Observe the emergence and growth of new peaks characteristic of the Ni-O and W-O vibrations in the NiWO₄ crystal lattice. The characteristic Raman peaks for NiWO₄ are typically observed in the 400-900 cm⁻¹ range.
The table below shows an example of how quantitative data from in-situ Raman spectroscopy can be presented. The peak intensities are hypothetical.
| Reaction Time (min) | Temperature (°C) | [WO₄]²⁻ Peak Intensity (a.u.) | NiWO₄ W-O Peak Intensity (a.u.) |
| 0 | 25 | 1000 | 0 |
| 30 | 120 | 850 | 150 |
| 60 | 180 | 300 | 700 |
| 90 | 180 | 100 | 900 |
| 120 | 180 | 50 | 950 |
| 180 | 180 | <10 | 990 |
Visualizations
Experimental Workflow
Logical Relationship of Synthesis Parameters
Conclusion
In-situ characterization techniques provide unprecedented insights into the synthesis of this compound. By monitoring the reaction in real-time, researchers can develop a deeper understanding of the formation mechanisms, enabling better control over the final material properties. The protocols and data presented here serve as a guide for designing and implementing in-situ studies for the rational synthesis of NiWO₄ and other advanced materials for various scientific and industrial applications.
References
Application Notes and Protocols for Nickel Tungstate Slurry Preparation for Electrode Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel tungstate (B81510) (NiWO₄) has emerged as a promising electrode material for energy storage devices, particularly supercapacitors, owing to its high theoretical specific capacitance and good electrochemical stability. The performance of a NiWO₄ electrode is critically dependent on its formulation and the quality of the electrode coating, which begins with the preparation of a stable and homogeneous slurry. This document provides detailed application notes and protocols for the preparation of nickel tungstate slurries tailored for electrode coating applications.
Data Presentation: Slurry Composition and Properties
The formulation of the electrode slurry is a critical step that dictates the electrochemical performance and mechanical integrity of the final electrode. The slurry typically consists of the active material (NiWO₄), a conductive agent to enhance electrical conductivity, a binder to ensure adhesion to the current collector, and a solvent to create a homogenous dispersion.
Table 1: Typical Composition of this compound Electrode Slurry
| Component | Material Example | Typical Weight Ratio (%) | Function |
| Active Material | This compound (NiWO₄) | 80 - 90 | Stores charge through faradaic reactions. |
| Conductive Agent | Acetylene (B1199291) Black, Carbon Black | 5 - 10 | Improves the electrical conductivity of the electrode. |
| Binder | Polyvinylidene fluoride (B91410) (PVDF) | 5 - 10 | Binds the active material and conductive agent to the current collector. |
| Solvent | N-methyl-2-pyrrolidone (NMP) | - | Dissolves the binder and disperses the solid components. |
Table 2: Key Properties of this compound Electrode Slurry
| Property | Typical Range | Importance |
| Solid Content | 40 - 60 wt% | Affects the thickness and density of the final electrode coating. |
| Viscosity | 2000 - 5000 cP | Influences the coatability of the slurry and the uniformity of the electrode layer.[1] |
| pH | 6.5 - 7.5 | Can affect the stability of the slurry components and their interaction with the current collector. |
| Particle Size (NiWO₄) | 50 - 200 nm | Smaller particle sizes generally offer higher surface area for electrochemical reactions.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (NiWO₄) Nanoparticles via Hydrothermal Method
This protocol describes a common method for synthesizing NiWO₄ nanoparticles, which serve as the active material in the electrode slurry.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized (DI) water
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Teflon-lined stainless-steel autoclave (100 mL)
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution A: Dissolve a specific molar amount of Nickel(II) nitrate hexahydrate in 40 mL of DI water and stir until a clear solution is formed.
-
Precursor Solution B: In a separate beaker, dissolve an equimolar amount of sodium tungstate dihydrate in 40 mL of DI water and stir until fully dissolved.
-
Mixing: Slowly add Precursor Solution B to Precursor Solution A under vigorous stirring. A precipitate will form. Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Hydrothermal Synthesis: Transfer the resulting mixture into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 180°C for 12 hours.
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation at 6000 rpm for 10 minutes. Wash the collected powder several times with DI water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final NiWO₄ powder in an oven at 80°C for 12 hours.
Protocol 2: Preparation of this compound Slurry
This protocol outlines the step-by-step procedure for preparing the NiWO₄ slurry for electrode coating.
Materials:
-
Synthesized NiWO₄ nanoparticles (Active Material)
-
Acetylene black (Conductive Agent)
-
Polyvinylidene fluoride (PVDF) (Binder)
-
N-methyl-2-pyrrolidone (NMP) (Solvent)
Equipment:
-
Planetary ball mill or magnetic stirrer
-
Beaker
-
Spatula
-
Analytical balance
Procedure:
-
Binder Solution Preparation: In a beaker, dissolve the desired amount of PVDF in NMP. The amount of NMP should be sufficient to fully dissolve the PVDF and achieve the desired final solid content of the slurry. Stir the mixture at room temperature until the PVDF is completely dissolved, which may take several hours.
-
Dry Mixing: In a separate container, accurately weigh and dry-mix the NiWO₄ powder and acetylene black in the desired ratio (e.g., 85:10 by weight) until a homogeneous powder mixture is obtained. A planetary ball mill can be used for a short duration (e.g., 30 minutes) to ensure thorough mixing.
-
Wet Mixing: Gradually add the dry-mixed powder to the PVDF-NMP solution while stirring continuously.
-
Homogenization: Continue stirring the mixture for at least 12 hours at room temperature to ensure the formation of a uniform and homogeneous slurry. The final slurry should be free of agglomerates and have a consistent viscosity.
-
Degassing: Before coating, it is recommended to degas the slurry in a vacuum chamber to remove any trapped air bubbles, which can cause defects in the electrode coating.
Protocol 3: Electrode Coating using Doctor Blade Method
This protocol describes the application of the prepared NiWO₄ slurry onto a current collector (e.g., nickel foam or carbon cloth) using the doctor blade technique.[3][4][5][6]
Materials:
-
Prepared NiWO₄ slurry
-
Nickel foam or carbon cloth (Current Collector)
-
Ethanol and DI water for cleaning
Equipment:
Procedure:
-
Substrate Preparation: Clean the nickel foam or carbon cloth substrate by sonicating it in DI water and then ethanol for 15 minutes each to remove any surface impurities. Dry the substrate in an oven.
-
Coating: Secure the cleaned substrate onto the glass plate of the doctor blade coater. Pour a small amount of the prepared NiWO₄ slurry in front of the doctor blade.
-
Spreading: Move the doctor blade across the substrate at a constant, slow speed to spread the slurry evenly. The thickness of the coating can be controlled by adjusting the gap of the doctor blade.[4][7]
-
Drying: Carefully transfer the coated substrate to a vacuum oven. Dry the electrode at 120°C for 12 hours to completely remove the NMP solvent.
-
Pressing: After drying, the electrode is typically pressed under a specific pressure (e.g., 10 MPa) to improve the contact between the active material and the current collector and to increase the electrode density.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Doctor Blade vs. Slot-Die Coating: Which Wins for Ultra-Thin Electrodes? [eureka.patsnap.com]
- 4. ossila.com [ossila.com]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. Battery electrode doctor blade [battery-equipments.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrothermal Synthesis of NiWO₄ for Morphological Control
Welcome to the technical support center for the hydrothermal synthesis of nickel tungstate (B81510) (NiWO₄). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in controlling the morphology of NiWO₄ during your experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during the hydrothermal synthesis of NiWO₄, offering potential causes and solutions in a question-and-answer format.
Q1: My final product is an amorphous powder, not crystalline NiWO₄. What went wrong?
A1: The lack of crystallinity is often due to insufficient reaction temperature or time. The hydrothermal process requires adequate energy and duration for the precursors to react and form a crystalline structure.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Ensure your autoclave reaches the target temperature. Temperatures between 120°C and 180°C are commonly reported for successful NiWO₄ synthesis.[1][2] If you are using a lower temperature, consider increasing it in increments.
-
Extend Reaction Time: The reaction may not have had enough time to complete. Reaction times of 6 to 24 hours are typical.[1][2] If you are using a shorter duration, try extending it.
-
Check Precursors: Verify the purity and stoichiometry of your nickel and tungsten precursors. Impurities can sometimes inhibit crystallization.
-
Q2: I'm getting agglomerated nanoparticles instead of discrete, well-defined morphologies. How can I prevent this?
A2: Agglomeration is a common issue where nanoparticles clump together. This can be due to the absence of a capping agent or inappropriate pH levels.
-
Troubleshooting Steps:
-
Introduce a Surfactant: Surfactants act as capping agents, adsorbing to the surface of the nanoparticles and preventing them from sticking together. Common surfactants for this purpose include CTAB (cetyltrimethylammonium bromide) and various forms of PEG (polyethylene glycol).
-
Optimize pH: The pH of the precursor solution can influence the surface charge of the nanoparticles, affecting their stability and tendency to agglomerate. While specific data for NiWO₄ is limited, for other tungstates, adjusting the pH has been shown to be a key factor in controlling morphology.
-
Q3: The morphology of my NiWO₄ is not what I expected. How can I control the shape (e.g., nanorods, nanosheets, spherical particles)?
A3: The morphology of NiWO₄ is highly sensitive to several synthesis parameters. By carefully tuning these, you can achieve different nanostructures.
-
Key Parameters for Morphology Control:
-
pH of the Precursor Solution: This is a critical parameter. While specific studies on NiWO₄ are not abundant, research on similar tungstates like FeWO₄ has shown that acidic conditions (e.g., pH 2) can produce hexagonal flakes, while higher pH values lead to the formation of nanorods. It is reasonable to expect a similar trend for NiWO₄.
-
Choice of Surfactant: Different surfactants can direct the growth of the nanocrystals in specific ways. For instance, CTAB has been used to alter the surface morphology of NiWO₄.
-
Reaction Temperature and Time: These parameters influence the nucleation and growth rates of the crystals. Slower growth rates, often achieved at lower temperatures, can lead to more defined and complex morphologies.
-
Precursor Concentration: The concentration of the nickel and tungsten salts in the solution can affect the rate of particle formation and subsequent growth, thereby influencing the final morphology.
-
Q4: I am unable to reproduce a specific morphology reported in the literature. What could be the reason?
A4: Reproducibility can be challenging in nanomaterial synthesis. Minor variations in experimental conditions can lead to different outcomes.
-
Troubleshooting Steps:
-
Strictly Control Parameters: Ensure that all parameters, including precursor concentrations, pH, temperature, reaction time, and the type and concentration of any surfactants, are identical to the reported procedure.
-
Autoclave Volume and Filling: The degree to which the Teflon liner of the autoclave is filled can affect the pressure during the reaction, which in turn can influence the final product. Maintain a consistent filling volume (typically around 80%).
-
Stirring: The stirring of the precursor solution before heating can affect its homogeneity and the subsequent nucleation process. Ensure consistent and thorough mixing.
-
Purity of Reagents: The purity of the nickel and tungsten salts, as well as the solvent (usually deionized water), is crucial.
-
Data Presentation: Quantitative Synthesis Parameters
The following tables summarize quantitative data from various studies on the hydrothermal synthesis of NiWO₄, providing a starting point for designing your experiments.
| Parameter | Value | Observed Outcome/Application | Reference |
| Temperature | 120°C | Mn-decorated NiWO₄ nanocomposite | [1] |
| 150°C | NiWO₄ and Mn-doped NiWO₄ nanocomposite | [1] | |
| 180°C | Chain-like, round-shaped NiWO₄ nanostructures | ||
| 180°C | NiWO₄/CoWO₄ heterojunction | [2] | |
| Reaction Time | 6 hours | Bimetallic Ni-CoWO₄ nanoparticles | |
| 18 hours | NiWO₄/CoWO₄ heterojunction | [2] | |
| 24 hours | Mn-decorated NiWO₄ nanocomposite | [1] | |
| Precursor 1 | Ni(NO₃)₂·6H₂O (2 moles) | Mn-doped NiWO₄ synthesis | [1] |
| Ni(NO₃)₂·6H₂O (1 mmol) | Bimetallic Ni-CoWO₄ synthesis | ||
| Ni(NO₃)₂·6H₂O (3 mmol) | NiWO₄/CoWO₄ heterojunction synthesis | [2] | |
| Precursor 2 | Na₂WO₄·2H₂O (2 moles) | Mn-doped NiWO₄ synthesis | [1] |
| Na₂WO₄·2H₂O (4 mmol) | Bimetallic Ni-CoWO₄ synthesis | ||
| Na₂WO₄·2H₂O (5 mmol) | NiWO₄/CoWO₄ heterojunction synthesis | [2] |
Experimental Protocols
Below are detailed methodologies for the hydrothermal synthesis of NiWO₄, based on cited literature.
Protocol 1: Synthesis of NiWO₄/CoWO₄ Heterojunction[2]
-
Precursor Solution Preparation:
-
Dissolve 3 mmol of Ni(NO₃)₂·6H₂O in 25 mL of deionized water with magnetic stirring for 15 minutes.
-
In a separate beaker, dissolve 5 mmol of Na₂WO₄·2H₂O in 25 mL of deionized water with magnetic stirring for 15 minutes.
-
-
Mixing: Combine the two aqueous solutions and continue magnetic stirring for 30 minutes at room temperature.
-
Hydrothermal Reaction:
-
Transfer the resulting mixture into an 80 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 180°C for 18 hours in a convection oven.
-
-
Product Recovery:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol (B145695) several times to remove any unreacted precursors or byproducts.
-
Dry the final product in an oven.
-
Protocol 2: Synthesis of Mn-doped NiWO₄ Nanocomposite[1]
-
Precursor Solution Preparation:
-
In a beaker, dissolve 2 moles of Ni(NO₃)₂·6H₂O and 1 mole of MnCl₂·4H₂O in 40 mL of deionized water.
-
Place the beaker on a magnetic stirrer for 30 minutes to ensure homogeneity.
-
-
Addition of Tungstate and Urea (B33335):
-
Slowly add a solution of 2 moles of Na₂WO₄·2H₂O in 30 mL of deionized water dropwise to the nickel-manganese solution.
-
Add 1.5 g of urea to the mixture.
-
Continue stirring for 3 hours at room temperature.
-
-
Hydrothermal Reaction:
-
Transfer the precursor mixture to a Teflon-lined autoclave.
-
Heat the autoclave at 150°C for 24 hours.
-
-
Product Recovery:
-
After cooling, collect the product by centrifugation.
-
Wash the precipitate thoroughly with deionized water and ethanol.
-
Dry the resulting powder.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of NiWO₄.
Caption: General workflow for hydrothermal synthesis of NiWO₄.
Logical Relationships in Morphology Control
This diagram illustrates the key parameters that influence the final morphology of the synthesized NiWO₄.
Caption: Key parameters influencing NiWO₄ morphology.
References
Technical Support Center: Synthesis of Nickel Tungstate (NiWO₄) Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of nickel tungstate (B81510) (NiWO₄) nanoparticles, with a specific focus on preventing agglomeration.
Troubleshooting Guides
This section provides solutions to common problems encountered during NiWO₄ nanoparticle synthesis.
Issue 1: Significant Agglomeration Observed in Final Product
Your synthesized nickel tungstate nanoparticles appear as large clusters under analysis (e.g., SEM, TEM), rather than discrete, well-dispersed particles.
| Potential Cause | Recommended Solution |
| Inappropriate pH Level | The pH of the reaction medium significantly influences the surface charge of the nanoparticles. Near the isoelectric point, the surface charge is minimal, leading to reduced electrostatic repulsion and increased agglomeration.[1] Action: Adjust the pH of the precursor solution. For instance, in the hydrothermal synthesis of NiWO₄/CoWO₄ heterojunctions, a pH of 9 was found to be optimal for the degradation of paracetamol, suggesting that a basic medium can influence particle characteristics.[2] It is recommended to measure the zeta potential of your NiWO₄ nanoparticles at different pH values to determine the optimal pH for maximum electrostatic repulsion (a zeta potential value above +30 mV or below -30 mV is generally considered stable).[3] |
| High Precursor Concentration | High concentrations of nickel and tungstate precursors can lead to rapid nucleation and uncontrolled particle growth, promoting agglomeration. |
| Ineffective or Insufficient Surfactant/Capping Agent | Surfactants or capping agents adsorb to the nanoparticle surface, providing a protective layer that prevents particles from coming into direct contact and sticking together through steric hindrance.[4] |
| High Reaction Temperature or Prolonged Reaction Time | Excessive temperature or extended reaction times can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of fusion and agglomeration. |
| Inadequate Stirring | Insufficient agitation of the reaction mixture can result in localized areas of high precursor concentration, leading to non-uniform particle growth and agglomeration. |
Issue 2: Broad Particle Size Distribution
The synthesized nanoparticles exhibit a wide range of sizes (high polydispersity).
| Potential Cause | Recommended Solution |
| Inhomogeneous Nucleation and Growth | A burst of nucleation followed by controlled growth is ideal for achieving a narrow size distribution. If nucleation and growth occur simultaneously over a prolonged period, a wide range of particle sizes will be produced. |
| Ostwald Ripening | Over time, larger particles can grow at the expense of smaller ones, a process known as Ostwald ripening, which broadens the size distribution. |
| Localized Temperature or Concentration Gradients | Uneven heating or mixing can create different reaction environments within the same vessel, leading to variations in particle size. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of agglomeration in this compound nanoparticle synthesis?
A1: Agglomeration of NiWO₄ nanoparticles is primarily driven by the high surface energy of the nanoparticles. To minimize this energy, particles tend to clump together.[1] Key factors that contribute to agglomeration during synthesis include:
-
Van der Waals forces: These are weak, short-range attractive forces between nanoparticles that can cause them to adhere to one another.
-
Inappropriate pH: At or near the isoelectric point, the nanoparticles have a low surface charge, which minimizes electrostatic repulsion and allows van der Waals forces to dominate, leading to agglomeration.[1]
-
High precursor concentrations: This can lead to rapid and uncontrolled nucleation and growth, resulting in a higher probability of particle collision and aggregation.
-
Lack of stabilizing agents: Without surfactants or capping agents, there is no physical or electrostatic barrier to prevent the nanoparticles from coming into close contact and aggregating.
-
High reaction temperatures: Increased kinetic energy at higher temperatures leads to more frequent and energetic collisions between nanoparticles, increasing the likelihood of agglomeration.[1]
Q2: How do surfactants help in preventing agglomeration?
A2: Surfactants, or surface-active agents, are amphiphilic molecules that adsorb onto the surface of nanoparticles. They prevent agglomeration through two primary mechanisms:
-
Steric Hindrance: The surfactant molecules form a protective layer around the nanoparticles. The bulky structure of these adsorbed molecules physically prevents the nanoparticles from getting close enough to each other to aggregate.
-
Electrostatic Repulsion: Ionic surfactants can impart a surface charge to the nanoparticles. This creates repulsive electrostatic forces between the particles, keeping them dispersed in the solution.
The choice of surfactant and its concentration are critical. For instance, in the synthesis of nickel nanoparticles, nonionic surfactants like polyethylene (B3416737) glycol (PEG) and Tween have shown good dispersing ability.
Q3: What is the role of pH in controlling nanoparticle size and agglomeration?
A3: The pH of the synthesis medium is a critical parameter that affects both the size and agglomeration state of NiWO₄ nanoparticles. The pH influences the surface charge of the nanoparticles, which is quantified by the zeta potential. A high absolute zeta potential value (typically > +30 mV or < -30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, well-dispersed suspension.[3] Conversely, a zeta potential close to zero, which occurs at the isoelectric point (IEP), results in minimal repulsion and, therefore, significant agglomeration.[5] For many metal oxides, the surface is positively charged at acidic pH and negatively charged at alkaline pH.[6] Therefore, adjusting the pH away from the IEP is a key strategy to prevent agglomeration.
Q4: Which synthesis method is best for producing non-agglomerated NiWO₄ nanoparticles?
A4: Several methods can be used to synthesize NiWO₄ nanoparticles, including co-precipitation, hydrothermal, and sol-gel techniques. Each method has its advantages and challenges regarding agglomeration:
-
Hydrothermal/Solvothermal Synthesis: This method is widely used and allows for good control over particle size and morphology by adjusting parameters like temperature, time, and the use of surfactants. It can produce highly crystalline nanoparticles.[7][8][9]
-
Co-precipitation: This is a relatively simple and rapid method. However, it can sometimes lead to agglomeration if the precipitation rate is not carefully controlled. The use of capping agents is often necessary to obtain well-dispersed nanoparticles.[3]
-
Sol-Gel Synthesis: This method offers excellent control over the composition and microstructure of the nanoparticles at a molecular level. However, the drying and calcination steps can induce agglomeration if not performed carefully.[10][11]
The "best" method often depends on the specific application and desired nanoparticle characteristics. For achieving minimal agglomeration, a well-controlled hydrothermal or sol-gel synthesis incorporating a suitable surfactant is often preferred.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of this compound and related nanoparticles, highlighting the impact of different parameters on particle size and stability.
Table 1: Effect of NiWO₄ Concentration on Hydrodynamic Size and Zeta Potential in Different Media [3]
| Concentration (mg L⁻¹) | Hydrodynamic Size in Culture Medium (nm) | Polydispersity Index (PdI) | Zeta Potential in Ultrapure Water (mV) | Zeta Potential in Culture Medium (mV) | Stability Assessment |
| 7.9 | - | 0.19 ± 0.01 | -22.37 ± 1.10 | -17.57 ± 0.55 | Moderate Stability |
| 15.8 | - | 0.23 ± 0.04 | -22.10 ± 0.81 | -16.90 ± 0.61 | Moderate Stability |
| 39.6 | 501.33 ± 120.85 | 0.29 ± 0.02 | -19.07 ± 0.50 | -15.13 ± 0.47 | Unstable |
| 55.4 | 580.00 ± 88.94 | 0.34 ± 0.12 | -17.53 ± 0.47 | -14.67 ± 0.49 | Unstable |
| 79.1 | 463.77 ± 93.98 | 0.31 ± 0.02 | -16.03 ± 0.55 | -13.53 ± 0.40 | Unstable |
Table 2: Comparison of NiWO₄ Nanoparticle Size with and without Mn-doping via Hydrothermal Synthesis [7]
| Sample | Crystallite Size (nm) |
| Undoped NiWO₄ | 32 ± 1.05 |
| Mn-doped NiWO₄ | 26 ± 0.65 |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of NiWO₄ Nanoparticles [2]
This protocol describes a general procedure for the hydrothermal synthesis of this compound nanoparticles.
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a nickel salt (e.g., 3 mmol of Ni(NO₃)₂·6H₂O in 25 mL of distilled water).
-
Prepare an aqueous solution of a tungstate salt (e.g., 5 mmol of Na₂WO₄·2H₂O in 25 mL of distilled water).
-
-
Mixing:
-
Slowly add the nickel salt solution to the tungstate salt solution under constant magnetic stirring.
-
Continue stirring the mixture for 30 minutes at room temperature.
-
-
Hydrothermal Reaction:
-
Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 180 °C for 18 hours.
-
-
Product Recovery and Washing:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected nanoparticles several times with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60-80 °C) for several hours.
-
Protocol 2: Sol-Gel Synthesis of NiWO₄ Nanoparticles
This protocol provides a general outline for the sol-gel synthesis of this compound nanoparticles.
-
Sol Preparation:
-
Dissolve a nickel precursor (e.g., nickel acetate) and a tungsten precursor (e.g., ammonium (B1175870) tungstate) in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add a complexing agent (e.g., citric acid or ethylene (B1197577) glycol) to the solution to form a stable sol. The molar ratio of metal ions to the complexing agent is a critical parameter to control.
-
-
Gelation:
-
Heat the sol at a moderate temperature (e.g., 60-80 °C) with continuous stirring. This will promote condensation reactions and lead to the formation of a viscous gel.
-
-
Drying:
-
Dry the gel in an oven at a temperature slightly above the boiling point of the solvent (e.g., 100-120 °C) to remove the solvent and other volatile components. This step often results in a xerogel.
-
-
Calcination:
-
Calcine the dried gel at a higher temperature (e.g., 500-700 °C) in a furnace. This step removes the organic components and promotes the crystallization of the NiWO₄ phase. The calcination temperature and duration will influence the crystallinity and particle size.
-
Visualizations
Caption: Experimental workflows for hydrothermal and sol-gel synthesis of NiWO₄ nanoparticles.
Caption: Troubleshooting logic for nanoparticle agglomeration.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Nanocrystalline Metal Tungstate NiWO4/CoWO4 Heterojunction for UV-Light-Assisted Degradation of Paracetamol [mdpi.com]
- 3. cdmf.org.br [cdmf.org.br]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Nickel Tungstate Photocatalytic Efficiency
Welcome to the technical support center for nickel tungstate (B81510) (NiWO₄) photocatalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, characterization, and application of nickel tungstate photocatalysts.
| Problem | Potential Cause | Recommended Solution |
| Low photocatalytic degradation efficiency | 1. Suboptimal pH of the solution: The surface charge of the catalyst and the ionization state of the pollutant are pH-dependent, affecting adsorption and degradation.[1][2] 2. Inappropriate catalyst dosage: Too little catalyst provides insufficient active sites, while too much can increase turbidity, blocking light penetration.[1][3] 3. High initial pollutant concentration: A high concentration of pollutant molecules can saturate the catalyst surface, leading to reduced degradation efficiency.[1] 4. Rapid electron-hole recombination: Pure NiWO₄ is prone to the rapid recombination of photogenerated charge carriers, which limits the availability of reactive oxygen species (ROS).[1][4] 5. Poor crystallinity or impurities in the synthesized NiWO₄: This can introduce defects that act as recombination centers.[3] | 1. Optimize pH: Conduct experiments across a range of pH values (e.g., 3-10) to determine the optimal condition for your specific pollutant. For example, the degradation of paracetamol was found to be optimal at pH 9.[1] 2. Optimize catalyst dosage: Systematically vary the amount of catalyst (e.g., 5-20 mg in 20 mL solution) to find the ideal concentration that maximizes degradation without excessive turbidity.[1] 3. Adjust pollutant concentration: Perform initial experiments with a lower concentration of the target pollutant to establish a baseline degradation rate.[1] 4. Enhance charge separation: Consider doping NiWO₄ with transition metals (e.g., Cu, Mn, Co) or forming a heterojunction with another semiconductor (e.g., CoWO₄, WO₃, CdS) to promote the separation of electrons and holes.[1][5][6][7] 5. Refine synthesis and calcination: Ensure complete reaction and optimal crystallinity by adjusting synthesis parameters like temperature, time, and pH. Proper calcination can improve crystal quality.[3][8] |
| Inconsistent or non-reproducible results | 1. Variation in synthesis parameters: Minor changes in precursor concentration, temperature, pH, or reaction time can lead to different material properties.[3] 2. Inadequate mixing during photocatalysis: Poor dispersion of the catalyst in the solution can lead to inconsistent light exposure and reaction rates. 3. Fluctuations in light source intensity: The output of the light source may vary over time, affecting the rate of photocatalysis. | 1. Standardize synthesis protocol: Maintain strict control over all synthesis parameters. Document every step meticulously. 2. Ensure uniform suspension: Use continuous magnetic stirring during the photocatalytic experiment to keep the catalyst suspended.[1] 3. Monitor light source: Regularly check the intensity of the lamp and allow it to stabilize before starting the experiment. |
| Difficulty in separating the catalyst after the experiment | 1. Nanosized particles: The small size of the catalyst particles makes them difficult to separate by simple filtration. | 1. Centrifugation: Use a centrifuge to separate the nanoparticles from the solution.[9] 2. Magnetic separation: Synthesize a composite of NiWO₄ with a magnetic material to facilitate separation with an external magnet. |
Frequently Asked Questions (FAQs)
Synthesis and Characterization
Q1: What are the common methods for synthesizing this compound nanoparticles?
A1: Common synthesis methods include hydrothermal, co-precipitation, sol-gel, polyol, sonochemical, and electrochemical methods.[3][9][10][11] The hydrothermal method is widely used and involves reacting nickel and tungsten precursors in a sealed vessel at elevated temperature and pressure.[1][2]
Q2: How does the pH during synthesis affect the properties of NiWO₄?
A2: The pH during synthesis significantly influences the crystallite size and crystallinity of NiWO₄. For instance, NiWO₄ prepared at pH 8 has been shown to have a smaller crystallite size (13 nm) and higher crystallinity compared to that prepared at pH 7 (33 nm).[3]
Q3: What is the typical band gap of NiWO₄ and how can it be tuned?
A3: The band gap of NiWO₄ is typically in the range of 2.95 to 3.41 eV.[8][12] The band gap can be tuned by doping with other metals or by forming heterojunctions. For example, forming a heterojunction with CoWO₄ can reduce the band gap.[1] Doping with Cu can also decrease the energy band gap.[6]
Improving Photocatalytic Performance
Q4: Why is my pure NiWO₄ not showing high photocatalytic activity?
A4: Pure this compound often exhibits limited photocatalytic activity due to the rapid recombination of photogenerated electron-hole pairs.[1][4] This reduces the quantum yield of the photocatalytic process.
Q5: How can I improve the photocatalytic efficiency of my NiWO₄?
A5: Several strategies can be employed:
-
Doping: Introducing transition metal ions (e.g., Fe, Co, Cu, Zn, Mn) into the NiWO₄ lattice can create defects that trap charge carriers, promoting their separation.[5][6]
-
Forming Heterojunctions: Creating a composite with another semiconductor (e.g., CoWO₄, WO₃, CdS, g-C₃N₄) can facilitate charge transfer across the interface, effectively separating electrons and holes.[1][7][13]
-
Polymer Composites: Supporting NiWO₄ on polymers like Polyaniline (PA) can enhance electron-hole separation and improve the harvesting of light.[14]
Q6: What is the role of reactive oxygen species (ROS) in the photocatalytic process?
A6: Under irradiation, NiWO₄ generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).[1] These ROS are powerful oxidizing agents that degrade organic pollutants. Scavenger tests have identified •OH radicals as the primary reactive species in the degradation of paracetamol.[1][15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Photocatalytic Degradation Efficiency of NiWO₄ and its Composites
| Catalyst | Target Pollutant | Irradiation Source | Degradation Efficiency (%) | Time (min) | Reference |
| NiWO₄ | Paracetamol | UV | 96.50 | 120 | [1] |
| NiWO₄/CoWO₄ | Paracetamol | UV | 97.42 | 120 | [1] |
| NiWO₄ | Methylene Blue | UV | ~100 | 50 | [3] |
| NiWO₄/WO₃ | Methylene Blue | UV | 92.5 | 300 | [13] |
| NiWO₄ | Methyl Orange | Visible Light | 93.58 | 70 | [2] |
| Ni₁₋ₓMnₓWO₄ | Methyl Orange | Visible Light | 99.06 | 70 | [2] |
| 3% Cu-NiWO₄ | Benzene (gaseous) | Visible Light | 93.7 | - | [6] |
| NiWO₄/Polyaniline | Crystal Violet | Visible Light | ~94 | - | |
| NiWO₄/Polyaniline | Methylene Blue | Visible Light | ~94 | - |
Table 2: Band Gap Energies of NiWO₄ and Modified NiWO₄
| Material | Band Gap (eV) | Synthesis Method | Reference |
| NiWO₄ (before calcination) | 3.41 | Polyol | [8] |
| NiWO₄ (after calcination) | 3.25 | Polyol | [8] |
| NiWO₄ | 3.04 | Hydrothermal | [1] |
| NiWO₄/CoWO₄ | 1.14 | Hydrothermal | [1] |
| NiWO₄ | 2.95 | Molten Salt | [12] |
| NiWO₄/WO₃ | 2.56 | Sol-gel | [13] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of NiWO₄ Nanoparticles
This protocol is adapted from a method used for the synthesis of NiWO₄ for paracetamol degradation.[1]
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Distilled water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a 3 mmol solution of Ni(NO₃)₂·6H₂O in 25 mL of distilled water. Stir magnetically for 15 minutes until fully dissolved.
-
Prepare a 5 mmol solution of Na₂WO₄·2H₂O in 25 mL of distilled water. Stir magnetically for 15 minutes until fully dissolved.
-
Combine the two solutions while stirring.
-
Transfer the resulting mixture into a Teflon-lined autoclave.
-
Seal the autoclave and heat it at 180 °C for 18 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate several times with distilled water and ethanol.
-
Dry the final product in an oven at 80 °C.
Protocol 2: Evaluation of Photocatalytic Activity (Degradation of Paracetamol)
This protocol outlines a general procedure for assessing the photocatalytic performance of NiWO₄.[1]
Materials and Equipment:
-
Synthesized NiWO₄ photocatalyst
-
Paracetamol (or other target pollutant)
-
Distilled water
-
pH meter
-
Photocatalytic reactor with a UV lamp (e.g., mercury lamp)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Prepare Pollutant Stock Solution: Prepare a stock solution of paracetamol in distilled water.
-
Photocatalytic Reaction:
-
In a beaker, add a specific amount of NiWO₄ catalyst (e.g., 10 mg) to a specific volume of paracetamol solution with a known concentration (e.g., 20 mL of 50 ppm).[1]
-
Adjust the pH of the solution to the desired value (e.g., pH 9) using dilute NaOH or HCl.[1]
-
Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium.
-
Place the beaker in the photocatalytic reactor and turn on the UV lamp and magnetic stirrer.
-
-
Sample Analysis:
-
At regular time intervals (e.g., every 20 minutes for 120 minutes), withdraw a small aliquot of the suspension.[1]
-
Centrifuge the aliquot to separate the catalyst particles.
-
Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
-
Calculate Degradation Efficiency:
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
-
Visualizations
Caption: General experimental workflow for synthesizing and evaluating NiWO₄ photocatalysts.
Caption: Simplified mechanism of photocatalytic degradation of organic pollutants by NiWO₄.
Caption: Troubleshooting logic for addressing low photocatalytic efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijeat.org [ijeat.org]
- 4. scispace.com [scispace.com]
- 5. This compound doped with transition metals for photo-degradation of organic compounds [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated charge transfer via a this compound modulated cadmium sulfide p–n heterojunction for photocatalytic hydrogen evolution - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02611D [pubs.rsc.org]
- 8. Nano Crystallites of this compound photocatalyst synthesized Via Polyol Method [jamt.ir]
- 9. espublisher.com [espublisher.com]
- 10. Evaluation of photocatalytic and supercapacitor potential of this compound nanoparticles synthesized by electrochemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. bu.edu.eg [bu.edu.eg]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Nickel Tungstate Supercapacitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) related to the stability of nickel tungstate (B81510) (NiWO₄) supercapacitors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, electrode fabrication, and testing of nickel tungstate supercapacitors, with a focus on enhancing stability.
Issue 1: Rapid Capacitance Fading During Cycling
Q: My this compound supercapacitor shows a significant drop in capacitance after only a few hundred cycles. What are the potential causes and solutions?
A: Rapid capacitance fading is a primary indicator of poor electrochemical stability. Several factors can contribute to this issue:
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Structural Degradation: The inherent structure of this compound can degrade during repeated charge-discharge cycles. This can be due to volume expansion and contraction, leading to pulverization of the active material.
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Solution: Incorporating other transition metals, such as cobalt, to form bimetallic tungstates (e.g., NiCoWO₄) can enhance structural integrity. The synergistic effect between nickel and cobalt can improve rate capability and cyclic stability.[1][2] Another approach is to create nanocomposites with conductive materials like graphene or carbon nanotubes, which can buffer volume changes and improve conductivity.
-
-
Electrolyte Decomposition: The electrolyte can decompose at the electrode surface, especially at higher voltages, leading to the formation of a resistive layer and loss of active material.
-
Solution: Ensure the operating voltage window is appropriate for the chosen electrolyte. For aqueous electrolytes like KOH, operating beyond the stable window can lead to water electrolysis and electrode degradation.[3] Consider using gel or solid-state electrolytes to minimize leakage and decomposition.
-
-
Poor Adhesion to Current Collector: Delamination of the active material from the current collector (e.g., nickel foam, carbon cloth) results in a loss of electrical contact and a rapid drop in performance.
-
Solution: Improve the slurry composition by optimizing the binder-to-active-material ratio. Surface treatment of the current collector can also enhance adhesion. A binder-free approach, where the active material is grown directly on the current collector, can significantly improve adhesion and stability.
-
Issue 2: Low Initial Specific Capacitance
Q: The initial specific capacitance of my this compound electrode is much lower than reported values. What could be the reason?
A: Low initial specific capacitance can stem from issues in material synthesis or electrode fabrication:
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Suboptimal Material Synthesis: The morphology and crystallinity of the this compound nanoparticles are highly dependent on the synthesis method (e.g., hydrothermal, co-precipitation, electrochemical).
-
Solution: Carefully control synthesis parameters such as temperature, pH, and reaction time. For instance, in hydrothermal synthesis, the temperature can influence the particle size and surface area of the resulting NiWO₄ nanostructures.[4]
-
-
Particle Agglomeration: Agglomeration of nanoparticles in the electrode slurry can reduce the electrochemically active surface area.
-
Solution: Ensure proper dispersion of the nanoparticles in the solvent using techniques like ultrasonication. The addition of a surfactant to the slurry can also prevent agglomeration.
-
-
High Internal Resistance: Poor electrical conductivity of the active material or high contact resistance between the active material and the current collector can limit the accessible capacitance.
-
Solution: Incorporate conductive additives like carbon black or graphene into the electrode slurry. As mentioned, forming composites with more conductive materials can also enhance the overall conductivity.
-
Issue 3: Inconsistent or Non-reproducible Electrochemical Data
Q: I am getting inconsistent results from my cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) measurements. How can I improve the reproducibility of my experiments?
A: Inconsistent electrochemical data often points to problems with the experimental setup or procedure:
-
Improper Electrode Preparation: Non-uniform coating of the active material on the current collector can lead to variations in mass loading and, consequently, in the measured capacitance.
-
Solution: Ensure the electrode slurry has a homogenous consistency. Use a doctor blade or a similar coating technique for uniform deposition. Accurately measure the mass of the active material on each electrode.
-
-
Electrochemical Cell Assembly: Inconsistent pressure on the electrodes, improper separator wetting, or air bubbles in the electrolyte can all affect the results.
-
Solution: Assemble the supercapacitor cell in a controlled environment (e.g., a glovebox) to avoid contamination. Ensure the separator is fully soaked in the electrolyte and that there is good contact between the electrodes and the separator.
-
-
Reference Electrode Issues (for three-electrode setup): An unstable or improperly calibrated reference electrode will lead to inaccurate potential measurements.
-
Solution: Regularly check and calibrate the reference electrode. Ensure the Luggin capillary is positioned close to the working electrode to minimize iR drop.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical cycling stability of this compound supercapacitors?
A1: The cycling stability of this compound supercapacitors can vary significantly depending on the synthesis method, morphology, and whether it is a pure or composite material. Some studies have reported capacitance retention of over 90% after a few thousand cycles for this compound-based materials, particularly when combined with other materials like cobalt or carbon nanostructures. For instance, a NiWO₄ electrode retained 93.5% of its initial capacitance after 2000 cycles.[4] Bimetallic NiCoWO₄ has shown retention of 96.12% after 2000 cycles.[2]
Q2: Which electrolyte is best suited for this compound supercapacitors?
A2: Aqueous electrolytes, particularly potassium hydroxide (B78521) (KOH) in concentrations of 1-6 M, are commonly used for this compound supercapacitors due to their high ionic conductivity and low cost.[1][4] However, the choice of electrolyte should be carefully considered based on the desired operating voltage and stability. Acidic electrolytes like H₂SO₄ have also been used.[5][6]
Q3: How does the synthesis method affect the stability of this compound?
A3: The synthesis method plays a crucial role in determining the morphology, particle size, and crystallinity of the this compound, all of which impact its stability. For example, hydrothermal synthesis can produce well-defined nanostructures with high surface areas, which can lead to better electrochemical performance and stability.[4] Electrochemical deposition can create binder-free electrodes with excellent adhesion, enhancing long-term stability.
Q4: Can doping improve the stability of this compound?
A4: Yes, doping with other metal ions can significantly enhance the stability of this compound. For example, cobalt doping to form a nickel-cobalt (B8461503) tungstate can improve the material's structural integrity and electrical conductivity, leading to better cycling performance.[1] The synergistic effects between the different metal ions can mitigate the mechanical stress during charge-discharge cycles.[2]
Q5: What are the key parameters to look for in electrochemical impedance spectroscopy (EIS) to assess stability?
A5: In EIS, a low and stable equivalent series resistance (ESR) over cycling indicates good electrical conductivity and integrity of the electrode and electrolyte. An increase in the charge-transfer resistance (the semicircle in the Nyquist plot) during cycling can suggest degradation of the electrode surface or formation of a resistive layer.
Data Presentation
Table 1: Performance Metrics of this compound-Based Supercapacitors
| Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) at Current Density (A/g) | Cycling Stability (% retention after cycles) |
| NiWO₄ | Hydrothermal | 1 M KOH | 814 @ 1 | 93.5% after 2000 |
| NiWO₄ | Electrochemical | 3.0 M H₂SO₄ | 468 @ 2 mV/s (scan rate) | 102.2% after 4000 |
| Ni₃Co₁WO₄/HPC | Hydrothermal | 6 M KOH | 1084 @ 0.5 | 80.74% after 10,000 |
| NiCoWO₄ | Wet Chemical | - | 862.26 mF/cm² | 96.12% after 2000 |
| CoWO₄@NiWO₄-A | Co-precipitation | 1 M KOH | 677.5 @ 1 | 82% after 5000 |
Experimental Protocols
1. Hydrothermal Synthesis of this compound Nanoparticles
This protocol is a generalized procedure based on common literature methods.
-
Precursor Solution Preparation:
-
Dissolve equimolar amounts of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized (DI) water under constant stirring to form a homogenous solution.
-
-
pH Adjustment:
-
Adjust the pH of the solution to a desired value (typically between 7 and 10) by adding a precipitating agent like ammonium (B1175870) hydroxide or sodium hydroxide dropwise while stirring vigorously. A precipitate will form.
-
-
Hydrothermal Reaction:
-
Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain the this compound nanopowder.
-
2. Electrode Fabrication (Slurry Coating Method)
-
Slurry Preparation:
-
Prepare a homogenous slurry by mixing the synthesized this compound powder (active material, e.g., 80 wt%), a conductive agent (e.g., carbon black, 10 wt%), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF, 10 wt%) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Use a mortar and pestle or a magnetic stirrer to ensure a uniform consistency.
-
-
Coating on Current Collector:
-
Clean the current collector (e.g., nickel foam, carbon cloth, or stainless steel foil) with acetone, ethanol, and DI water in an ultrasonic bath.
-
Apply the prepared slurry onto the cleaned current collector using a doctor blade or a brush to ensure a uniform coating.
-
-
Drying:
-
Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to evaporate the solvent and ensure good adhesion of the material to the current collector.
-
-
Pressing:
-
Press the dried electrode under a specific pressure (e.g., 10 MPa) to improve the electrical contact and density of the active material.
-
Mandatory Visualizations
References
- 1. Nickel–cobalt bimetallic tungstate decorated 3D hierarchical porous carbon derived from lignin for high-performance supercapacitor applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Bimetallic tungstate nanoparticle-decorated-lignin electrodes for flexible supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00494D [pubs.rsc.org]
- 3. opus.bsz-bw.de [opus.bsz-bw.de]
- 4. Multifunctional this compound nanoparticles: a dual approach for high-performance supercapacitors and antimicrobial applications | EPJ Plus [epjplus.epj.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of photocatalytic and supercapacitor potential of this compound nanoparticles synthesized by electrochemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting poor reproducibility in nickel tungstate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nickel tungstate (B81510) (NiWO₄), aiming to improve experimental reproducibility for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Poor reproducibility in nickel tungstate synthesis can arise from minor variations in experimental parameters. This guide provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Poor Reproducibility
Technical Support Center: Enhancing Nickel Tungstate Photocatalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel tungstate (B81510) (NiWO₄) photocatalysis. The focus is on practical strategies to mitigate charge recombination, a critical factor limiting photocatalytic efficiency.
Frequently Asked Questions (FAQs)
Q1: My pristine NiWO₄ photocatalyst shows low activity. What is the most likely cause?
A1: The primary limiting factor for pure NiWO₄ is the rapid recombination of photogenerated electron-hole pairs.[1][2] To improve performance, strategies to enhance charge separation are necessary. Common approaches include forming heterojunctions with other semiconductors, doping with metal or non-metal elements, and creating nanocomposites.[3][4]
Q2: How can I improve the separation of electron-hole pairs in my NiWO₄ system?
A2: Several effective methods exist to improve charge separation:
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Heterojunction Formation: Couple NiWO₄ with another semiconductor to create a p-n or Z-scheme heterojunction. This establishes an internal electric field that facilitates the separation of electrons and holes.[5][6]
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Doping: Introduce a dopant into the NiWO₄ crystal lattice. Dopants can create energy levels within the band gap that trap charge carriers, preventing recombination.[4]
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Nanocomposites with Conductive Materials: Incorporate materials like reduced graphene oxide (rGO) to provide a conductive pathway for photogenerated electrons, effectively separating them from the holes.[7]
Q3: What are the benefits of creating a heterojunction with NiWO₄?
A3: Forming a heterojunction, for instance with CdS or g-C₃N₄, can significantly enhance photocatalytic activity.[5][8] The key advantages include:
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Improved efficiency of photogenerated charge separation due to the formation of an interface electric field.[5]
-
A more effective thermodynamic charge transfer path.[5]
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Enhanced light absorption and a broader visible light response.[6]
Q4: Can doping NiWO₄ really make a difference in its photocatalytic performance?
A4: Yes, doping has been shown to be an effective strategy. For example, doping with copper (Cu) can introduce a medium energy level between the valence and conduction bands of NiWO₄. This not only decreases the band gap energy but also reduces the electron-hole recombination rate, leading to a larger number of available charge carriers for the photocatalytic reaction.[4]
Q5: What is the role of reduced graphene oxide (rGO) in NiWO₄ nanocomposites?
A5: Reduced graphene oxide acts as an excellent electron acceptor and transporter. When combined with NiWO₄, it facilitates the separation of electron-hole pairs, which is a primary reason for enhanced photocatalytic efficacy.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Photocatalytic Degradation Efficiency | Rapid recombination of electron-hole pairs.[1][2] | 1. Synthesize a Heterojunction: Couple NiWO₄ with a suitable semiconductor (e.g., CoWO₄, CdS).[5][9] 2. Introduce a Dopant: Dope NiWO₄ with a metal such as Cu or La.[4][10] 3. Form a Nanocomposite: Integrate NiWO₄ with reduced graphene oxide (rGO).[7] |
| Inconsistent Results Between Batches | Variations in synthesis parameters affecting morphology and surface defects. | 1. Control pH During Synthesis: The pH level during synthesis can impact the material's properties.[11] 2. Ensure Homogeneity: Properly grind the nanocomposite powder to avoid agglomeration.[7] 3. Standardize Calcination Temperature: The calcination temperature is a critical parameter for achieving the desired crystal structure and properties.[11] |
| Poor Performance Under Visible Light | Wide band gap of pristine NiWO₄. | 1. Doping: Doping can narrow the band gap, allowing for absorption of visible light.[4] 2. Heterojunction with a Narrow Band Gap Semiconductor: Coupling with a material that absorbs visible light can sensitize the NiWO₄. |
| Catalyst Deactivation After a Few Cycles | Photocorrosion or loss of active sites. | 1. Improve Material Stability: Creating heterostructures can enhance the stability of the photocatalyst.[3] 2. Optimize Reaction Conditions: Ensure the pH and temperature of the reaction medium are suitable for long-term catalyst performance. |
Quantitative Data Summary
Table 1: Performance Enhancement of Modified NiWO₄ Photocatalysts
| Catalyst System | Modification Strategy | Performance Metric | Improvement Factor | Reference |
| CdS/NiWO₄ (30%) | p-n Heterojunction | H₂ production in 5 hours | 7.35 times higher than pure CdS | [3][5] |
| 3Cu-NiWO₄ | Cu Doping | Benzene removal efficiency | 93.7% | [4] |
| NiWO₄/CoWO₄ | Heterojunction | Paracetamol degradation | 97.42% | [9] |
| 15 wt% NiWO₄-RGO | rGO Nanocomposite | Methylene Blue degradation | 95% within 150 min | [7] |
| 15 wt% NiWO₄-RGO | rGO Nanocomposite | o-nitrophenol degradation | 82% within 240 min | [7] |
Table 2: Electrochemical and Kinetic Data for Enhanced Charge Separation
| Catalyst System | Parameter | Value | Significance | Reference |
| CdS/NiWO₄ | Fluorescence Lifetime | 1.87 ns | Shorter lifetime indicates faster charge transfer | [5] |
| CdS/NiWO₄ | Electron Transfer Rate Constant (KET) | 2.82 x 10⁸ s⁻¹ | Faster rate constant signifies improved charge separation | [5] |
| CdS/NiWO₄ | Electron Injection Efficiency (ηinj) | 52.7% | Higher efficiency of electron injection at the interface | [5] |
| CdS/NiWO₄ | Film Transfer Resistance (Rfilm) | 2785 Ω cm² | Lower resistance facilitates charge transport | [5] |
| CdS/NiWO₄ | Reaction Resistance (Rct) | 1.74 Ω cm² | Lower resistance indicates faster interfacial charge transfer | [5] |
Visualizing Mechanisms and Workflows
References
- 1. newman.libsoft.net [newman.libsoft.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated charge transfer via a nickel tungstate modulated cadmium sulfide p–n heterojunction for photocatalytic hydrogen evolution - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. Spherical NiWO<sub>4</sub>-reduced graphene oxide nanocomposite for effective visible light driven photocatalytic activity for the decolourisation of organic pollutants - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. La-doped NiWO4 coupled with reduced graphene oxide for effective electrochemical determination of diphenylamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. ijeat.org [ijeat.org]
Overcoming capacity fading in NiWO4 supercapacitor electrodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with nickel tungstate (B81510) (NiWO4) supercapacitor electrodes. The information aims to address common experimental challenges and provide solutions to overcome capacity fading and other performance-related issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis, characterization, and cycling of NiWO4 supercapacitor electrodes.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| CF-01 | Why is my NiWO4 electrode showing a rapid drop in capacitance after the first few cycles? | 1. Structural Degradation: The nanostructure of the NiWO4 may be unstable, leading to pulverization or agglomeration during charge/discharge cycles. 2. Poor Adhesion: The active material may be detaching from the current collector. 3. Electrolyte Decomposition: The electrolyte may be unstable at the operating voltage window, leading to side reactions that consume active material and increase resistance. | 1. Optimize Synthesis: Adjust hydrothermal/solvothermal synthesis parameters (temperature, time, precursors) to obtain a more stable morphology. Consider creating nanocomposites, for example with graphene, to buffer volume changes.[1][2] 2. Improve Electrode Fabrication: Ensure proper mixing of the active material, conductive agent, and binder. Optimize the slurry viscosity and coating procedure. Consider a binder-free approach by directly growing NiWO4 on a conductive substrate. 3. Select Appropriate Electrolyte: Use a stable electrolyte with a suitable voltage window. For aqueous electrolytes like KOH, ensure the concentration is optimized, as this can affect performance and stability.[3][4][5] |
| HR-01 | What is causing the high internal resistance (ESR) in my assembled supercapacitor? | 1. Poor Conductivity of NiWO4: Nickel tungstate inherently has moderate electrical conductivity.[6] 2. Insufficient Conductive Additive: The amount of conductive carbon in the electrode slurry may be too low. 3. High Contact Resistance: There may be poor contact between the active material and the current collector, or between the electrode and the separator. 4. Electrolyte Issues: The ionic conductivity of the electrolyte may be low, or the concentration may not be optimal. | 1. Incorporate Conductive Materials: Synthesize NiWO4 composites with highly conductive materials like reduced graphene oxide (rGO) or carbon nanotubes (CNTs).[1][2] 2. Optimize Electrode Composition: Increase the percentage of conductive additive (e.g., carbon black, graphene) in the electrode slurry. 3. Ensure Good Assembly: Apply uniform pressure during cell assembly to ensure good contact between all components. Ensure the current collector is properly cleaned before slurry coating. 4. Optimize Electrolyte: Use an electrolyte with high ionic conductivity. Test different concentrations to find the optimal balance for performance.[3][4][5] |
| LS-01 | My NiWO4 electrode has low specific capacitance. How can I improve it? | 1. Non-ideal Nanostructure: The morphology of the synthesized NiWO4 may not have a high surface area or sufficient active sites. 2. Poor Crystallinity: The material may be amorphous or have poor crystallinity, affecting its electrochemical activity. 3. Incorrect Electrolyte: The chosen electrolyte may not be suitable for maximizing the pseudocapacitive performance of NiWO4. | 1. Control Morphology: Fine-tune synthesis parameters to create high-surface-area nanostructures like nanowires, nanorods, or porous spheres.[7] 2. Post-synthesis Annealing: Perform calcination at an optimized temperature to improve crystallinity. Note that different calcination temperatures can lead to different performance characteristics.[8][9] 3. Electrolyte Selection: Test different aqueous electrolytes (e.g., KOH, NaOH, LiOH) and concentrations to find the one that yields the highest capacitance.[3] |
| PC-01 | The coulombic efficiency of my device is low. What does this indicate? | 1. Irreversible Reactions: Significant irreversible faradaic reactions may be occurring at the electrode-electrolyte interface. 2. Electrolyte Decomposition: The electrolyte may be breaking down at the operating voltage, leading to charge loss. 3. Shuttle Effect: Dissolution of active material and its subsequent reaction at the counter electrode can lead to low efficiency. | 1. Reduce Operating Voltage: Test the device at a slightly lower voltage window to see if efficiency improves, which would indicate irreversible reactions at higher potentials. 2. Use a More Stable Electrolyte: Select an electrolyte with a wider electrochemical stability window. 3. Surface Coating: Consider coating the NiWO4 with a stable, thin layer of a conductive polymer or carbon to suppress side reactions and dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of capacity fading in NiWO4 electrodes?
A1: While research is ongoing, capacity fading in NiWO4 electrodes is generally attributed to a combination of factors including mechanical stress from volume changes during ion insertion/extraction leading to structural degradation, dissolution of the active material into the electrolyte, and irreversible side reactions at the electrode-electrolyte interface. The inherent moderate electrical conductivity can also lead to increased internal resistance over cycling, contributing to performance decay.
Q2: How does the synthesis method affect the cycling stability of NiWO4 electrodes?
A2: The synthesis method plays a crucial role in determining the morphology, particle size, and crystallinity of the NiWO4, all of which impact cycling stability.
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Hydrothermal/Solvothermal methods allow for good control over the nanostructure, and can be used to grow NiWO4 directly on a current collector, which can improve adhesion and stability.[8][10][11] Parameters such as temperature, reaction time, and precursor concentration must be carefully optimized.
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Co-precipitation is a simpler method but may result in less uniform particles. Post-synthesis annealing is often required to achieve the desired crystallinity and performance.[6]
Q3: What is the role of the electrolyte in the performance and degradation of NiWO4 supercapacitors?
A3: The electrolyte is critical for the performance and longevity of a NiWO4 supercapacitor. The type of electrolyte (e.g., KOH, NaOH) and its concentration influence the ionic conductivity, the potential window, and the nature of the faradaic reactions.[3] An inappropriate electrolyte or concentration can lead to:
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Increased Internal Resistance: If the ionic conductivity is too low.
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Electrolyte Decomposition: If the operating voltage exceeds the electrolyte's stability window, leading to gas evolution and irreversible capacity loss.
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Dissolution of Active Material: The solubility of NiWO4 can vary in different electrolytes, impacting long-term stability.
Q4: Can doping or creating composites improve the cycling stability of NiWO4?
A4: Yes, doping and forming composites are effective strategies to enhance cycling stability.
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Doping with other metal ions can improve the electrical conductivity and structural stability of NiWO4.[6]
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Composites with carbonaceous materials like reduced graphene oxide (rGO) or carbon nanotubes (CNTs) can buffer the volume changes during cycling, improve electrical conductivity, and prevent the agglomeration of NiWO4 nanoparticles, leading to significantly improved cycling performance.[1][2] Composites with other metal oxides, like NiMoO4, can also create synergistic effects that enhance stability.[12]
Quantitative Data on NiWO4 Supercapacitor Performance
The following tables summarize key performance metrics of NiWO4-based supercapacitors from various studies, highlighting the impact of different synthesis methods and material compositions.
Table 1: Performance of Pure NiWO4 Electrodes
| Synthesis Method | Electrolyte | Specific Capacitance (F/g) @ Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| Hydrothermal & Calcination | - | 1524 @ 0.5 | - | [8][9] |
| Solvothermal | - | 1190 @ 0.5 | 92.8% after 5000 | [7] |
Table 2: Performance of NiWO4 Composite Electrodes
| Composite Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) @ Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| NiWO4/rGO | Solvothermal | - | 1031.3 @ 0.5 | No decrease after 5000 | [2] |
| NiMoO4@NiWO4 | Two-step Hydrothermal | 3 M KOH | 1290 @ 2 | 93.1% after 3000 | [12] |
| NiWO4/Ni/Carbon Fibre | Electrospinning & Spray Deposition | - | 792.2 @ 5 (after 1500 cycles) | Excellent cyclability reported | [13] |
| RGO/NiWO4 | Hydrothermal | - | 647 (mAh/g) @ 0.1 | 98% coulombic efficiency after 100 | [14] |
Experimental Protocols
1. Hydrothermal Synthesis of NiWO4 Nanostructures
This protocol is a generalized procedure based on common literature methods.[8][10][11]
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Precursor Solution Preparation:
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Dissolve nickel nitrate (B79036) hexahydrate (Ni(NO3)2·6H2O) in deionized (DI) water to form a solution (e.g., 0.1 M).
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Dissolve sodium tungstate dihydrate (Na2WO4·2H2O) in DI water to form a separate solution (e.g., 0.1 M).
-
-
Mixing:
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Slowly add the sodium tungstate solution to the nickel nitrate solution under constant magnetic stirring.
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A precipitate will form. Continue stirring for 30-60 minutes to ensure homogeneous mixing.
-
-
Hydrothermal Reaction:
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Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180°C) for a designated time (e.g., 12-24 hours).[8]
-
-
Product Collection and Cleaning:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
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Wash the product several times with DI water and ethanol (B145695) to remove any unreacted ions and byproducts.
-
-
Drying and Annealing:
2. Electrode Preparation and Electrochemical Characterization
-
Slurry Preparation:
-
Mix the synthesized NiWO4 powder, a conductive agent (e.g., carbon black or graphene), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10.
-
Add a few drops of N-methyl-2-pyrrolidone (NMP) as a solvent and grind the mixture in a mortar and pestle to form a homogeneous slurry.
-
-
Electrode Fabrication:
-
Coat the slurry onto a pre-cleaned current collector (e.g., nickel foam, carbon cloth, or stainless steel foil) using a doctor blade technique.
-
Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.
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Press the electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the material and the current collector.
-
-
Electrochemical Measurements (Three-Electrode System):
-
Use the prepared NiWO4 electrode as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Use an aqueous solution (e.g., 2M KOH) as the electrolyte.
-
Cyclic Voltammetry (CV): Perform CV tests at various scan rates (e.g., 5-100 mV/s) within a defined potential window to evaluate the capacitive behavior.
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Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 0.5-10 A/g) to calculate the specific capacitance.
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Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements (e.g., from 100 kHz to 0.01 Hz) to analyze the internal resistance and ion diffusion kinetics.
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Cycling Stability Test: Run GCD cycles for a large number of cycles (e.g., 1000-5000) at a constant current density to evaluate the capacity retention.
-
Visualizations
Caption: Experimental workflow for NiWO4 supercapacitor electrode synthesis and testing.
Caption: Troubleshooting logic for capacity fading in NiWO4 supercapacitor electrodes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kvmwai.edu.in [kvmwai.edu.in]
- 4. ijarse.com [ijarse.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Facile hydrothermal synthesis of this compound (NiWO4) nanostructures with pronounced supercapacitor and electrochemical sensing activities [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrothermal synthesis of NiWO4 crystals for high performance non-enzymatic glucose biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NiMoO4@NiWO4 honeycombs as a high performance electrode material for supercapacitor applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex Electrochemical Impedance Spectra of NiWO₄
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex electrochemical impedance spectra (EIS) of Nickel Tungstate (NiWO₄).
Frequently Asked Questions (FAQs)
Q1: What does a typical Nyquist plot for a NiWO₄ electrode look like?
A1: A typical Nyquist plot for a NiWO₄ electrode, particularly in supercapacitor applications, displays a semicircle in the high-frequency region and a sloped line in the low-frequency region. The semicircle's diameter is related to the charge-transfer resistance (Rct) at the electrode-electrolyte interface. The sloped line, often referred to as the Warburg impedance, is indicative of diffusion-controlled processes.
Q2: What is the significance of the semicircle in the high-frequency region of the Nyquist plot for NiWO₄?
A2: The semicircle observed at high frequencies represents the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl) at the interface between the NiWO₄ electrode and the electrolyte. A smaller semicircle diameter generally indicates a lower charge-transfer resistance and, consequently, faster faradaic reactions.
Q3: What information can be derived from the low-frequency region of the Nyquist plot?
A3: The low-frequency region of the Nyquist plot provides insights into the mass transport and diffusion processes within the NiWO₄ electrode. A more vertical line suggests better capacitive behavior and ion diffusion, which is desirable for applications like supercapacitors.
Q4: What is a common equivalent circuit model used to fit the EIS data of NiWO₄?
A4: A frequently used equivalent circuit model for NiWO₄ is a modified Randles circuit. This model typically includes the solution resistance (Rs), a constant phase element (CPE) representing the non-ideal double-layer capacitance, the charge-transfer resistance (Rct), and a Warburg element (W) for diffusion.
Q5: How does the Bode plot complement the Nyquist plot in analyzing NiWO₄ EIS data?
A5: The Bode plot provides a clearer view of the frequency-dependent behavior of the NiWO₄ electrode. It plots the impedance magnitude and phase angle against frequency. The phase angle approaching -90° at low frequencies is indicative of good capacitive behavior. The frequency at which the phase angle is -45° can be used to estimate the capacitor's response time.
Troubleshooting Guide
Q1: My Nyquist plot for NiWO₄ is very noisy. What could be the cause and how can I fix it?
A1: Noisy EIS data can stem from several sources:
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External Interference: Electromagnetic noise from nearby equipment can interfere with the measurement.
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Solution: Use a Faraday cage to shield the electrochemical cell from external noise. Ensure proper grounding of the potentiostat and the Faraday cage.
-
-
Poor Cable Connection: Loose or corroded connections can introduce noise.
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Solution: Ensure all cable connections to the potentiostat and the electrode terminals are secure and clean. Twisting the working and counter electrode cables together can also help minimize inductive noise.
-
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Unstable System: The electrochemical system should be at a steady state before starting the EIS measurement.
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Solution: Allow the system to stabilize at the open-circuit potential (OCP) for a sufficient amount of time before running the impedance scan.
-
Q2: The semicircle in my NiWO₄ Nyquist plot is distorted or not a perfect semicircle. What does this indicate?
A2: A depressed or distorted semicircle is a common occurrence and often indicates:
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Surface Heterogeneity: A non-uniform electrode surface, including roughness and porosity, can lead to a distribution of time constants, resulting in a depressed semicircle. This is why a constant phase element (CPE) is often used in the equivalent circuit instead of an ideal capacitor.
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Frequency Dispersion: This can also be a result of the porous nature of the NiWO₄ electrode.
Q3: I see an inductive loop (tail going into the fourth quadrant) at high frequencies in my Nyquist plot. Is this a real phenomenon?
A3: An inductive loop at high frequencies is often an artifact of the experimental setup rather than a property of the NiWO₄ material itself. Potential causes include:
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Cell Geometry and Cable Arrangement: The inductance of the cell cables and their arrangement can lead to this artifact.
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Solution: Keep the electrode cables as short as possible and twist the working and counter electrode leads together.
-
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Potentiostat Limitations: At very high frequencies, the potentiostat itself can contribute to inductive artifacts.
Q4: The fitting of my experimental NiWO₄ EIS data to the equivalent circuit model is poor. What can I do to improve it?
A4: Poor fitting can be due to several factors:
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Incorrect Equivalent Circuit Model: The chosen model may not accurately represent the physical processes occurring in your system.
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Solution: Try different equivalent circuit models. For NiWO₄, if there are multiple semicircles, it might indicate multiple time constants, and a more complex model with additional R-CPE elements may be necessary.
-
-
Inaccurate Initial Parameter Values: The fitting algorithm may get stuck in a local minimum if the initial parameter estimates are too far from the actual values.
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Solution: Manually estimate the initial values from the Nyquist plot. For example, the high-frequency intercept with the real axis gives an estimate of Rs, and the diameter of the semicircle gives an estimate of Rct.
-
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Non-Stationary System: If the electrode is not stable during the measurement, the data will be difficult to fit.
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Solution: Ensure the system is at equilibrium before the measurement and check for stability by running consecutive scans.
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Data Presentation
The following table summarizes typical quantitative data for NiWO₄ electrodes from various studies.
| Application | Electrolyte | Equivalent Circuit Model | Rs (Ω) | Rct (Ω) | Reference |
| Supercapacitor | 6 M KOH | R(QR) | ~0.5 | ~0.8 | [1] |
| OER Electrocatalyst | 1 M KOH | R(QR)(QR) | 4.7 | 12.5 & 48.3 | |
| Supercapacitor | 2 M KOH | R(QR)W | Not specified | ~1.2 | |
| HER Electrocatalyst | 1.0 M KOH | R(QR) | ~1.5 | ~10-20 | [2] |
| Photoanode | 0.5 M Na₂SO₄ | Not specified | Not specified | Smaller for composite | [3] |
Experimental Protocols
1. NiWO₄ Electrode Preparation (Slurry Method for Supercapacitor Application)
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Slurry Preparation: Prepare a slurry by mixing 75% (by weight) of the synthesized NiWO₄ active material, 15% carbon black (as a conductive agent), and 10% polytetrafluoroethylene (PTFE) as a binder.[1]
-
Homogenization: Add a few drops of ethanol (B145695) or N-methyl-2-pyrrolidone (NMP) to the mixture and grind it in a mortar and pestle to form a homogeneous paste.
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Coating: Coat the prepared slurry onto a pre-cleaned nickel foam current collector (typically 1x1 cm²).
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Drying: Dry the coated electrode in a vacuum oven at 60-80°C for 12 hours to remove the solvent.
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Pressing: Press the dried electrode at a pressure of ~10 MPa to ensure good contact between the active material and the current collector.
2. Electrochemical Impedance Spectroscopy (EIS) Measurement Protocol
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Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared NiWO₄ electrode as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
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Electrolyte: Fill the cell with the appropriate electrolyte (e.g., 6 M KOH for supercapacitor testing).[1]
-
System Stabilization: Connect the electrodes to a potentiostat and allow the system to stabilize at its open-circuit potential (OCP) for at least 30 minutes to reach a steady state.
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EIS Measurement: Perform the EIS measurement at the OCP or a specific DC potential. A typical frequency range is from 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV.[2]
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Data Analysis: Analyze the obtained Nyquist and Bode plots. Fit the experimental data to an appropriate equivalent circuit model to extract quantitative parameters.
Mandatory Visualization
References
Technical Support Center: Nickel Tungstate (NiWO₄) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing phase purity challenges during the synthesis of nickel tungstate (B81510) (NiWO₄).
Troubleshooting Guide
This guide addresses common issues encountered during NiWO₄ synthesis, identified through characterization techniques like X-ray Diffraction (XRD).
Issue 1: Presence of Unreacted Precursor Peaks (e.g., NiO, WO₃) in XRD Pattern
-
Question: My XRD pattern shows peaks corresponding to nickel oxide (NiO) and/or tungsten trioxide (WO₃) in addition to the desired NiWO₄ phase. What could be the cause, and how can I resolve this?
-
Answer: The presence of unreacted precursors is a common issue and can be attributed to several factors:
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Incomplete Solid-State Reaction: The reaction between the nickel and tungsten precursors may not have gone to completion. This can be due to insufficient calcination temperature or time. For instance, in solid-state synthesis, a temperature of 900°C for 2 hours is reported to be effective.[1]
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Inhomogeneous Mixing of Precursors: If the initial nickel and tungsten precursors are not intimately mixed, localized regions of unreacted material can persist even after heat treatment.
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Low Calcination Temperature: Lower calcination temperatures may not provide enough energy to overcome the activation barrier for the formation of NiWO₄, leading to the presence of residual NiO and WO₃.[1] Some studies suggest that annealing at temperatures between 700°C and 800°C is necessary to obtain NiWO₄ without spurious phases.
Troubleshooting Steps:
-
Optimize Calcination Parameters: Increase the calcination temperature and/or duration. A systematic study of the calcination temperature's effect on phase purity is recommended. For example, increasing the calcination temperature for nickel oxide synthesis has been shown to increase the average crystalline size and affect the material's properties.[2]
-
Improve Precursor Mixing: For solid-state reactions, ensure thorough grinding and mixing of the precursor powders. For wet chemical methods, ensure complete dissolution and homogeneous mixing of the precursor solutions before precipitation or gelation.
-
Consider a Different Synthesis Route: If solid-state reaction proves problematic, wet chemical routes like co-precipitation or hydrothermal synthesis often provide better homogeneity at lower temperatures.
-
Issue 2: Broad or Amorphous Peaks in XRD Pattern
-
Question: My XRD pattern for the synthesized NiWO₄ shows very broad peaks or an amorphous halo, indicating low crystallinity. How can I improve the crystallinity of my product?
-
Answer: Low crystallinity can result from insufficient reaction temperature or time, or the synthesis method itself.
-
Low-Temperature Synthesis: Some methods, like co-precipitation at room temperature, may initially yield an amorphous product.
-
Insufficient Thermal Energy: The calcination temperature may be too low to induce crystallization.
Troubleshooting Steps:
-
Increase Calcination Temperature: A post-synthesis annealing step at a higher temperature is often necessary to crystallize the amorphous product. The optimal temperature will depend on the synthesis method and desired particle size.
-
Increase Reaction Time or Temperature (Hydrothermal/Solvothermal): In hydrothermal or solvothermal synthesis, increasing the reaction time or temperature can promote better crystal growth.
-
pH Adjustment: The pH of the reaction medium can influence the crystallinity of the product. A study on NiWO₄ synthesis showed that a higher pH (e.g., pH 8) can lead to higher crystallinity compared to a lower pH (e.g., pH 7).
-
Issue 3: Presence of Unexpected Secondary Phases
-
Question: My XRD pattern shows peaks that do not correspond to NiWO₄, NiO, or WO₃. What could be the origin of these unexpected phases?
-
Answer: The formation of unexpected secondary phases can be due to impurities in the precursors or side reactions.
-
Precursor Impurities: Impurities in the nickel or tungsten salts can lead to the formation of other tungstates or nickel compounds.
-
Contamination: Contamination from the reaction vessel or environment can introduce elements that form secondary phases.
-
Non-stoichiometric Precursor Ratio: An incorrect molar ratio of nickel to tungsten precursors can lead to the formation of nickel-rich or tungsten-rich secondary phases.
Troubleshooting Steps:
-
Use High-Purity Precursors: Ensure the use of high-purity nickel and tungsten precursors.
-
Maintain a Clean Reaction Environment: Thoroughly clean all glassware and reaction vessels to avoid contamination.
-
Verify Stoichiometry: Accurately weigh the precursors to ensure the correct molar ratio.
-
Control Reaction Atmosphere: In some cases, the reaction atmosphere (e.g., air, inert gas) can influence the final phases.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing nickel tungstate (NiWO₄)?
A1: Several methods are commonly employed for the synthesis of NiWO₄, each with its advantages and disadvantages:
-
Solid-State Reaction: This method involves the high-temperature reaction of solid precursors, such as NiO and WO₃. It is a straightforward method but often requires high temperatures and can lead to inhomogeneous products.[1]
-
Co-precipitation: This wet chemical method involves precipitating an insoluble NiWO₄ precursor from a solution containing soluble nickel and tungstate salts. It generally yields more homogeneous products at lower temperatures.
-
Hydrothermal/Solvothermal Synthesis: These methods involve a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure. They allow for good control over particle size and morphology.[3]
-
Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid). This method offers excellent mixing of precursors at the atomic level.
-
Molten Salt Synthesis: This method uses a molten salt as the reaction medium, which can facilitate the reaction at lower temperatures than solid-state methods.
Q2: Which characterization techniques are essential for confirming the phase purity of NiWO₄?
A2: The primary technique for determining phase purity is:
-
X-ray Diffraction (XRD): XRD is the most definitive method for identifying the crystalline phases present in a sample. The obtained diffraction pattern is compared with standard patterns from databases (e.g., JCPDS) to confirm the presence of the desired NiWO₄ phase and to identify any impurities.
Other complementary techniques include:
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): SEM provides information on the morphology and particle size of the synthesized material. EDX allows for elemental analysis, which can help confirm the presence of nickel, tungsten, and oxygen and detect any elemental impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the W-O and Ni-O bonds in the NiWO₄ structure.[3]
Q3: How does the pH of the precursor solution affect the synthesis of NiWO₄?
A3: The pH of the precursor solution can significantly influence the properties of the synthesized NiWO₄, particularly in wet chemical methods like co-precipitation and hydrothermal synthesis.
-
Crystallinity: As mentioned earlier, a higher pH can promote higher crystallinity.
-
Particle Morphology: The pH can affect the nucleation and growth rates of the particles, thereby influencing their size and shape.
-
Phase Formation: In some tungstate systems, the pH can determine which specific tungstate phase is formed.
Q4: What is the typical calcination temperature for obtaining phase-pure NiWO₄?
A4: The optimal calcination temperature depends heavily on the synthesis method.
-
Solid-State Reaction: Temperatures around 900°C are often required.[1]
-
Wet Chemical Methods (Co-precipitation, Sol-Gel): The initially formed amorphous or poorly crystalline product may require calcination at temperatures ranging from 400°C to 800°C to achieve a well-crystallized, phase-pure NiWO₄. It has been reported that annealing at 700-800°C can yield NiWO₄ without spurious phases.
Quantitative Data Summary
| Synthesis Method | Precursors | Temperature (°C) | Time (h) | Key Findings on Phase Purity | Reference |
| Solid-State | NiO, WO₃ | 900 | 2 | Formation of NiWO₄. | [1] |
| Hydrothermal | Ni(NO₃)₂·6H₂O, Na₂WO₄·2H₂O | 180 | 18 | Successful synthesis of NiWO₄. | [3] |
| Co-precipitation | - | Calcination at 700-800 | - | Yields NiWO₄ without spurious phases. | - |
| Co-precipitation | - | pH 7 vs. pH 8 | - | Higher crystallinity at pH 8. | - |
Experimental Protocols
1. Hydrothermal Synthesis of NiWO₄
-
Reference: Based on the method described by F. B. Ali et al. (2022).[3]
-
Methodology:
-
Prepare a 0.1 M solution of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.
-
Prepare a 0.1 M solution of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized water.
-
Slowly add the sodium tungstate solution to the nickel nitrate solution under constant stirring.
-
Continue stirring the resulting mixture for 30 minutes at room temperature.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 180°C for 18 hours in an oven.
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 80°C) overnight.
-
2. Solid-State Synthesis of NiWO₄
-
Reference: Based on the method described by S. B. K. Pillai et al. (2024).[1]
-
Methodology:
-
Weigh stoichiometric amounts of high-purity nickel oxide (NiO) and tungsten trioxide (WO₃) powders.
-
Thoroughly mix and grind the powders in an agate mortar to ensure a homogeneous mixture.
-
Press the mixed powder into a pellet using a hydraulic press.
-
Place the pellet in a furnace and sinter at 900°C for 2 hours in an air atmosphere.
-
Allow the furnace to cool down to room temperature naturally.
-
Grind the resulting pellet to obtain NiWO₄ powder.
-
Visualizations
Caption: Experimental workflows for hydrothermal and solid-state synthesis of NiWO₄ followed by characterization.
Caption: Troubleshooting flowchart for phase purity issues in NiWO₄ synthesis based on XRD results.
References
Technical Support Center: Adhesion of Nickel Tungstate (NiWO₄) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common adhesion problems encountered during the deposition of nickel tungstate (B81510) (NiWO₄) thin films.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues leading to poor adhesion of NiWO₄ films.
| Problem | Potential Cause | Recommended Solution |
| Film delamination or peeling | Inadequate substrate cleaning | Implement a rigorous substrate cleaning protocol.[1] For silicon or glass substrates, consider ultrasonic cleaning in a sequence of solvents (e.g., acetone (B3395972), isopropyl alcohol, deionized water) followed by drying with nitrogen gas.[1] For removal of organic residues, an oxygen plasma treatment or a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be effective.[1] In-situ plasma or ion source cleaning within the vacuum chamber just before deposition can remove final atomic layers of contaminants. |
| Poor substrate surface chemistry | Use an adhesion-promoting layer. A thin layer (5-10 nm) of a material like titanium (Ti) or chromium (Cr) deposited prior to the NiWO₄ film can significantly improve adhesion.[1][2] For oxide substrates, silane (B1218182) coupling agents can also be used to create a more favorable surface for film growth. | |
| High internal stress in the film | Optimize deposition parameters. For sputtered films, adjusting the sputtering power and argon pressure can influence the film's internal stress.[3][4][5] Lower deposition rates may allow for better adatom diffusion and stress relaxation.[6] For sol-gel derived films, controlling the precursor concentration and withdrawal speed (in dip-coating) can affect film stress. | |
| Film cracking | Mismatch in the coefficient of thermal expansion (CTE) between the film and substrate | Select a substrate with a CTE that is closely matched to that of NiWO₄. If substrate selection is limited, a graded interface or a buffer layer can help to mitigate the stress caused by the CTE mismatch.[6] |
| High film thickness | Reduce the film thickness if the application allows. Thicker films tend to accumulate more internal stress, leading to a higher probability of cracking and delamination.[7] | |
| Inconsistent adhesion across the substrate | Non-uniform substrate cleaning or surface treatment | Ensure the entire substrate surface is exposed to the cleaning or treatment process uniformly. For plasma treatments, ensure the plasma is stable and uniform across the substrate area. |
| Temperature gradients across the substrate during deposition or annealing | Ensure uniform heating of the substrate. For furnace annealing, placing the substrate in the center of the furnace can help to achieve a more uniform temperature profile. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor adhesion for nickel tungstate films?
Poor adhesion of NiWO₄ films typically stems from three main sources:
-
Substrate Contamination: Organic residues, moisture, and native oxides on the substrate surface can act as a weak boundary layer, preventing strong bonding between the film and the substrate.[7]
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High Internal Stress: Stresses that develop in the film during deposition or post-deposition processing can exceed the adhesive strength of the film-substrate interface, leading to delamination.[8][9]
-
Interfacial Chemistry: A lack of chemical bonding or a high degree of lattice mismatch between the NiWO₄ film and the substrate can result in a weak interface.[6]
Q2: How does substrate cleaning affect the adhesion of NiWO₄ films?
Substrate cleaning is a critical step for achieving good film adhesion.[1] A pristine substrate surface, free of contaminants, allows for direct contact and stronger bonding (e.g., van der Waals forces, chemical bonds) between the deposited film and the substrate.[7] The choice of cleaning method depends on the substrate material and the nature of the contaminants.
Q3: Can post-deposition annealing improve the adhesion of this compound films?
Yes, post-deposition annealing can improve adhesion in several ways.[10][11][12]
-
Stress Relief: Annealing can relieve internal stresses within the film that may have developed during deposition.
-
Interdiffusion: At elevated temperatures, atomic diffusion across the film-substrate interface can occur, creating a graded interface that enhances adhesion.
-
Improved Crystallinity: Annealing can improve the crystalline quality of the NiWO₄ film, which can indirectly influence its mechanical properties and adhesion.[13][14]
However, it is crucial to optimize the annealing temperature and duration. Excessive annealing can lead to the formation of undesirable interfacial phases or an increase in stress due to CTE mismatch.[12][15]
Q4: What role do adhesion-promoting layers play?
Adhesion-promoting layers, also known as buffer layers, are thin intermediate layers deposited between the substrate and the NiWO₄ film to improve adhesion.[6] These layers are chosen for their ability to form strong bonds with both the substrate and the subsequent film. Common adhesion promoters for oxide films on silicon or glass substrates include thin layers of titanium (Ti) or chromium (Cr).[1][2]
Q5: How do sputtering parameters influence the adhesion of NiWO₄ films?
For sputtered NiWO₄ films, key parameters that affect adhesion include:
-
Sputtering Power: Higher power can increase the energy of sputtered atoms, potentially leading to better film density and adhesion.[3][16] However, excessively high power can also increase film stress.[17]
-
Working Gas Pressure: The pressure of the sputtering gas (typically Argon) affects the energy of the particles arriving at the substrate. Lower pressures generally result in more energetic deposition, which can improve adhesion.[4][5]
-
Substrate Temperature: Heating the substrate during deposition can increase the mobility of adatoms on the surface, promoting the formation of a denser and less stressed film with better adhesion.[6]
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure for Silicon Wafers
-
Initial Solvent Clean:
-
Place the silicon wafers in a beaker.
-
Add acetone to completely submerge the wafers.
-
Perform ultrasonic agitation for 15 minutes.[1]
-
Decant the acetone and replace it with isopropyl alcohol (IPA).
-
Perform ultrasonic agitation for another 15 minutes.[1]
-
Decant the IPA and rinse thoroughly with deionized (DI) water.
-
-
Drying:
-
Dry the wafers using a stream of high-purity nitrogen gas.
-
-
Optional Plasma Treatment:
-
For enhanced cleaning, place the wafers in a plasma asher.
-
Perform an oxygen plasma treatment to remove any remaining organic residues. A typical process would be 5 minutes at 100-300W RF power.[1]
-
-
Storage:
-
Store the cleaned wafers in a clean, dry environment (e.g., a vacuum desiccator) until they are loaded into the deposition system. It is best to deposit the film as soon as possible after cleaning.
-
Protocol 2: Deposition of a Titanium Adhesion Layer via Sputtering
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Substrate Loading:
-
Load the cleaned substrates into the sputtering chamber.
-
-
Pump Down:
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
-
In-Situ Substrate Cleaning (Optional but Recommended):
-
Perform an in-situ Argon plasma etch for 2-5 minutes to remove any residual surface contaminants.[1]
-
-
Titanium Deposition:
-
Introduce Argon gas to the desired working pressure (e.g., 3-5 mTorr).
-
Set the DC sputtering power to the titanium target (e.g., 100-200 W).
-
Deposit a 5-10 nm thick titanium layer. The deposition time will depend on the calibrated deposition rate of the system.
-
-
This compound Deposition:
-
Without breaking vacuum, proceed immediately with the deposition of the this compound film.
-
Data Presentation
Table 1: Influence of Sputtering Power on Film Adhesion (Hypothetical Data)
| Sputtering Power (W) | Argon Pressure (mTorr) | Critical Load (mN) - Scratch Test | Adhesion Quality |
| 100 | 5 | 15 | Poor |
| 150 | 5 | 35 | Moderate |
| 200 | 5 | 50 | Good |
| 250 | 5 | 45 (cracking observed) | Fair |
Note: This table presents hypothetical data for illustrative purposes. The optimal parameters will depend on the specific deposition system and substrate used.
Table 2: Effect of Annealing Temperature on Film Adhesion (Hypothetical Data)
| As-Deposited Adhesion (Critical Load, mN) | Annealing Temperature (°C) | Annealing Duration (min) | Post-Annealing Adhesion (Critical Load, mN) |
| 30 | 300 | 60 | 40 |
| 30 | 400 | 60 | 55 |
| 30 | 500 | 60 | 65 |
| 30 | 600 | 60 | 50 (interfacial reaction observed) |
Note: This table presents hypothetical data for illustrative purposes. The optimal annealing conditions should be determined experimentally.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Thickness and Sputtering Pressure on Electrical Resistivity and Elastic Wave Propagation in Oriented Columnar Tungsten Thin Films [mdpi.com]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. moorfield.co.uk [moorfield.co.uk]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. helmholtz-berlin.de [helmholtz-berlin.de]
- 12. mdpi.com [mdpi.com]
- 13. Nickel Oxide Films Deposited by Sol-Gel Method: Effect of Annealing Temperature on Structural, Optical, and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of the Influence of Annealing Temperature on the Morphology and Growth Kinetic of Ni3Sn4 in the Ni-Sn-Solder System [scirp.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Evaluation of Adhesion Properties of Thin Film Structure through Surface Acoustic Wave Dispersion Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nickel Tungstate (NiWO₄) Crystallinity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and calcination of nickel tungstate (B81510) (NiWO₄). The focus is on optimizing the calcination temperature to achieve desired crystallinity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of calcination when synthesizing nickel tungstate (NiWO₄)?
A1: The primary goal of calcination in the synthesis of NiWO₄ is to convert the precursor material, which is often amorphous, into a crystalline structure.[1] This process involves heating the material to a specific temperature to induce phase transformation, remove residual volatile components from the synthesis process, and promote the growth of well-defined crystals. The degree of crystallinity is a critical factor that influences the material's physical and chemical properties.
Q2: What is the minimum temperature required to obtain crystalline NiWO₄?
A2: The minimum calcination temperature to achieve crystalline NiWO₄ can vary depending on the synthesis method and the nature of the precursor. However, studies have shown that crystalline this compound can be obtained at temperatures as low as 350°C after a prolonged heating period (e.g., 12 hours).[2] It is important to note that at lower temperatures, the crystallinity might be partial, and a higher temperature is generally required for well-defined, sharp diffraction peaks.
Q3: How does the calcination temperature affect the crystallinity and crystallite size of NiWO₄?
A3: Calcination temperature has a direct and significant impact on the crystallinity and crystallite size of NiWO₄. As the calcination temperature increases, the following trends are generally observed:
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Increased Crystallinity: Higher temperatures provide the necessary thermal energy for atomic rearrangement, leading to a more ordered crystalline structure. This is typically observed as sharper and more intense peaks in X-ray diffraction (XRD) patterns.[3][4]
-
Increased Crystallite Size: At elevated temperatures, smaller crystallites tend to merge, a process known as Ostwald ripening, resulting in the growth of larger crystals.[5]
Q4: What are some common issues encountered during the calcination of NiWO₄ and how can they be addressed?
A4: Common issues include the formation of amorphous material, the presence of secondary phases or impurities, and particle agglomeration. The troubleshooting guide below provides more detailed information on addressing these specific problems.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting & Optimization |
| Amorphous or Poorly Crystalline Product (Broad XRD Peaks) | Insufficient Calcination Temperature or Time: The thermal energy provided was not adequate for the crystalline phase to form.[1] | Increase Calcination Temperature and/or Duration: Gradually increase the calcination temperature (e.g., in increments of 50-100°C) and/or extend the calcination time. Monitor the changes in crystallinity using XRD. |
| Incomplete Decomposition of Precursors: The precursor synthesis method may leave behind organic residues or other compounds that hinder crystallization. | Optimize Precursor Synthesis: Ensure complete reaction and washing of the precursor to remove any unreacted starting materials or byproducts. Thermal analysis (TGA/DSC) of the precursor can help identify the correct decomposition temperature. | |
| Presence of Secondary Phases (e.g., NiO, WO₃) | Non-Stoichiometric Precursor Mixture: An incorrect molar ratio of nickel and tungsten sources in the initial synthesis step. | Precise Stoichiometry: Carefully control the molar ratio of nickel and tungsten precursors during the synthesis. |
| Inhomogeneous Mixing of Precursors: Poor mixing can lead to localized regions with an excess of one component. | Improve Mixing: Employ vigorous and prolonged stirring or use techniques like ball milling to ensure a homogeneous mixture of the precursors. | |
| Inappropriate Calcination Atmosphere: The atmosphere in the furnace can influence phase stability. | Control Atmosphere: While typically performed in air, for specific applications or to avoid certain oxide formations, calcination under an inert atmosphere (e.g., nitrogen, argon) might be necessary. | |
| Particle Agglomeration | High Calcination Temperature: Elevated temperatures can cause significant sintering and agglomeration of nanoparticles, leading to a loss of surface area. | Optimize Temperature and Heating Rate: Use the lowest possible temperature that provides the desired crystallinity. A slower heating and cooling rate can sometimes reduce the extent of hard agglomeration. |
| Nature of the Precursor: The morphology of the precursor can influence the final particle size and aggregation. | Modify Synthesis Method: Different synthesis routes (e.g., co-precipitation, hydrothermal, sol-gel) yield precursors with different characteristics. Experiment with different methods to obtain a precursor that is less prone to agglomeration. |
Data Presentation
Table 1: Effect of Calcination Temperature on Crystallite Size of Nickel-Based Oxides
| Material | Synthesis Method | Calcination Temperature (°C) | Calcination Time (h) | Average Crystallite Size (nm) |
| NiO | Chemical Precipitation | 400 | 2 | ~13 |
| NiO | Chemical Precipitation | 500 | 2 | Not specified, but increased |
| NiO | Chemical Precipitation | 600 | 2 | Not specified, but further increased |
| NiO | Co-precipitation | 350 | 5 | 41 |
| NiO | Co-precipitation | 550 | 5 | 132 |
| NiO | Co-precipitation | 650 | 5 | 191 |
Note: Data for NiWO₄ is sparse in a directly comparable format across multiple temperatures in the search results. The provided data for NiO illustrates the general trend of increasing crystallite size with increasing calcination temperature, which is also applicable to NiWO₄.[3][4]
Experimental Protocols
1. Co-Precipitation Synthesis of NiWO₄ Nanoparticles
This protocol is a generalized procedure based on common chemical precipitation methods.
-
Materials: Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), Sodium tungstate dihydrate (Na₂WO₄·2H₂O), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of nickel(II) nitrate.
-
Prepare a separate aqueous solution of sodium tungstate.
-
Slowly add the sodium tungstate solution to the nickel nitrate solution under constant and vigorous stirring.
-
A precipitate will form. Continue stirring for a set period (e.g., 2 hours) to ensure a complete reaction.
-
Wash the precipitate several times with deionized water to remove any unreacted ions and byproducts. Centrifugation or filtration can be used to separate the precipitate.
-
Dry the obtained precursor powder in an oven at a low temperature (e.g., 60-80°C) overnight.
-
Calcine the dried powder in a muffle furnace at the desired temperature and for the specified duration to obtain crystalline NiWO₄.
-
2. Hydrothermal Synthesis of NiWO₄ Nanoparticles
This method involves a reaction in a sealed vessel at elevated temperature and pressure.
-
Materials: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Sodium tungstate dihydrate (Na₂WO₄·2H₂O), Deionized water.
-
Procedure:
-
Prepare two separate aqueous solutions of nickel nitrate and sodium tungstate.
-
Mix the two solutions under stirring.
-
Transfer the resulting solution/suspension into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a designated time (e.g., 12 hours).[6]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate and wash it thoroughly with deionized water and ethanol.
-
Dry the product in an oven.
-
A subsequent calcination step may be performed to further enhance crystallinity.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of crystalline NiWO₄.
Caption: Relationship between calcination temperature and NiWO₄ crystallinity.
References
Technical Support Center: Nickel Tungstate Nanoparticle Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the effect of pH on nickel tungstate (B81510) (NiWO₄) nanoparticle formation.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in the synthesis of nickel tungstate nanoparticles?
A1: The pH of the reaction solution plays a crucial role in determining the size, morphology, and even the crystalline structure of the synthesized this compound nanoparticles. It influences the hydrolysis and condensation rates of the nickel and tungstate precursor ions, thereby affecting the nucleation and growth kinetics of the nanoparticles. The surface charge of the forming nanoparticles is also pH-dependent, which in turn affects their stability and tendency to agglomerate.
Q2: What is the expected effect of increasing the pH on the particle size of this compound nanoparticles?
A2: Generally, for metal oxide and tungstate systems, an increase in pH can lead to a decrease in particle size. For instance, in the synthesis of nickel nanoparticles, increasing the pH from 6.5 to 10.5 resulted in a decrease in crystallite size from 38 to 13 nm.[1] This is often attributed to faster nucleation rates at higher pH values, leading to the formation of a larger number of smaller nuclei. However, the exact effect can vary depending on the specific synthesis method and other reaction parameters.
Q3: How does pH influence the morphology of this compound nanoparticles?
A3: The pH of the synthesis medium can significantly alter the shape of the resulting nanoparticles. For related materials like nickel oxide, synthesis at a lower pH (e.g., 6) has been shown to produce nanorods, while a higher pH (e.g., 12) resulted in spherical nanoparticles.[2] Similarly, for iron tungstate, acidic conditions (pH 2) favored the formation of hexagonal flakes, whereas neutral pH yielded smaller, more spherical nanoparticles. This suggests that by controlling the pH, the morphology of this compound nanoparticles can be tuned from spherical to more complex shapes.
Q4: Can pH affect the crystal structure of the final this compound product?
A4: Yes, the pH can influence the crystal structure of tungstate-based materials. For heteropoly tungstate anions, different structures such as Weakley, Keggin, and Dawson structures are formed at pH 8, 7, and below 6, respectively. This indicates that the tungstate species present in the solution are highly dependent on the pH, which can, in turn, dictate the final crystal lattice of the this compound nanoparticles.
Q5: When should the pH be adjusted during the synthesis process?
A5: The pH can be adjusted either before mixing the precursors or during the reaction.[3] Adjusting the initial pH of the precursor solutions is a common practice and is often critical for controlling the final properties of the nanoparticles.[3] In some protocols, the pH is monitored and adjusted throughout the reaction to maintain a constant condition. The optimal approach depends on the specific synthesis method being employed.[3]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Large, agglomerated nanoparticles | pH is near the isoelectric point: At the isoelectric point, the surface charge of the nanoparticles is minimal, reducing electrostatic repulsion and leading to agglomeration. | Adjust the pH of the reaction mixture to be significantly higher or lower than the isoelectric point of this compound to ensure sufficient surface charge for electrostatic stabilization. |
| Inadequate stirring: Insufficient mixing can lead to localized pH variations and inhomogeneous nucleation and growth, promoting agglomeration. | Ensure vigorous and consistent stirring throughout the synthesis process to maintain a uniform pH and precursor concentration. | |
| Inconsistent particle size and morphology between batches | Inaccurate pH measurement or control: Small variations in pH can lead to significant differences in the final product. | Calibrate your pH meter before each synthesis. Use a buffer solution or perform dropwise addition of an acid or base with constant monitoring to precisely control the pH. |
| pH drift during the reaction: The pH of the reaction mixture may change over time due to the chemical reactions occurring. | Monitor the pH throughout the reaction and make necessary adjustments to maintain the desired value. | |
| Formation of undesired phases or impurities | Incorrect pH for the desired crystal structure: As the tungstate species in solution are pH-dependent, an incorrect pH can lead to the formation of different crystal structures or nickel hydroxide (B78521)/tungsten oxide impurities. | Carefully research and select the appropriate pH range for the desired this compound crystal phase. Characterize the product using XRD to verify the crystal structure. |
| Low yield of nanoparticles | pH is too acidic or too basic: Extreme pH values can affect the solubility of the precursors or the final product, leading to a lower yield. | Optimize the pH to ensure the precipitation of the desired this compound nanoparticles while minimizing the dissolution of precursors or the product. |
Quantitative Data
| pH | Expected Average Particle Size | Expected Morphology | Reference Material |
| Acidic (e.g., 2-4) | Larger | Flakes, Rods | FeWO₄ |
| Neutral (e.g., 6-7) | Intermediate | Small spherical/irregular particles | FeWO₄, NiO |
| Basic (e.g., 9-12) | Smaller | Spherical particles | Ni nanoparticles, NiO |
Experimental Protocols
Co-Precipitation Method
This protocol describes a general procedure for the synthesis of this compound nanoparticles via co-precipitation, with an emphasis on pH control.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized (DI) water
Procedure:
-
Precursor Solution A: Prepare a 0.1 M aqueous solution of the nickel salt (e.g., dissolve 2.377 g of NiCl₂·6H₂O in 100 mL of DI water).
-
Precursor Solution B: Prepare a 0.1 M aqueous solution of sodium tungstate (dissolve 3.298 g of Na₂WO₄·2H₂O in 100 mL of DI water).
-
pH Adjustment (Option 1 - Pre-mixing):
-
To Precursor Solution A, slowly add a 1 M NaOH or NH₄OH solution dropwise while stirring vigorously until the desired pH is reached and stable.
-
Monitor the pH continuously using a calibrated pH meter.
-
-
Precipitation:
-
Slowly add Precursor Solution B dropwise to Precursor Solution A under constant, vigorous stirring. A precipitate should form immediately.
-
-
pH Adjustment (Option 2 - During Reaction):
-
Alternatively, mix the precursor solutions first and then adjust the pH of the resulting suspension to the desired value by the dropwise addition of a base.
-
-
Aging: Continue stirring the suspension at room temperature or a slightly elevated temperature (e.g., 60 °C) for a specified period (e.g., 2-4 hours) to allow for the growth and crystallization of the nanoparticles.
-
Washing: Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant and re-disperse the nanoparticles in DI water. Repeat this washing step at least three times to remove unreacted ions. A final wash with ethanol is recommended.
-
Drying: Dry the washed nanoparticles in a vacuum oven at 60-80 °C overnight.
Hydrothermal Method
This method utilizes elevated temperature and pressure to synthesize crystalline nanoparticles.
Materials:
-
Nickel(II) salt (e.g., NiCl₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
pH adjusting agent (e.g., NaOH, NH₄OH, or an acid like HCl)
-
DI water
Procedure:
-
Precursor Solution: Prepare an aqueous solution containing both the nickel salt and sodium tungstate at the desired molar ratio (typically 1:1). For example, dissolve 0.01 mol of NiCl₂·6H₂O and 0.01 mol of Na₂WO₄·2H₂O in 80 mL of DI water.
-
pH Control: Adjust the pH of the precursor solution to the desired value by the dropwise addition of an acid or base under constant stirring.
-
Hydrothermal Reaction: Transfer the final solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 150-200 °C for 6-24 hours.
-
Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected nanoparticles thoroughly with DI water and ethanol several times to remove any residual reactants.
-
Drying: Dry the final product in a vacuum oven at 60-80 °C.
Visualizations
Caption: Experimental workflows for co-precipitation and hydrothermal synthesis of NiWO₄ nanoparticles.
Caption: Logical relationship between pH and nanoparticle properties during synthesis.
References
Technical Support Center: Stabilizing Nickel Tungstate Suspensions for Uniform Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel tungstate (B81510) (NiWO₄) suspensions for coating applications. Our goal is to help you achieve stable suspensions and uniform, defect-free coatings in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors for achieving a stable nickel tungstate suspension?
A1: The stability of a this compound suspension is primarily influenced by several factors:
-
pH of the suspension: The pH affects the surface charge of the nanoparticles, which is crucial for electrostatic stabilization.
-
Choice and concentration of dispersant: Dispersants prevent particle agglomeration through electrostatic or steric hindrance.
-
Concentration of this compound nanoparticles: Higher concentrations can lead to instability.[1]
-
Presence of a binder: Binders can enhance the adhesion and integrity of the final coating.
-
Ionic strength of the medium: The concentration of dissolved salts can impact the effectiveness of electrostatic stabilization.[1]
Q2: How does pH affect the stability of my this compound suspension?
A2: The pH of the suspension determines the surface charge of the this compound nanoparticles. When the pH is far from the isoelectric point (IEP) of the nanoparticles, the surface charge is higher, leading to greater electrostatic repulsion between particles and a more stable suspension. At or near the IEP, the net surface charge is zero, causing particles to agglomerate and settle. For nickel oxide (NiO), the IEP is approximately 10.1, suggesting that a pH away from this value would be a good starting point for achieving a stable suspension of nickel-based oxide materials.
Q3: What type of dispersant should I use for my aqueous this compound suspension?
A3: The choice of dispersant depends on the desired stabilization mechanism (electrostatic, steric, or electrosteric). Common types of dispersants for metal oxide nanoparticles include:
-
Anionic dispersants: Such as sodium dodecyl sulfate (B86663) (SDS), which provide negative charges to the particle surfaces, enhancing electrostatic repulsion.
-
Cationic dispersants: Like cetyltrimethylammonium bromide (CTAB), which impart a positive surface charge.
-
Non-ionic polymeric dispersants: Polyvinylpyrrolidone (PVP) is a widely used stabilizer that provides a protective layer around the nanoparticles, preventing agglomeration through steric hindrance.[2] It is effective at low concentrations, for instance, 0.1% (v/v) has been shown to stabilize silver colloids.[2]
Q4: Why is a binder necessary, and which one should I choose?
A4: A binder is a polymeric additive that improves the adhesion of the coating to the substrate and enhances the mechanical integrity of the dried film, preventing cracking and peeling.[3] Polyvinylpyrrolidone (PVP) is a common choice as it can act as both a dispersant and a binder, promoting adhesion and preventing agglomeration.[4][5] The selection of a binder and its concentration is critical as it can influence the viscosity and flow behavior of the suspension.
Troubleshooting Guides
Problem 1: My this compound suspension is settling quickly (agglomeration).
dot graph TD; A[Start: Suspension Settling] --> B{Check pH}; B --> C{Is pH near the Isoelectric Point (IEP)?}; C -- Yes --> D[Adjust pH to be significantly higher or lower than IEP]; C -- No --> E{Check Dispersant Concentration}; E --> F{Is concentration optimal?}; F -- No --> G[Optimize dispersant concentration (typically 0.5-2.0 wt% of nanoparticles)]; F -- Yes --> H{Check Nanoparticle Concentration}; H --> I{Is concentration too high?}; I -- Yes --> J[Dilute the suspension]; I -- No --> K[Consider changing dispersant type or using a combination]; subgraph Legend direction LR subgraph "Node Types" direction LR Start[Start] Process{Process Step} Decision{Decision} Result[Result/Action] end end
end Troubleshooting workflow for suspension settling.
| Possible Cause | Quick Check | Corrective Action |
| Incorrect pH | Measure the pH of the suspension. | Adjust the pH to be several units away from the isoelectric point (IEP) of this compound. For many metal oxides, a pH between 8 and 10 is a good starting point for achieving a negative surface charge and stable dispersion. |
| Insufficient or Ineffective Dispersant | Review the type and concentration of the dispersant used. | Increase the dispersant concentration incrementally. A typical starting range is 5-10% of the total weight of the material including the solvent.[6] If stability does not improve, consider a different type of dispersant (e.g., switch from an ionic to a polymeric dispersant). |
| High Nanoparticle Concentration | Observe the speed of settling. Rapid settling can indicate an overloaded system. | Dilute the suspension. Studies have shown that this compound suspensions are moderately stable at lower concentrations (e.g., 7.9 and 15.8 mg/L) but unstable at higher concentrations (e.g., above 39.6 mg/L).[1] |
| Inadequate Dispersion Energy | Review your sonication or homogenization procedure. | Increase sonication time or power. Ensure the tip of the sonicator is properly submerged. For bath sonicators, ensure the water level is appropriate for efficient energy transfer. |
Problem 2: The coating is cracking or peeling after drying.
dot graph TD; A[Start: Coating Cracking/Peeling] --> B{Check Binder}; B --> C{Is a binder present and at the correct concentration?}; C -- No --> D[Add a suitable binder (e.g., PVP) at an optimized concentration]; C -- Yes --> E{Check Coating Thickness}; E --> F{Is the coating too thick?}; F -- Yes --> G[Reduce coating thickness by increasing withdrawal speed (dip coating) or reducing material flow (spray coating)]; F -- No --> H{Check Drying Rate}; H --> I{Is drying too fast?}; I -- Yes --> J[Slow down the drying process (e.g., by increasing humidity or reducing temperature)]; I -- No --> K[Evaluate substrate surface preparation]; subgraph Legend direction LR subgraph "Node Types" direction LR Start[Start] Process{Process Step} Decision{Decision} Result[Result/Action] end end
end Troubleshooting workflow for coating defects.
| Possible Cause | Quick Check | Corrective Action |
| Lack of or Insufficient Binder | Review your formulation. Does it include a binder? | Add a binder such as Polyvinylpyrrolidone (PVP) to your suspension. Start with a low concentration (e.g., 1-5 wt% relative to the nanoparticles) and optimize. |
| Coating is Too Thick | Measure the thickness of the dried coating. | For dip coating, increase the withdrawal speed.[3] For spray coating, reduce the flow rate of the suspension or increase the distance between the nozzle and the substrate.[7] Applying multiple thin layers can also prevent cracking.[8][9] |
| Drying Rate is Too High | Observe the drying process. Are cracks forming rapidly as the solvent evaporates? | Slow down the evaporation rate. This can be achieved by increasing the humidity of the surrounding atmosphere or by reducing the drying temperature. |
| Poor Adhesion to Substrate | Perform a simple adhesion test (e.g., tape test). | Ensure the substrate is thoroughly cleaned and free of contaminants before coating. Surface modification of the substrate, such as with silane (B1218182) coupling agents, can improve adhesion.[3] |
Problem 3: The coating is uneven or has streaks.
| Possible Cause | Quick Check | Corrective Action |
| Inconsistent Withdrawal Speed (Dip Coating) | Observe the movement of the substrate during withdrawal. Is it smooth and steady? | Use a motorized dip coater for precise and consistent withdrawal speed. |
| Turbulent Airflow During Drying | Check the environment around the coating setup for drafts or air currents. | Ensure a calm, draft-free environment during the coating and initial drying phases. |
| Inconsistent Spray Pattern (Spray Coating) | Examine the spray cone and deposition pattern. | Adjust the nozzle-to-substrate distance, atomization pressure, and liquid feed rate to achieve a uniform spray pattern.[7] Ensure the nozzle is clean and not clogged. |
| Suspension Instability | Check for signs of agglomeration in the suspension before and during the coating process. | Re-disperse the suspension using ultrasonication immediately before coating. Ensure the suspension is well-mixed throughout the coating process. |
Data Summary Tables
Table 1: Zeta Potential of this compound Nanoparticles in Ultrapure Water
| Concentration (mg/L) | Zeta Potential (mV) | Stability |
| 7.9 | -25.8 ± 2.1 | Moderate |
| 15.8 | -28.9 ± 1.5 | Moderate |
| 39.6 | -19.4 ± 3.2 | Unstable |
| 55.4 | -18.7 ± 2.8 | Unstable |
| 79.1 | -15.3 ± 1.9 | Unstable |
Data suggests that lower concentrations of this compound nanoparticles lead to better electrostatic stability in aqueous suspensions. Suspensions are generally considered stable if the absolute zeta potential value is above 30 mV.[1]
Table 2: Recommended Starting Concentrations for Common Dispersants and Binders
| Additive | Type | Typical Concentration Range (wt% of nanoparticles) | Primary Function |
| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant | 0.5 - 2.0 | Electrostatic Stabilization |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic Surfactant | 0.5 - 2.0 | Electrostatic Stabilization |
| Polyvinylpyrrolidone (PVP) | Non-ionic Polymer | 1.0 - 10.0 | Steric Stabilization, Binder |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Suspension
-
Weighing: Accurately weigh the desired amount of this compound nanoparticles. For initial experiments, a concentration of 1 g/L (1000 mg/L) is a reasonable starting point.
-
Solvent Addition: Add the nanoparticles to deionized water.
-
pH Adjustment: Adjust the pH of the suspension to a value significantly different from the isoelectric point of the material. Based on data for nickel oxide, a starting pH of 9-10, adjusted with a dilute solution of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is recommended to induce a negative surface charge.
-
Dispersant Addition: Add the chosen dispersant. For example, add a stock solution of PVP to achieve a final concentration of 5 wt% relative to the this compound powder.
-
Ultrasonication: Disperse the mixture using a probe sonicator. A typical starting point is 15-30 minutes at 40-60% amplitude, using a pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating. The vessel containing the suspension should be kept in an ice bath.
-
Binder Addition (if separate from dispersant): If using a different binder, add it to the suspension and mix thoroughly with a magnetic stirrer for at least one hour.
-
Characterization: Evaluate the stability of the suspension by measuring the particle size distribution and zeta potential. A stable suspension should have a narrow size distribution and a zeta potential with an absolute value greater than 30 mV.
Protocol 2: Dip Coating of a Substrate with this compound Suspension
-
Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate with a stream of nitrogen or clean air.
-
Suspension Preparation: Prepare the stabilized this compound suspension according to Protocol 1. Ensure the suspension is well-mixed immediately before use.
-
Immersion: Mount the substrate on the dip coater arm and immerse it into the suspension at a constant speed (e.g., 10-20 mm/min).
-
Dwell Time: Allow the substrate to remain immersed for a set period (e.g., 1-2 minutes) to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the suspension at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the coating thickness; a faster withdrawal speed generally results in a thicker coating.[3] Start with a speed in the range of 5-50 mm/min and optimize as needed.
-
Drying: Allow the coated substrate to air-dry in a dust-free environment. A subsequent heat treatment (annealing) may be required to improve coating density and adhesion. The temperature and duration of annealing will depend on the substrate and the desired properties of the coating.
dot graph TD; subgraph "Suspension Preparation" A[Weigh NiWO₄ Nanoparticles] --> B[Add to Deionized Water]; B --> C[Adjust pH (e.g., to 9-10)]; C --> D[Add Dispersant/Binder (e.g., PVP)]; D --> E[Ultrasonicate]; end subgraph "Dip Coating Process" F[Prepare Substrate] --> G[Immerse Substrate in Suspension]; G --> H[Dwell for Wetting]; H --> I[Withdraw at Constant Speed]; I --> J[Dry and Anneal]; end E --> G;
end Experimental workflow for preparing a stable suspension and dip coating.
References
- 1. cdmf.org.br [cdmf.org.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Nanoparticles Surfactants / Nanopowder Dispersants [us-nano.com]
- 7. Particles Emission from an Industrial Spray Coating Process Using Nano-Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penn Researchers Find New Way to Prevent Cracking in Nanoparticle Films | Penn Today [penntoday.upenn.edu]
- 9. Avoiding cracks in nanoparticle films - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Photocatalytic Activity of Nickel Tungstate (NiWO₄) and Cobalt Tungstate (CoWO₄)
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for efficient and sustainable methods to degrade organic pollutants has propelled research into semiconductor photocatalysis. Among the promising candidates, metal tungstates have garnered significant attention due to their stability, non-toxicity, and photocatalytic efficacy. This guide provides an objective comparison of the photocatalytic performance of two such tungstates: nickel tungstate (B81510) (NiWO₄) and cobalt tungstate (CoWO₄). By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to assist researchers in selecting the appropriate material for their specific applications.
Quantitative Performance Comparison
The photocatalytic efficiency of a material is dictated by a combination of its physical and electronic properties. The following table summarizes key performance indicators for NiWO₄ and CoWO₄ based on reported experimental data. It is important to note that these values can vary depending on the synthesis method and experimental conditions.
| Property | Nickel Tungstate (NiWO₄) | Cobalt Tungstate (CoWO₄) | Key Significance |
| Bandgap Energy (Eg) | 2.9 - 3.7 eV[1][2] | 2.3 - 2.95 eV[3][4] | Determines the wavelength of light required for photoactivation; a smaller bandgap allows for the utilization of a broader spectrum of light, including visible light. |
| Particle Size | ~22 nm[3] | ~27 nm[3] | Smaller particle size generally leads to a larger surface area, providing more active sites for the photocatalytic reaction. |
| Specific Surface Area (BET) | ~25 m²/g | ~32.6 m²/g | A larger surface area enhances the adsorption of pollutants and the number of reaction sites, often leading to higher catalytic activity. |
| Photocatalytic Degradation | 96.50% of Paracetamol in 120 min (UV light)[3] | 97.12% of Paracetamol in 120 min (UV light)[3] | Direct measure of the photocatalyst's efficiency in breaking down a specific organic pollutant under given conditions. |
Experimental Protocols
The synthesis method and the conditions of the photocatalytic experiment significantly influence the performance of the materials. Below are detailed, generalized methodologies for the synthesis of NiWO₄ and CoWO₄ and for a typical photocatalytic degradation experiment.
Synthesis of NiWO₄ and CoWO₄ Nanoparticles (Hydrothermal Method)
The hydrothermal method is a common and effective technique for synthesizing crystalline metal tungstate nanoparticles.
-
Precursor Preparation: Equimolar solutions of either nickel nitrate (B79036) (Ni(NO₃)₂) or cobalt nitrate (Co(NO₃)₂) and sodium tungstate (Na₂WO₄) are prepared in deionized water.
-
Mixing and pH Adjustment: The two solutions are mixed under vigorous stirring. The pH of the resulting solution is adjusted to a specific value (typically between 7 and 9) by the dropwise addition of a base, such as sodium hydroxide (B78521) (NaOH).
-
Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 160°C and 180°C for a duration of 12 to 24 hours.
-
Washing and Drying: After the autoclave has cooled to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven at 60-80°C.
-
Calcination: The dried powder is often calcined at a high temperature (e.g., 500-600°C) for several hours to improve crystallinity and photocatalytic activity.
Photocatalytic Degradation Experiment
The photocatalytic activity is typically evaluated by monitoring the degradation of a model organic pollutant, such as methylene (B1212753) blue dye.
-
Suspension Preparation: A specific amount of the photocatalyst (e.g., 50 mg) is dispersed in an aqueous solution of the organic pollutant (e.g., 100 mL of 10 mg/L methylene blue).
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period of 30 to 60 minutes to ensure that an adsorption-desorption equilibrium is reached between the photocatalyst surface and the pollutant molecules.
-
Photoirradiation: The suspension is then exposed to a light source (e.g., a UV lamp or a solar simulator). The distance between the lamp and the suspension is kept constant to ensure consistent light intensity.
-
Sample Collection and Analysis: Aliquots of the suspension are collected at regular time intervals. The photocatalyst particles are removed from the aliquots by centrifugation or filtration.
-
Concentration Measurement: The concentration of the pollutant in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption for the specific pollutant.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in photocatalysis, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the proposed photocatalytic mechanisms for NiWO₄ and CoWO₄.
Mechanistic Insights and Performance Analysis
The photocatalytic process in both NiWO₄ and CoWO₄ is initiated by the absorption of photons with energy equal to or greater than their respective bandgaps. This leads to the generation of electron-hole pairs. The photogenerated electrons in the conduction band (CB) and holes in the valence band (VB) then migrate to the surface of the photocatalyst and participate in redox reactions.
Scavenger studies for both NiWO₄ and CoWO₄ have indicated that hydroxyl radicals (•OH) are the primary reactive oxygen species (ROS) responsible for the degradation of organic pollutants.[3][5] These highly oxidative radicals are primarily formed through the oxidation of water molecules or hydroxide ions by the valence band holes. Conduction band electrons can react with adsorbed oxygen molecules to produce superoxide (B77818) radicals (•O₂⁻), which can also contribute to the degradation process, albeit often to a lesser extent.
This compound (NiWO₄): With a generally wider bandgap, NiWO₄ is typically more active under UV irradiation.[3] Its conduction band and valence band potentials are approximately +0.35 eV and +3.25 eV, respectively.[1] The highly positive valence band potential provides a strong driving force for the oxidation of water to form hydroxyl radicals.
Cobalt Tungstate (CoWO₄): CoWO₄ possesses a narrower bandgap compared to NiWO₄, which allows it to absorb a portion of the visible light spectrum, making it a potentially more suitable candidate for solar-driven photocatalysis.[3] The conduction and valence band potentials of CoWO₄ are calculated to be approximately -0.1 eV and +2.8 eV, respectively. While its valence band is less positive than that of NiWO₄, it is still sufficiently positive to generate hydroxyl radicals from water.
Conclusion
Both this compound and cobalt tungstate are effective photocatalysts for the degradation of organic pollutants. The choice between the two will largely depend on the specific application and desired operating conditions.
-
This compound (NiWO₄) is a robust photocatalyst, particularly under UV irradiation, with a high oxidative potential due to its deep valence band.
-
Cobalt Tungstate (CoWO₄) shows promise for visible-light-driven applications due to its narrower bandgap. Its slightly higher photocatalytic efficiency in some studies, coupled with a larger surface area, makes it a very attractive option.[3]
Further research into optimizing the morphology, crystal structure, and surface properties of these materials, as well as the development of heterostructures, will undoubtedly lead to even greater photocatalytic efficiencies and expand their applicability in environmental remediation and other fields.
References
A Comparative Analysis of Nickel Tungstate and Zinc Tungstate for Supercapacitor Applications
A detailed review of the electrochemical performance and synthesis protocols for nickel tungstate (B81510) (NiWO4) and zinc tungstate (ZnWO4) as electrode materials in supercapacitors.
Transition metal tungstates have garnered significant attention in the field of energy storage, particularly for supercapacitor applications, owing to their promising electrochemical properties. Among these, nickel tungstate (NiWO4) and zinc tungstate (ZnWO4) have emerged as potential candidates for electrode materials. This guide provides a comparative overview of their performance, supported by experimental data from recent literature, to assist researchers and scientists in the development of advanced energy storage devices.
Performance Comparison: this compound vs. Zinc Tungstate
The electrochemical performance of supercapacitors is primarily evaluated based on specific capacitance, energy density, power density, and cyclic stability. The following tables summarize the key performance metrics reported for NiWO4 and ZnWO4 based supercapacitors. It is important to note that the experimental conditions, such as the synthesis method, electrolyte, and current density, vary across different studies, which can influence the reported values.
Table 1: Electrochemical Performance of this compound (NiWO4) Supercapacitors
| Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cyclic Stability (% retention after cycles) |
| Hydrothermal | 2 M KOH | 1524 | 0.5 | 32.27 | 2206 | Not specified |
| Hydrothermal | Not specified | 586.2 | 0.5 | 25.3 (asymmetric) | 200 (asymmetric) | Not specified |
| Wet Chemical | KOH | 77 | Not specified | 29.4 | 575.56 | 82.22% after 1000 cycles |
| Co-precipitation | 1M KOH | 677.5 | 1 | 11.96 (hybrid) | 1090 (hybrid) | Good stability after 5000 cycles |
Table 2: Electrochemical Performance of Zinc Tungstate (ZnWO4) Supercapacitors
| Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Scan Rate (mV/s) or Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cyclic Stability (% retention after cycles) |
| Microwave | Not specified | 79 | 1 mV/s | Not specified | Not specified | 96.52% after 1000 cycles[1][2][3] |
| Microwave (with DNA) | Not specified | ~72 | 5 mV/s | Not specified | Not specified | >1000 cycles[4] |
| Hydrothermal | 2.5 M KOH | 1198 | 1 A/g | Not specified | Not specified | 95.80% after 1000 cycles at 20 A/g |
| Sol-gel (with r-GO) | Not specified | 102 | Not specified | Not specified | Not specified | Good retention after 1000 cycles |
| Hydrothermal | Not specified | 64 | Not specified | Not specified | Not specified | Good retention after 1000 cycles[1] |
Based on the available data, this compound, particularly when synthesized via the hydrothermal method, has demonstrated a significantly higher specific capacitance (up to 1524 F/g) compared to the reported values for zinc tungstate.[5] However, zinc tungstate has shown commendable cyclic stability, with several studies reporting over 95% capacitance retention after 1000 cycles.[1][2][3][6] The energy and power densities are also crucial metrics, and while some data is available for NiWO4, more comprehensive reporting for ZnWO4 under various conditions is needed for a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols for the synthesis and electrochemical characterization of NiWO4 and ZnWO4.
Synthesis of this compound (Hydrothermal Method)
A common approach for synthesizing NiWO4 nanostructures is the hydrothermal method.[5] In a typical procedure, stoichiometric amounts of nickel salt (e.g., nickel nitrate, Ni(NO3)2·6H2O) and a tungsten source (e.g., sodium tungstate, Na2WO4·2H2O) are dissolved in deionized water. The pH of the solution may be adjusted using a mineral acid or a base. The resulting solution is then transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180 °C) for a set duration. After cooling, the precipitate is collected, washed with deionized water and ethanol, and dried.[5] Calcination at a higher temperature (e.g., 700 °C) may be performed to improve crystallinity.[5]
Synthesis of Zinc Tungstate (Microwave-Assisted Method)
The microwave-assisted method offers a rapid and energy-efficient route for the synthesis of ZnWO4.[2][3] In this method, aqueous solutions of a zinc salt (e.g., zinc nitrate) and sodium tungstate are mixed. The mixture is then subjected to microwave irradiation for a short period. The resulting precipitate is collected, washed, and dried to obtain ZnWO4 nanoparticles.[2][3]
Electrochemical Characterization
The electrochemical performance of the prepared electrode materials is typically evaluated in a three-electrode or two-electrode (for device assembly) configuration.
-
Working Electrode Preparation: The active material (NiWO4 or ZnWO4) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel) and dried.
-
Electrochemical Measurements: The electrochemical characterization is performed using techniques such as:
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and the operating potential window.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance and charge transfer kinetics of the electrode.
-
Cyclic Stability Test: To evaluate the long-term performance of the supercapacitor by subjecting it to repeated charge-discharge cycles.
-
Visualizing the Process and Comparison
To better understand the experimental workflow and the basis of comparison, the following diagrams are provided.
Caption: Experimental workflow for supercapacitor fabrication and testing.
Caption: Logical relationship of the comparative study.
Conclusion
Both this compound and zinc tungstate show promise as electrode materials for supercapacitors, each with distinct advantages. This compound has demonstrated exceptionally high specific capacitance in some studies, suggesting its potential for high-energy storage applications. Conversely, zinc tungstate consistently exhibits excellent cyclic stability, making it a candidate for long-lasting devices.
References
A Comparative Guide to NiWO4 and TiO2 Photocatalysis for Researchers and Drug Development Professionals
An In-depth Analysis of Two Prominent Photocatalysts in Environmental Remediation and Beyond
The field of photocatalysis offers promising solutions for some of the most pressing environmental and health challenges, from water purification to the synthesis of fine chemicals. For decades, titanium dioxide (TiO2) has been the undisputed benchmark photocatalyst, lauded for its stability, low cost, and strong oxidizing capabilities.[1][2][3] However, its wide bandgap, which primarily allows for activation under UV irradiation, has spurred the exploration of alternative materials with enhanced visible-light activity. Among the contenders, nickel tungstate (B81510) (NiWO4) has emerged as a noteworthy p-type semiconductor with potential applications in photocatalysis, gas sensing, and as a supercapacitor material.[4][5]
This guide provides a comprehensive and objective comparison of the photocatalytic performance of NiWO4 against the well-established TiO2. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Performance Comparison: NiWO4 vs. TiO2
The photocatalytic efficiency of a material is critically influenced by a variety of factors, including its crystalline structure, surface area, bandgap energy, and the rate of electron-hole pair recombination. While TiO2, particularly in its anatase form, is known for its high photoactivity under UV light, NiWO4 presents itself as a candidate with a narrower bandgap, suggesting potential for improved performance under visible light.[3][4][6]
Quantitative Data Summary
The following tables summarize key performance indicators for both NiWO4 and TiO2 based on data reported in the scientific literature. It is crucial to note that the experimental conditions significantly impact the observed performance, and direct comparisons should be made with this in consideration.
Table 1: Physicochemical Properties of NiWO4 and TiO2
| Property | NiWO4 | TiO2 (Anatase) | References |
| Crystal Structure | Monoclinic | Tetragonal | [5] |
| Bandgap (eV) | ~2.64 - 3.04 | ~3.2 | [6][7][8] |
| Typical Synthesis Method | Co-precipitation, Molten Salt, Hydrothermal | Sol-gel, Hydrothermal | [5][6][7][9] |
Table 2: Photocatalytic Degradation of Methylene Blue (MB)
| Photocatalyst | Catalyst Loading | Initial MB Concentration | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | References |
| NiWO4 | 0.050 g in 10 ppm solution | 10 ppm | UV (40 W) | Not specified | 46.26 | [9][10] |
| NiWO4 nanobricks | Not specified | Not specified | Solar light | 50 | ~100 (in alkaline media) | [6][11] |
| NiWO4-RGO (15 wt%) | 100 mg in 100 mL | 10 mg/L | Visible light | 150 | 95 | [12] |
| TiO2 (P25) | 0.025% (m/v) in 250 mL | 10 ppm | UV-A & UV-B | - | - | [13] |
| N-doped TiO2 | Not specified | Not specified | Visible light | 150 | 60 (for Rhodamine B) | [14] |
| TiO2/NiWO4/PA (30%) | Not specified | Not specified | Visible light | Not specified | 9.3 times higher than bare TiO2 | [15] |
Table 3: Photocatalytic Degradation of Other Pollutants
| Photocatalyst | Pollutant | Catalyst Loading | Initial Concentration | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | References |
| NiWO4-RGO (15 wt%) | Ortho-nitrophenol | 100 mg in 100 mL | 10 mg/L | Visible light | 240 | 82 | [12] |
| Cu-doped NiWO4 | Benzene (gaseous) | Not specified | Not specified | Visible light | Not specified | 93.7 | [4] |
| NiWO4/CoWO4 | Paracetamol | 10 mg in 50 ppm solution | 50 ppm | UV light | 120 | 97.42 | [7] |
| Zn-doped TiO2 | Malachite Green | 50 g in 100 mg/L solution | 100 mg/L | Visible light | 60 | >95 | [16] |
Experimental Protocols
A standardized experimental protocol is fundamental for the reliable evaluation and comparison of photocatalytic materials. Below are detailed methodologies for catalyst synthesis and the assessment of photocatalytic activity.
Synthesis of NiWO4 Nanoparticles (Co-precipitation Method)
-
Precursor Preparation: Prepare aqueous solutions of nickel (II) nitrate (B79036) hexahydrate (Ni(NO3)2·6H2O) and sodium tungstate dihydrate (Na2WO4·2H2O).
-
Precipitation: Add the sodium tungstate solution dropwise to the nickel nitrate solution under constant stirring. A precipitate of NiWO4 will form.
-
Washing: The precipitate is then washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying and Calcination: The washed precipitate is dried in an oven, typically at around 80-100 °C, to remove the solvent. The dried powder is then calcined at a higher temperature (e.g., 600 °C) for several hours to improve crystallinity.[5]
Synthesis of TiO2 Nanoparticles (Sol-Gel Method)
-
Precursor Solution: Titanium isopropoxide is used as the precursor and is dissolved in an alcohol, such as ethanol.
-
Hydrolysis: The solution is then hydrolyzed by the controlled addition of water, often mixed with an acid (like nitric acid) to control the hydrolysis and condensation rates.
-
Gel Formation: A gel is formed through the condensation of the hydrolyzed precursor.
-
Drying and Calcination: The gel is dried to remove the solvent and then calcined at a specific temperature to obtain the desired crystalline phase of TiO2 (e.g., anatase).
Evaluation of Photocatalytic Activity
-
Catalyst Suspension: A specific amount of the photocatalyst (e.g., 50 mg) is suspended in a known volume and concentration of the pollutant solution (e.g., 100 mL of 10 ppm Methylene Blue).[5]
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.[12]
-
Irradiation: The suspension is then exposed to a light source (e.g., UV lamp or a visible light source like a halogen lamp).[9][12]
-
Sample Analysis: Aliquots of the suspension are withdrawn at regular time intervals, and the catalyst is separated by centrifugation.
-
Concentration Measurement: The concentration of the pollutant in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption for the specific pollutant.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C0 - Ct) / C0] x 100, where C0 is the initial concentration of the pollutant and Ct is the concentration at time t.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in photocatalysis, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Photocatalytic Degradation Mechanism
Caption: General mechanism of semiconductor photocatalysis.
Experimental Workflow for Photocatalytic Activity Evaluation
Caption: Workflow for evaluating photocatalytic performance.
Concluding Remarks
While TiO2 remains a formidable and widely used photocatalyst, NiWO4 demonstrates significant potential, particularly for applications that can leverage its visible-light absorption capabilities. The choice between NiWO4 and TiO2 will ultimately depend on the specific requirements of the application, including the target pollutant, the desired light source, and cost considerations. For instance, in applications where visible light is the primary energy source, NiWO4 and its composites may offer a distinct advantage. Conversely, for UV-driven processes, TiO2's well-established performance and cost-effectiveness make it a strong contender. Further research focusing on direct, side-by-side comparisons of these materials under standardized conditions is crucial to fully elucidate their respective advantages and limitations. The development of novel composites, such as the TiO2/NiWO4/PANI ternary system, also highlights a promising avenue for harnessing the synergistic effects of different materials to achieve superior photocatalytic activity.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. preprints.org [preprints.org]
- 3. TiO2-Based Catalysts with Various Structures for Photocatalytic Application: A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijeat.org [ijeat.org]
- 6. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. vimalacollege.edu.in [vimalacollege.edu.in]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Spherical NiWO<sub>4</sub>-reduced graphene oxide nanocomposite for effective visible light driven photocatalytic activity for the decolourisation of organic pollutants - Arabian Journal of Chemistry [arabjchem.org]
- 13. web.viu.ca [web.viu.ca]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. An experimental study on photocatalytic degradation to free river water from toxic dye pollutant using Zn doped TiO2 nanoparticles [jwent.net]
Validating the crystal structure of synthesized NiWO4 using Rietveld refinement
For researchers, scientists, and drug development professionals, rigorous characterization of synthesized materials is paramount. This guide provides a comparative analysis of Rietveld refinement against other common techniques for validating the crystal structure of nickel tungstate (B81510) (NiWO4), a material of growing interest in catalysis, energy storage, and biomedical applications.
The precise arrangement of atoms within a crystal lattice dictates the physicochemical properties of a material. Therefore, accurate structural validation is a critical step in materials synthesis and development. While various techniques can probe the structure of a material, Rietveld refinement of powder X-ray diffraction (PXRD) data stands out as a powerful and widely used method for obtaining detailed crystallographic information from polycrystalline samples.
Unveiling the Crystal Structure: Rietveld Refinement in Focus
Rietveld refinement is a full-pattern fitting method that refines a theoretical crystallographic model against an experimental powder diffraction pattern. This technique goes beyond simple phase identification by providing quantitative information about the crystal structure, including lattice parameters, atomic positions, and site occupancies. For nickel tungstate, Rietveld refinement consistently confirms a wolframite-type monoclinic structure belonging to the P2/c space group.[1][2][3]
The quality of a Rietveld refinement is assessed by several figures of merit, primarily the weighted profile R-factor (Rwp) and the goodness-of-fit (GOF or χ²). Generally, a low Rwp value (ideally <10%) and a GOF value close to 1 indicate a successful refinement and a good agreement between the experimental data and the structural model.[4][5]
A Head-to-Head Comparison: Rietveld Refinement vs. Alternatives
While Rietveld refinement is a cornerstone of powder crystallography, other techniques offer complementary or, in specific cases, more suitable information for structural validation. The following table provides a comparative overview of these methods for the analysis of NiWO4.
| Technique | Information Provided | Advantages | Limitations | Typical Application for NiWO4 |
| Rietveld Refinement (PXRD) | Precise lattice parameters, atomic coordinates, phase quantification, crystallite size, microstrain. | Non-destructive, applicable to polycrystalline (powder) samples, provides detailed quantitative structural information. | Requires a good initial structural model, can be complex to perform, potential for model-dependent errors. | Gold standard for validating the crystal structure of synthesized NiWO4 powders, confirming phase purity and determining precise lattice parameters. |
| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous determination of crystal structure, bond lengths, and angles with very high precision. | Provides the most accurate and complete crystal structure information. | Requires the growth of high-quality single crystals, which can be challenging or impossible for some materials. | Ideal for determining the fundamental crystal structure of NiWO4 if suitable single crystals can be synthesized. |
| Neutron Diffraction | Similar to XRD but sensitive to the positions of light elements (e.g., oxygen) and magnetic ordering. | High sensitivity to light atoms, can distinguish between elements with similar X-ray scattering factors, probes magnetic structure. | Requires access to a neutron source (nuclear reactor or spallation source), lower resolution than synchrotron XRD. | Precisely locating oxygen atoms in the NiWO4 lattice and studying its magnetic properties at low temperatures.[3][6] |
| Electron Diffraction (in TEM) | Local crystal structure and symmetry from nano- or micrometer-sized regions. | High spatial resolution, can analyze very small crystallites, can be combined with imaging (TEM). | Can be affected by dynamical scattering effects, sample preparation can be challenging, provides localized information. | Investigating the crystal structure of individual NiWO4 nanoparticles or identifying localized structural variations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the vibrational modes of chemical bonds (e.g., W-O and Ni-O bonds). | Provides information about the local coordination and bonding environment. | Indirectly probes the crystal structure, does not provide atomic coordinates or lattice parameters. | Confirming the presence of characteristic NiO6 and WO6 octahedral units in the synthesized material.[7] |
Quantitative Data Summary
The following table summarizes typical crystallographic data for NiWO4 obtained from Rietveld refinement and other diffraction techniques.
| Parameter | Rietveld Refinement (PXRD) | Neutron Diffraction | Materials Project Database |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2/c | P2/c | P2/c |
| a (Å) | ~4.599 | 4.5992 | 4.58 |
| b (Å) | ~5.664 | 5.6606 | 5.66 |
| c (Å) | ~4.910 | 4.9068 | 4.92 |
| β (˚) | ~90.06 | 90.03 | 90.05 |
| Rwp (%) | 5.38 - 10.53 | Not Applicable | Not Applicable |
| GOF (χ²) | ~1.0 - 2.0 | Not Applicable | Not Applicable |
Note: The values from Rietveld refinement can vary slightly depending on the synthesis method and data collection conditions. The data from neutron diffraction and the Materials Project database represent highly refined structures.[3][8][9]
Experimental Protocols
Synthesis of NiWO4 (Hydrothermal Method)
A common method for synthesizing NiWO4 nanoparticles is the hydrothermal method.
-
Precursor Preparation: Prepare aqueous solutions of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O).
-
Mixing: Mix the two solutions under constant stirring to form a precipitate.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 180 °C) for a defined period (e.g., 12-24 hours).
-
Washing and Drying: After cooling, the product is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven.
Rietveld Refinement of Powder X-ray Diffraction Data
-
Data Collection: Obtain a high-quality powder X-ray diffraction pattern of the synthesized NiWO4 sample. A slow scan speed and a wide 2θ range are recommended to ensure good statistics and resolution.
-
Initial Model: Start the refinement with a known structural model for NiWO4 (e.g., from the Inorganic Crystal Structure Database - ICSD). This model includes the space group, approximate lattice parameters, and atomic positions.
-
Refinement Strategy: The refinement process is typically carried out in a sequential manner:
-
Scale Factor and Background: Initially, refine the scale factor and the background parameters. The background is often modeled using a polynomial function.
-
Lattice Parameters and Peak Profile: Refine the unit cell parameters and the peak profile parameters, which account for instrumental and sample-related broadening. The pseudo-Voigt function is commonly used to model the peak shapes.
-
Atomic Positions and Isotropic Displacement Parameters: Once the profile parameters are stable, refine the atomic coordinates and the isotropic displacement parameters (Biso), which describe the thermal vibrations of the atoms.
-
Anisotropic Displacement Parameters (Optional): For high-quality data, anisotropic displacement parameters can be refined to model the atomic vibrations in different crystallographic directions.
-
-
Convergence and Validation: The refinement is considered converged when the shifts in the refined parameters are negligible and the figures of merit (Rwp, GOF) are stable and within acceptable ranges. A visual inspection of the difference plot (observed pattern minus calculated pattern) should show only random noise, indicating a good fit.
Workflow for Crystal Structure Validation
The following diagram illustrates the logical workflow for validating the crystal structure of synthesized NiWO4, emphasizing the central role of Rietveld refinement.
Caption: Workflow for NiWO4 crystal structure validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Band-Gap Energy and Electronic d–d Transitions of NiWO4 Studied under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Nanocrystalline Metal Tungstate NiWO4/CoWO4 Heterojunction for UV-Light-Assisted Degradation of Paracetamol [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
A Comparative Guide to the Electrochemical Performance of NiWO₄ and MnWO₄ for Energy Storage Applications
For researchers, scientists, and professionals in materials science and energy storage, the quest for efficient, durable, and cost-effective electrode materials is paramount. Nickel tungstate (B81510) (NiWO₄) and manganese tungstate (MnWO₄) have emerged as promising candidates for supercapacitors due to their intriguing electrochemical properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of next-generation energy storage devices.
This comparative analysis delves into the key electrochemical performance metrics of NiWO₄ and MnWO₄, including specific capacitance, energy density, power density, and cycling stability. The data presented is collated from various studies, each employing specific synthesis and characterization methodologies. It is important to note that the electrochemical performance of these materials is highly sensitive to their morphology, particle size, and the presence of conductive additives.
Quantitative Performance Comparison
The following table summarizes the key electrochemical performance parameters of NiWO₄ and MnWO₄ as reported in various studies. This data provides a quantitative basis for comparing their potential as supercapacitor electrode materials.
| Parameter | NiWO₄ | MnWO₄ | Composite/Doped Variants |
| Specific Capacitance (F/g) | 1524 at 0.5 A/g[1] | 386 at 5 mV/s[2] | MnWO₄-CNT: 1849.14 at 10 mV/s[3][4] |
| 1190 at 0.5 A/g[5][6][7] | 542.18 at 2 mV/s (in MnWO₄-aCNT hybrid)[8] | Mn-doped NiWO₄: 463 at 0.5 A/g[9] | |
| 586.2 at 0.5 A/g (amorphous)[10] | 288 at 5 mV/s (in MnWO₄/RGO composite)[11] | NiMoO₄@NiWO₄: 1290 at 2 A/g[12] | |
| 153 at 1 mA (laser-modified)[13] | |||
| Energy Density (Wh/kg) | 64.2 at 425 W/kg[5][6][7][14] | 5.6 (in MnWO₄-aCNT based asymmetric supercapacitor)[8] | |
| 32.27 at 2206 W/kg[1] | |||
| 25.3 at 200 W/kg (in asymmetric supercapacitor)[10] | |||
| Power Density (W/kg) | 425 at 64.2 Wh/kg[5][6][7] | 893.6 (in MnWO₄-aCNT based asymmetric supercapacitor)[8] | |
| 2206 at 32.27 Wh/kg[1] | |||
| 200 at 25.3 Wh/kg (in asymmetric supercapacitor)[10] | |||
| Cycling Stability (%) | 92.8% after 5000 cycles[5][6][7] | 90% after 2000 cycles[2] | MnWO₄-CNT: 89.4% after 5000 cycles[3][4] |
| 91.4% after 5000 cycles (amorphous)[10] | ~100% after 15,000 cycles (in MnWO₄-aCNT hybrid)[8] | Mn-doped NiWO₄: 88.4% after 5000 cycles[9] | |
| 93.1% after 3000 cycles (NiMoO₄@NiWO₄)[12] | 81.2% after 5000 cycles[3] |
Experimental Protocols
The electrochemical performance data presented above is derived from a series of standard experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Material Synthesis: Hydrothermal Method
A prevalent method for synthesizing both NiWO₄ and MnWO₄ nanostructures is the hydrothermal method.[1][3] This technique involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave.
Typical Protocol:
-
Precursor Dissolution: Stoichiometric amounts of a nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) or a manganese salt (e.g., manganese chloride, MnCl₂) and a tungsten source (e.g., sodium tungstate, Na₂WO₄) are dissolved in deionized water.
-
pH Adjustment: The pH of the solution is often adjusted using a mineral acid (e.g., HCl) or a base (e.g., NaOH) to control the morphology and phase of the final product.
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 120°C and 200°C) for a set duration (ranging from a few hours to a day).
-
Product Recovery: After the autoclave cools down to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven.
Electrochemical Characterization
The electrochemical performance of the synthesized materials is typically evaluated in a three-electrode system using an electrochemical workstation.
-
Working Electrode Preparation: The active material (NiWO₄ or MnWO₄) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or glassy carbon electrode) and dried.
-
Electrochemical Cell Assembly: The working electrode, a counter electrode (typically a platinum wire or foil), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode) are immersed in an aqueous electrolyte (e.g., KOH or H₂SO₄).
-
Measurement Techniques:
-
Cyclic Voltammetry (CV): This technique measures the current response of the electrode to a linearly swept potential. The shape of the CV curve provides information about the capacitive behavior and redox reactions.
-
Galvanostatic Charge-Discharge (GCD): The electrode is charged and discharged at a constant current. The time taken for charging and discharging is used to calculate the specific capacitance.
-
Electrochemical Impedance Spectroscopy (EIS): This method measures the impedance of the electrochemical system over a range of frequencies. The resulting Nyquist plot provides insights into the resistance and capacitance of the electrode and electrolyte.
-
Cycling Stability Test: The electrode is subjected to a large number of charge-discharge cycles at a constant current density, and the retention of its initial capacitance is measured to assess its long-term stability.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and electrochemical characterization of NiWO₄ and MnWO₄.
Caption: A schematic of the experimental workflow for synthesizing and electrochemically characterizing NiWO₄ and MnWO₄.
Concluding Remarks
Both NiWO₄ and MnWO₄ demonstrate considerable potential as electrode materials for supercapacitors. Based on the available data, pristine NiWO₄ appears to exhibit a higher specific capacitance in several studies compared to pristine MnWO₄. However, the electrochemical performance of both materials can be significantly enhanced through nanostructuring and the formation of composites with conductive materials like carbon nanotubes (CNTs) and reduced graphene oxide (rGO).[3][8][11] Notably, MnWO₄-CNT composites have shown exceptionally high specific capacitance values.[3][4]
The choice between NiWO₄ and MnWO₄ will ultimately depend on the specific application requirements, including the desired energy and power density, cycling stability, and cost-effectiveness of the synthesis process. Further research focusing on optimizing the morphology and creating advanced composite structures will be crucial in unlocking the full potential of these promising tungstate-based materials for next-generation energy storage solutions.
References
- 1. Facile hydrothermal synthesis of nickel tungstate (NiWO4) nanostructures with pronounced supercapacitor and electrochemical sensing activities [inis.iaea.org]
- 2. Bio-assisted Hydrothermal Synthesis and Characterization of MnWO4 Nanorods for High-Performance Supercapacitor Applications | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amalgamation of MnWO4 nanorods with amorphous carbon nanotubes for highly stabilized energy efficient supercapacitor electrodes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. NiMoO4@NiWO4 honeycombs as a high performance electrode material for supercapacitor applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Structure and Electrochemical Properties of Laser-Modified NiWO4 | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
Confirming Nickel Tungstate Phase Purity: An XRD-Based Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the phase purity of synthesized materials is a critical step in guaranteeing experimental reproducibility and the validity of results. This guide provides a comparative analysis of X-ray Diffraction (XRD) data to confirm the phase purity of nickel tungstate (B81510) (NiWO₄), a material of growing interest in catalysis, sensing, and energy storage applications.
This guide outlines a standard experimental protocol for the synthesis of nickel tungstate and subsequent XRD analysis. It further presents a clear comparison of the characteristic XRD peaks of pure this compound with those of common potential impurities, enabling unambiguous identification of phase-pure samples.
Experimental Protocol: Synthesis and XRD Analysis
A reliable method for synthesizing this compound nanoparticles is the hydrothermal method.[1][2][3] This is followed by characterization using powder X-ray diffraction to ascertain the crystalline phase and purity of the final product.
Synthesis of this compound (NiWO₄) via Hydrothermal Method
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.
-
Prepare a 0.1 M solution of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized water.
-
-
Mixing and Reaction:
-
Slowly add the sodium tungstate solution to the nickel nitrate solution under constant stirring.[2]
-
Continue stirring the resulting mixture for 2 hours at room temperature to form a precipitate.
-
-
Hydrothermal Treatment:
-
Product Recovery and Drying:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the final product in an oven at 60-80°C for several hours.
-
X-ray Diffraction (XRD) Analysis
-
Sample Preparation: The dried this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
-
Data Acquisition: XRD patterns are typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).[2] Data is collected over a 2θ range of 20° to 80° with a small step size.
-
Phase Identification: The obtained diffraction pattern is then compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The monoclinic wolframite (B13744602) structure of this compound corresponds to JCPDS card no. 15-0755 or 01-072-0480.[2][4][5]
Comparative XRD Data for Phase Purity Assessment
The following table summarizes the characteristic XRD peaks for this compound and common impurities that may arise during synthesis. By comparing the experimental diffractogram with this data, researchers can confidently assess the phase purity of their synthesized NiWO₄.
| 2θ (degrees) | Miller Indices (hkl) | Compound | JCPDS Card No. |
| ~23.8° | (011) | This compound (NiWO₄) | 01-072-0480[2] |
| ~24.9° | (110) | This compound (NiWO₄) | 01-072-0480[2] |
| ~30.9° | (-111) | This compound (NiWO₄) | 01-072-0480[2] |
| ~36.4° | (002) | This compound (NiWO₄) | 01-072-0480[2] |
| ~41.7° | (-102) | This compound (NiWO₄) | 01-072-0480[2] |
| ~54.5° | (-202) | This compound (NiWO₄) | 01-072-0480[2] |
| ~37.3° | (111) | Nickel Oxide (NiO) | 22-1189[6] |
| ~43.3° | (200) | Nickel Oxide (NiO) | 22-1189[6] |
| ~62.9° | (220) | Nickel Oxide (NiO) | 22-1189[6] |
| ~19.1° | (010) | Nickel Hydroxide (β-Ni(OH)₂) | 14-0117[6] |
| ~33.1° | (100) | Nickel Hydroxide (β-Ni(OH)₂) | 14-0117[6] |
| ~38.5° | (101) | Nickel Hydroxide (β-Ni(OH)₂) | 14-0117[6] |
| ~52.1° | (102) | Nickel Hydroxide (β-Ni(OH)₂) | 14-0117[6] |
| ~44.5° | (111) | Nickel (Ni) | 04-0850[7] |
| ~51.8° | (200) | Nickel (Ni) | 04-0850[7] |
| ~76.4° | (220) | Nickel (Ni) | 04-0850[7] |
The absence of peaks corresponding to potential impurities like nickel oxide, nickel hydroxide, or unreacted nickel is a strong indication of the successful synthesis of phase-pure this compound.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for confirming the phase purity of this compound using XRD analysis.
Caption: Workflow for NiWO₄ phase purity confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Nickel Tungstate Photocatalysis: Performance, Protocols, and Pathways
For researchers, scientists, and professionals in drug development, the quest for efficient and robust photocatalysts is paramount. Nickel tungstate (B81510) (NiWO₄) has emerged as a promising candidate in this arena. This guide provides a comprehensive comparison of nickel tungstate's photocatalytic performance against other common catalysts, supported by experimental data. It further details the methodologies for key experiments, including the crucial determination of quantum yield, and visualizes the intricate mechanisms of photocatalytic degradation.
Comparative Performance of Photocatalysts
While direct quantum yield values for this compound are not extensively reported in the literature, its photocatalytic efficiency in degrading various organic pollutants has been documented. The following table summarizes the degradation efficiency of NiWO₄ and other widely used photocatalysts under various experimental conditions. It is important to note that degradation efficiency is influenced by factors such as catalyst dosage, pollutant concentration, pH, and irradiation time, making direct comparisons challenging without standardized testing conditions.
| Photocatalyst | Target Pollutant | Irradiation Source | Degradation Efficiency (%) | Reaction Time (min) | Reference |
| NiWO₄ | Paracetamol | UV Light | 96.50 | 120 | [1][2] |
| NiWO₄/CoWO₄ | Paracetamol | UV Light | 97.42 | 120 | [1][2] |
| Cu-doped NiWO₄ | Gaseous Benzene | Visible Light | 93.7 | - | [3] |
| NiWO₄ Nanobricks | Methylene (B1212753) Blue | Solar Light | ~100 (alkaline) | 50 | [4][5] |
| TiO₂ | Methylene Blue | UV-A Light | 90 | 90 | |
| ZnO | Nitro-substituted Naphthoquinone | - | - | - | [6][7] |
| Bismuth Tungstate (Bi₂WO₆) | Organic Pollutants | Visible Light | - | - | [8] |
Experimental Protocols
Accurate and reproducible experimental protocols are the bedrock of reliable scientific data. The following section details the methodology for determining the quantum yield of a photocatalyst, a critical metric for evaluating its intrinsic efficiency.
Determination of Photocatalytic Quantum Yield
The quantum yield (Φ) of a photocatalytic reaction is defined as the ratio of the number of molecules of a specific reactant consumed or product formed to the number of photons absorbed by the photocatalyst.
1. Measurement of Photon Flux:
The first step is to accurately measure the intensity of the light source (photon flux). This is typically done using a chemical actinometer, such as potassium ferrioxalate, or a calibrated radiometer or photodiode. The photon flux (I₀) is the number of photons per unit time per unit area.
2. Determination of Absorbed Photons:
For a suspension of photocatalyst particles, determining the exact number of absorbed photons is complex due to light scattering. An integrating sphere is often employed to measure the total light absorbed by the suspension. The rate of photon absorption (Iₐ) can be calculated by subtracting the transmitted and reflected light from the incident light.
3. Measurement of the Reaction Rate:
The rate of the photocatalytic reaction is determined by monitoring the change in concentration of the reactant or a product over time. This is typically achieved using analytical techniques such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC). The initial reaction rate (v) is usually determined from the linear portion of the concentration versus time plot.
4. Calculation of Quantum Yield:
The quantum yield (Φ) is then calculated using the following equation:
Φ = (Rate of reaction) / (Rate of photon absorption) = v / Iₐ
It is crucial to perform these measurements under monochromatic light of a specific wavelength to obtain the apparent quantum yield (AQY) at that wavelength.
Visualizing Photocatalytic Mechanisms
Understanding the degradation pathways of pollutants is essential for optimizing photocatalytic processes. The following diagrams, generated using Graphviz, illustrate the key steps involved in the photocatalytic degradation of common organic dyes.
Figure 1: General workflow of this compound photocatalysis.
This diagram illustrates the fundamental steps of heterogeneous photocatalysis using NiWO₄. Upon irradiation with light of sufficient energy, electron-hole pairs are generated. These charge carriers then react with adsorbed oxygen and water molecules to produce highly reactive oxygen species (ROS), which in turn degrade organic pollutants into simpler, less harmful substances.
Figure 2: Simplified degradation pathway of Methylene Blue.
The photocatalytic degradation of methylene blue is a complex process involving several steps. The initial attack by hydroxyl radicals and holes leads to the demethylation of the molecule, followed by the opening of the aromatic rings and eventual mineralization to carbon dioxide, water, and inorganic ions.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of photocatalytic and transport properties of TiO2 and ZnO nanostructures for solar-driven water splitting - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Comparative Study of TiO2, ZnO, and Nb2O5 Photoanodes for Nitro-Substituted Naphthoquinone Photosensitizer-Based Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bismuth tungstate Bi 2 WO 6 : a review on structural, photophysical and photocatalytic properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01987J [pubs.rsc.org]
Assessing the Long-Term Stability of Nickel Tungstate Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of a catalyst is a critical factor in ensuring reproducible and cost-effective chemical syntheses. This guide provides an in-depth comparison of nickel tungstate (B81510) (NiWO₄) catalysts with a prominent alternative, tungstated zirconia (WO₃/ZrO₂), focusing on their performance in the gas-phase dehydration of glycerol (B35011) to acrolein, a key platform chemical.
Nickel tungstate has emerged as a promising catalyst in various chemical transformations due to its unique electronic and structural properties. However, its stability over extended operational periods, particularly in demanding reactions like biomass conversion, is a subject of ongoing investigation. This guide synthesizes available experimental data to offer a clear comparison of its long-term performance.
Comparative Performance in Glycerol Dehydration
The gas-phase dehydration of glycerol is a benchmark reaction for evaluating the stability of solid acid catalysts. Catalyst deactivation, primarily through the deposition of carbonaceous materials (coke), is a significant challenge in this process.[1][2]
| Catalyst | Initial Glycerol Conversion (%) | Initial Acrolein Selectivity (%) | Time on Stream (h) | Final Glycerol Conversion (%) | Final Acrolein Selectivity (%) | Deactivation Observations |
| This compound (NiWO₄) | Data not available in reviewed literature | Data not available in reviewed literature | - | - | - | Prone to deactivation via coking in biomass conversion reactions. |
| Tungstated Zirconia (WO₃/ZrO₂) | ~95-100 | ~70-80 | 70 | 100 | ~75 | Stable performance with minimal deactivation observed over extended periods.[3] |
| Amorphous V-P-N-C | 99.1 | 83.2 | - | - | - | High initial activity and selectivity reported.[4] |
| HY Zeolite | ~90-95 | ~75-85 | 6 | <40 | ~60 | Rapid deactivation due to coke formation within micropores.[5] |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct comparative studies under identical conditions are limited.
Mechanisms of Deactivation and Regeneration
The primary mechanism of deactivation for catalysts in glycerol dehydration is the formation of coke on the catalyst surface, which blocks active sites and pores. For zeolite catalysts, this process is particularly rapid within their microporous structures.[5]
Catalyst Regeneration: A common method for regenerating coked catalysts is to burn off the carbon deposits in a stream of air or oxygen at elevated temperatures. However, the effectiveness of regeneration and the ability of the catalyst to retain its initial activity and structure over multiple cycles is a critical aspect of its long-term viability.
Experimental Protocols
To rigorously assess the long-term stability of catalysts, standardized experimental protocols are essential. The following outlines a typical methodology for a time-on-stream (TOS) experiment for gas-phase glycerol dehydration.
1. Catalyst Preparation and Characterization:
-
Synthesis: this compound is typically synthesized via co-precipitation or hydrothermal methods. Tungstated zirconia is often prepared by impregnating zirconia with an ammonium (B1175870) metatungstate solution followed by calcination.
-
Characterization: Fresh and spent catalysts should be thoroughly characterized using techniques such as:
-
X-ray Diffraction (XRD): To determine the crystalline structure.
-
N₂ Adsorption-Desorption (BET analysis): To measure surface area and pore size distribution.
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the number and strength of acid sites.
-
Thermogravimetric Analysis (TGA): To determine the amount of coke deposited on the spent catalyst.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the catalyst.
-
2. Catalytic Activity Testing (Time-on-Stream):
-
Reactor Setup: A fixed-bed continuous flow reactor is typically used. The catalyst is packed in a tubular reactor made of quartz or stainless steel and placed inside a furnace.
-
Reaction Conditions:
-
Temperature: 280-350 °C
-
Pressure: Atmospheric pressure
-
Feed: An aqueous solution of glycerol (e.g., 10-20 wt%) is vaporized and fed to the reactor with a carrier gas (e.g., N₂, He).
-
Gas Hourly Space Velocity (GHSV): This is a critical parameter that determines the contact time of the reactants with the catalyst.
-
-
Product Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The products are analyzed using gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
Data Collection: Glycerol conversion and product selectivity are monitored as a function of time on stream. A stable catalyst will maintain high conversion and selectivity over an extended period.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the long-term stability of a catalyst.
Signaling Pathways in Catalyst Deactivation
The deactivation of solid acid catalysts in glycerol dehydration is a complex process. The following diagram illustrates the key pathways leading to coke formation.
Conclusion
The long-term stability of a catalyst is paramount for its industrial applicability. While this compound shows promise in various catalytic reactions, the available data on its long-term performance in glycerol dehydration to acrolein is limited. In contrast, tungstated zirconia has demonstrated robust stability for this application. The primary cause of deactivation for solid acid catalysts in this reaction is coke formation. Rigorous and standardized experimental protocols, including long-term time-on-stream studies, are crucial for a definitive assessment of catalyst stability. Further research focusing on direct, long-term comparative studies of this compound with other leading catalysts under identical conditions is necessary to fully elucidate its potential for industrial-scale biomass conversion processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Extending Catalyst Life in Glycerol-to-Acrolein Conversion Using Non-thermal Plasma [frontiersin.org]
- 3. Gas phase dehydration of glycerol to acrolein over WO3-based catalysts prepared by non-hydrolytic sol–gel synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Acrolein production from glycerol dehydration over amorphous V–P–N–C catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Researcher's Guide to Nickel Tungstate: Cross-Validation of Characterization Results
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analytical techniques used to characterize nickel tungstate (B81510) (NiWO₄). Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to support the cross-validation of research findings.
Nickel tungstate (NiWO₄) is a versatile inorganic compound with promising applications in various fields, including photocatalysis, energy storage, and sensing. Accurate and reproducible characterization of its physicochemical properties is paramount for advancing its use in these areas. This guide offers a standardized reference for the key analytical methods employed in NiWO₄ research, facilitating the comparison and validation of results across different studies.
Experimental Protocols
To ensure reproducibility and enable accurate cross-validation, detailed experimental protocols for the most common characterization techniques are provided below. These protocols are synthesized from various research publications.
X-ray Diffraction (XRD)
-
Objective: To determine the crystalline phase, lattice parameters, and crystallite size of NiWO₄.
-
Sample Preparation: The synthesized NiWO₄ powder is typically ground to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then densely packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Data Collection:
-
X-ray Source: Cu Kα radiation (λ = 1.5418 Å) is most commonly used.[1]
-
Scan Range (2θ): Typically from 10° to 80°.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is often employed to obtain high-resolution data.
-
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phase (e.g., wolframite (B13744602) monoclinic structure, JCPDS card no. 15-0755).[2] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[3]
Scanning Electron Microscopy (SEM)
-
Objective: To investigate the surface morphology, particle shape, and size distribution of NiWO₄.
-
Sample Preparation: A small amount of the NiWO₄ powder is dispersed onto a carbon adhesive tab mounted on an aluminum stub. To prevent charging during imaging, the sample is often coated with a thin conductive layer (e.g., gold or carbon) using a sputter coater.
-
Instrumentation: A scanning electron microscope.
-
Imaging Conditions:
-
Accelerating Voltage: Typically in the range of 10-20 kV.
-
Working Distance: Adjusted to optimize image resolution and depth of field.
-
Magnification: Varied to observe both the overall morphology and individual particle details.
-
Transmission Electron Microscopy (TEM)
-
Objective: To obtain high-resolution images of the NiWO₄ nanoparticles, including their size, shape, lattice fringes, and selected area electron diffraction (SAED) patterns.
-
Sample Preparation: A dilute suspension of NiWO₄ nanoparticles is prepared in a solvent like ethanol, often with the aid of ultrasonication to ensure good dispersion. A drop of this suspension is then placed onto a carbon-coated copper grid and allowed to dry.
-
Instrumentation: A transmission electron microscope.
-
Imaging Conditions:
-
Accelerating Voltage: Typically 100-200 kV.
-
-
Data Analysis: TEM images provide direct visualization of the nanoparticle morphology and size. High-resolution TEM (HRTEM) can reveal the crystalline lattice planes. SAED patterns are used to confirm the crystalline structure.
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and oxidation states of the constituent elements (Ni, W, O) on the surface of the material.
-
Sample Preparation: The powder sample is mounted on a sample holder using double-sided adhesive tape.
-
Instrumentation: An XPS spectrometer with a monochromatic X-ray source.
-
Data Collection:
-
X-ray Source: Commonly an Al Kα (1486.6 eV) or Mg Kα source.[4]
-
Analysis Chamber Pressure: Ultra-high vacuum (UHV) conditions (~10⁻⁹ mbar) are maintained to prevent surface contamination.[4]
-
Data Acquisition: Both survey scans (to identify all elements present) and high-resolution scans of the Ni 2p, W 4f, and O 1s regions are collected.
-
-
Data Analysis: The binding energies of the core-level peaks are determined and compared to reference values to identify the oxidation states. The C 1s peak (at 284.8 eV or 285.0 eV) is often used for charge referencing.[4]
Raman Spectroscopy
-
Objective: To probe the vibrational modes of the Ni-O and W-O bonds in the NiWO₄ lattice, providing information about the local structure and phase purity.
-
Sample Preparation: The powder sample is placed on a glass slide or in a sample holder.
-
Instrumentation: A Raman spectrometer.
-
Data Collection:
-
Laser Excitation: A laser with a specific wavelength (e.g., 532 nm or 633 nm) is used to excite the sample.
-
Spectral Range: The Raman shift is typically recorded over a range of 100-1200 cm⁻¹.
-
-
Data Analysis: The positions and relative intensities of the Raman peaks are characteristic of the wolframite structure of NiWO₄.
Electrochemical Characterization
-
Objective: To evaluate the performance of NiWO₄ as an electrode material for applications such as supercapacitors.
-
Working Electrode Preparation: A slurry is made by mixing the active material (NiWO₄), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP). This slurry is then coated onto a current collector (e.g., nickel foam or carbon cloth) and dried.
-
Electrochemical Cell: A three-electrode system is typically used, consisting of the NiWO₄ working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE).
-
Electrolyte: The choice of electrolyte depends on the application, with aqueous solutions like KOH or H₂SO₄ being common for supercapacitor testing.[3][5]
-
Techniques:
-
Cyclic Voltammetry (CV): To study the capacitive and redox behavior.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion processes.
-
Data Presentation
The following tables summarize quantitative data for this compound characterization as reported in various studies. This allows for a direct comparison of properties based on different synthesis methods and analysis techniques.
Table 1: Structural and Morphological Properties of this compound
| Synthesis Method | Characterization Technique | Parameter | Reported Value(s) |
| Hydrothermal | XRD | Crystallite Size (nm) | 47 - 72[3] |
| Sonochemical | XRD | Crystallite Size (nm) | ~20[6] |
| Co-precipitation | XRD | Crystallite Size (nm) | 55 - 112[7] |
| Hydrothermal | SEM/TEM | Particle Size (nm) | 100 - 200[1] |
| Sucrose-nitrate decomposition | TEM | Particle Size (nm) | 15 - 35[3] |
| Hydrothermal | BET | Specific Surface Area (m²/g) | 89[3] |
Table 2: Spectroscopic and Electrochemical Properties of this compound
| Characterization Technique | Parameter | Reported Value(s) |
| UV-Vis Spectroscopy | Optical Band Gap (eV) | 2.26 - 3.03[8] |
| XPS | Ni 2p₃/₂ Binding Energy (eV) | ~856.0 (for Ni²⁺)[4] |
| XPS | W 4f₇/₂ Binding Energy (eV) | ~35.4 (for W⁶⁺)[2] |
| Raman Spectroscopy | Major Peak Positions (cm⁻¹) | ~889 (W=O symmetric mode)[9] |
| Electrochemical Analysis | Specific Capacitance (F/g) | 468 at 2 mV/s (in 3.0 M H₂SO₄)[5], 814 at 1 A/g (in 1 M KOH)[3], 1190 at 0.5 A/g[10] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of photocatalytic and supercapacitor potential of this compound nanoparticles synthesized by electrochemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and optical characterization of metal tungstates (MWO4; M=Ni, Ba, Bi) synthesized by a sucrose-templated method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solvothermal synthesis of NiWO4 nanostructure and its application as a cathode material for asymmetric supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Correlating synthesis parameters with nickel tungstate performance
A Comprehensive Guide to Correlating Synthesis Parameters with Nickel Tungstate (B81510) Performance
For researchers, scientists, and professionals in drug development, the performance of nickel tungstate (NiWO₄) as a catalyst, sensor, and energy storage material is intrinsically linked to its synthesis. The method of preparation and the specific parameters used dictate the material's morphology, crystallinity, and surface area, which in turn govern its functional properties. This guide provides a comparative analysis of common synthesis techniques, supported by experimental data, to elucidate the relationship between synthesis parameters and performance outcomes in various applications.
Overview of Synthesis Methods and Their Impact on Performance
This compound is primarily synthesized through hydrothermal, co-precipitation, and sol-gel methods. Each technique offers a unique set of advantages and allows for the tuning of material properties by adjusting key experimental parameters. The choice of synthesis route is often determined by the desired application, as the resulting material characteristics can be tailored to enhance performance in specific areas such as supercapacitors, photocatalysis, electrocatalysis, and gas sensing.
Key Performance Indicators Across Applications:
-
Supercapacitors: High specific capacitance (F/g), good rate capability, and long-term cycling stability are critical. These are influenced by the material's surface area and porous structure.
-
Photocatalysis: High degradation efficiency (%) of pollutants is the primary metric. This is dependent on the catalyst's particle size, crystallinity, and band gap.
-
Electrocatalysis: High current density (mA/cm²) and low onset potential (V) for reactions like methanol (B129727) oxidation are desired. These are affected by the catalyst's active surface area and electronic properties.
-
Gas Sensing: High sensitivity, selectivity to specific gases, and fast response/recovery times are essential. These are governed by the material's grain size, porosity, and operating temperature.
Comparative Analysis of Synthesis Parameters and Performance
The following tables summarize the quantitative relationship between synthesis parameters and the performance of this compound in various applications.
Supercapacitor Performance
| Synthesis Method | Key Parameters | Parameter Value | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability |
| Hydrothermal | Temperature & Calcination | 180°C synthesis, 700°C calcination | 1524[1][2] | 0.5[1][2] | - |
| Solvothermal | Solvent | Ethylene glycol | 1190 | 0.5 | 92.8% after 5000 cycles |
| Co-precipitation | - | - | 677.5 | 1 | 82% after 5000 cycles[3] |
| Electrochemical | - | - | 468 | - | 102.2% after 4000 cycles |
Photocatalytic Performance
| Synthesis Method | Key Parameters | Parameter Value | Pollutant | Degradation Efficiency (%) | Time (min) |
| Hydrothermal | pH, Catalyst Dose | pH 9, 10 mg catalyst | Paracetamol (50 ppm) | 96.50[4] | 120[4] |
| Hydrothermal | Catalyst Dose | 10 mg | Methyl Orange (50 ppm) | 93.58 | 70 |
| Co-precipitation | pH, Catalyst Dose | pH 4.6, 75 mg catalyst | Malachite Green | >80 | 180[5] |
| Sonochemical | - | - | Methyl Orange | - | - |
Electrocatalytic Performance
| Synthesis Method | Key Parameters | Parameter Value | Application | Current Density (mA/cm²) | Onset Potential (V) |
| Co-precipitation | Ni:Co:W Molar Ratio | 1:1:1.5 | Methanol Oxidation | 229[6] | 0.33[6] |
Gas Sensing Performance
| Synthesis Method | Key Parameters | Parameter Value | Target Gas | Sensitivity/Response | Operating Temperature (°C) |
| Sol-Gel (Thin Film) | - | - | NO₂ | Effective sensing | 170 - 260 |
| MOF-Derivative | - | - | H₂S | High response | 120 |
Experimental Protocols
Detailed methodologies for the key synthesis techniques are provided below.
Hydrothermal Synthesis of NiWO₄ Nanostructures
Objective: To synthesize this compound nanostructures for supercapacitor applications.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Deionized (DI) water
Procedure:
-
Prepare a 0.1 M solution of Ni(NO₃)₂·6H₂O in 20 mL of DI water (Solution A).
-
Prepare a 0.1 M solution of Na₂WO₄·2H₂O in 20 mL of DI water (Solution B).
-
Add Solution B dropwise to Solution A under constant stirring for 2 hours to form a precursor solution.
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the obtained powder in an oven at 80°C for 12 hours.
-
For enhanced supercapacitor performance, calcine the dried powder at 700°C in a muffle furnace.
Co-precipitation Synthesis of NiWO₄ Nanocomposites
Objective: To synthesize nickel-cobalt (B8461503) tungstate nanocomposites for electrocatalytic applications.
Materials:
-
Nickel(II) sulfate (B86663) heptahydrate (NiSO₄·7H₂O)
-
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
DI water
Procedure:
-
Prepare separate aqueous solutions of NiSO₄·7H₂O, CoSO₄·7H₂O, and Na₂WO₄·2H₂O with desired molar ratios (e.g., for a Ni:Co:W ratio of 1:1:1.5).
-
Mix the nickel and cobalt precursor solutions.
-
Slowly add the sodium tungstate solution to the mixed metal solution under vigorous stirring.
-
Adjust the pH of the solution to the desired value (e.g., alkaline conditions) by adding a NaOH solution dropwise.
-
Continue stirring for a specified duration to ensure complete precipitation.
-
Collect the precipitate by filtration and wash it thoroughly with DI water to remove byproducts.
-
Dry the resulting powder in an oven at a suitable temperature (e.g., 80°C) overnight.
Sol-Gel Synthesis of NiWO₄ Thin Films
Objective: To prepare this compound thin films for gas sensing applications.
Materials:
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Ammonium (B1175870) tungstate ((NH₄)₁₀W₁₂O₄₁·5H₂O)
-
2-Methoxyethanol (B45455) (as solvent)
-
Monoethanolamine (MEA, as a stabilizer)
Procedure:
-
Dissolve nickel acetate in 2-methoxyethanol with a specific concentration (e.g., 0.5 M).
-
In a separate container, dissolve ammonium tungstate in 2-methoxyethanol.
-
Mix the two solutions and add monoethanolamine as a stabilizer. The molar ratio of MEA to metal ions is typically 1:1.
-
Stir the resulting solution at a slightly elevated temperature (e.g., 60°C) for about 2 hours to obtain a clear and homogeneous sol.
-
Age the sol for a specific period (e.g., 24 hours) at room temperature.
-
Deposit the sol onto a substrate (e.g., alumina (B75360) or silicon) using a spin-coating technique. The spin speed and duration will determine the film thickness.
-
Dry the coated film at a low temperature (e.g., 100°C) to evaporate the solvent.
-
Repeat the coating and drying steps to achieve the desired film thickness.
-
Finally, anneal the film at a higher temperature (e.g., 500-700°C) in a furnace to induce crystallization and remove organic residues.
Visualization of Workflows and Relationships
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the three primary synthesis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. engineering.louisville.edu [engineering.louisville.edu]
- 3. Portable Document Format (PDF) [lamp.ictp.it]
- 4. Recent Advances in Low-Dimensional Metal Oxides via Sol-Gel Method for Gas Detection [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
Comparative analysis of different nickel tungstate synthesis routes
A Comparative Guide to the Synthesis of Nickel Tungstate (B81510) (NiWO₄)
Nickel tungstate (NiWO₄) is a versatile inorganic compound belonging to the wolframite (B13744602) family of tungstates. Its unique electronic, magnetic, optical, and catalytic properties have made it a material of significant interest for a wide range of applications, including photocatalysis, supercapacitors, gas sensors, and humidity sensors. The performance of NiWO₄ in these applications is critically dependent on its physicochemical properties, such as crystallite size, morphology, surface area, and purity, which are in turn dictated by the chosen synthesis route.
This guide provides a comparative analysis of various common methods for synthesizing this compound, offering researchers, scientists, and material development professionals a comprehensive overview to aid in selecting the most suitable protocol for their specific needs. We will delve into the experimental protocols of key methods, present comparative performance data in structured tables, and visualize the workflows and relationships to clarify the advantages and disadvantages of each approach.
Overview of Key Synthesis Routes
Several methods have been developed to produce NiWO₄, ranging from traditional high-temperature solid-state reactions to various wet-chemical approaches that offer better control over the final product's characteristics.
-
Solid-State Reaction: This conventional method involves the direct reaction of precursor powders (e.g., oxides or salts) at high temperatures. It is a straightforward and scalable technique but often results in larger particles with low surface area and potential impurities from incomplete reactions.
-
Hydrothermal/Solvothermal Synthesis: This is a popular wet-chemical method where crystallization occurs from aqueous (hydrothermal) or non-aqueous (solvothermal) solutions in a sealed vessel (autoclave) at elevated temperatures and pressures. It allows for excellent control over particle size, morphology, and crystallinity.[1][2]
-
Co-precipitation: This technique involves precipitating a sparingly soluble NiWO₄ solid from a solution containing both nickel and tungstate ions.[3][4] It is a simple, rapid, and low-cost method, often yielding amorphous or nanocrystalline powders that may require subsequent calcination to improve crystallinity.[3][5]
-
Sol-Gel Method: This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. It offers good mixing of precursors at a molecular level, leading to high product homogeneity and purity at relatively low temperatures.
-
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the precursor solution. The uniform and fast heating can significantly reduce reaction times, improve energy efficiency, and lead to the formation of uniform nanoparticles.
-
Sonochemical Method: This approach uses high-intensity ultrasound waves to induce chemical reactions. The acoustic cavitation creates localized hot spots with extreme temperatures and pressures, facilitating the formation of nanostructured materials.[6][7]
Experimental Protocols and Workflows
Detailed methodologies for the most common synthesis routes are provided below, accompanied by visual workflows.
Hydrothermal Synthesis
This method is widely used for producing well-defined NiWO₄ nanocrystals.[2]
Experimental Protocol:
-
Prepare two separate aqueous solutions: Solution A by dissolving a nickel salt (e.g., 0.1 M Nickel Nitrate, Ni(NO₃)₂·6H₂O) in 20 mL of deionized water, and Solution B by dissolving a tungstate salt (e.g., 0.1 M Sodium Tungstate, Na₂WO₄·2H₂O) in 20 mL of deionized water.[8]
-
Stir both solutions individually until the precursors are fully dissolved.
-
Add Solution B dropwise into Solution A under constant magnetic stirring. Continue stirring the resulting mixture for 2 hours at room temperature to ensure homogeneity.[8]
-
Transfer the final mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in a convection oven at a specified temperature (e.g., 180 °C) for a set duration (e.g., 12-18 hours).[1][8]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted ions, and finally dry the product in an oven (e.g., at 60-80 °C).[3]
Co-precipitation Synthesis
This is a facile and rapid method for producing NiWO₄ powders.[3]
Experimental Protocol:
-
Prepare Solution A by dissolving 2.5 mmol of a nickel salt (e.g., NiSO₄·6H₂O) in 25 mL of ultrapure water with magnetic stirring.[3]
-
Prepare Solution B by dissolving 1.25 mmol of sodium tungstate (Na₂WO₄·2H₂O) and 1.25 mmol of a precipitating agent (e.g., NaOH) in 25 mL of ultrapure water.[3]
-
Add Solution B dropwise into Solution A under vigorous magnetic stirring. A precipitate will form immediately.
-
Continue stirring the suspension for an extended period (e.g., 3 hours) to ensure the reaction goes to completion.[3]
-
Separate the obtained precipitate by centrifugation.
-
Wash the product thoroughly with ultrapure water and ethanol multiple times to remove residual ions and byproducts.
-
Dry the final powder in a vacuum oven at 60 °C for 12 hours.[3]
Solid-State Synthesis
This method relies on high-temperature diffusion between solid precursors.[9]
Experimental Protocol:
-
Select appropriate precursors, such as Nickel Chloride (NiCl₂) and Sodium Tungstate (Na₂WO₄).[9]
-
Weigh stoichiometric amounts of the precursor powders and mix them thoroughly in a mortar and pestle to ensure intimate contact.
-
Place the ground mixture in an alumina (B75360) crucible.
-
Heat the crucible in a furnace at a high temperature (e.g., 500-900 °C) for several hours (e.g., 6 hours) to allow the solid-state reaction to occur.[9][10]
-
After cooling to room temperature, the product will be a mixture of NiWO₄ and a salt byproduct (e.g., NaCl).
-
Wash the product extensively with distilled water to remove the soluble byproduct.
-
Dry the purified NiWO₄ powder in an oven.
Quantitative Performance Comparison
The choice of synthesis route significantly impacts the final properties and performance of NiWO₄. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Physical and Chemical Properties by Synthesis Route
| Synthesis Method | Typical Particle Size (nm) | Surface Area (m²/g) | Band Gap (eV) | Key Advantages | Key Disadvantages |
| Hydrothermal | 20 - 100[1] | 101.5 | 3.04[1] | High crystallinity, good morphology control.[2] | Requires specialized equipment (autoclave), longer reaction times. |
| Co-precipitation | Nanoparticles (amorphous)[3] | - | - | Simple, fast, low temperature, low cost.[3][5] | Often yields amorphous product requiring calcination, poor morphology control. |
| Solid-State | > 100 (micrometer scale) | Low | - | Simple procedure, easily scalable.[9] | High temperature required, large particle size, low surface area, potential impurities.[10] |
| Electrochemical | Nanoparticles[11][12] | - | - | Direct synthesis on substrates.[12] | Dependent on multiple parameters (voltage, concentration, etc.).[11] |
| Sonochemical | ~50 | - | - | Very fast reaction times, forms nanostructures.[6] | Specialized equipment required, potential for non-uniformity. |
| Polyol | < 50 (crystallite size ~17) | 105 | 3.25 | Low temperature, good control over nano-crystallites. | Requires organic solvents, post-synthesis calcination.[13] |
Table 2: Comparison of Application Performance by Synthesis Route
| Synthesis Method | Application | Performance Metric | Value |
| Hydrothermal | Supercapacitor | Specific Capacitance | 1524 F/g (at 0.5 A/g)[14] |
| Hydrothermal | Photocatalysis (Paracetamol) | Degradation Efficiency | 96.50%[1] |
| Hydrothermal | Photocatalysis (Methyl Orange) | Degradation Efficiency | 93.58%[2] |
| Electrochemical | Supercapacitor | Specific Capacitance | 468 F/g (at 2 mV/s)[11][12] |
| Electrochemical | Photocatalysis (Methyl Orange) | Degradation Efficiency | 87% (after 100 min)[11][12] |
| Co-precipitation | Supercapacitor | Specific Capacitance | 677.5 F/g (at 1 A/g)[3] |
Comparative Analysis of Synthesis Routes
The optimal synthesis route depends heavily on the target application.
-
For High-Performance Applications: For applications like supercapacitors and photocatalysis where high surface area and controlled nanostructures are paramount, the hydrothermal method is often superior. It consistently produces materials with high crystallinity, small particle sizes, and, consequently, excellent performance, such as the reported specific capacitance of 1524 F/g.[14] The trade-off is the need for specialized high-pressure equipment and longer synthesis times.
-
For Rapid and Low-Cost Production: The co-precipitation method stands out for its simplicity, speed, and cost-effectiveness.[3] It is an excellent choice for large-scale production where the highest degree of morphological control is not the primary concern. However, the as-synthesized product is often amorphous and requires a secondary calcination step to induce crystallinity, which can lead to particle agglomeration.
-
For Simplicity and Scalability: The solid-state reaction is the most straightforward method, avoiding solvents and complex purification steps beyond simple washing.[9] Its main drawbacks are the high energy input (high temperatures) and the resulting product characteristics—large, non-uniform particles with low surface area—which limit its use in applications requiring nano-scale features.[10]
-
For Novel Nanostructures: Methods like sonochemical and polyol synthesis offer alternative routes to nanostructured NiWO₄ with high surface areas. They can be extremely fast and produce unique morphologies, but may require organic solvents or specialized equipment, making them less common than the primary methods discussed.
Conclusion
There is no single "best" method for synthesizing this compound; the ideal choice is application-driven. For researchers aiming for cutting-edge performance in catalysis or energy storage, the control afforded by the hydrothermal method is invaluable. For bulk production where cost and simplicity are key drivers, co-precipitation followed by calcination is a practical approach. Finally, the solid-state method , while less suited for creating high-performance nanomaterials, remains a viable option for applications where micron-sized crystalline powders are acceptable. By understanding the interplay between synthesis parameters and material properties presented in this guide, researchers can make informed decisions to produce NiWO₄ tailored to their specific scientific and technological goals.
References
- 1. mdpi.com [mdpi.com]
- 2. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. newman.libsoft.net [newman.libsoft.net]
- 6. espublisher.com [espublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mit.edu [web.mit.edu]
- 10. spintronics.cmshom.co.kr [spintronics.cmshom.co.kr]
- 11. Evaluation of photocatalytic and supercapacitor potential of this compound nanoparticles synthesized by electrochemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nano Crystallites of this compound photocatalyst synthesized Via Polyol Method [jamt.ir]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Band Gap Measurement of Nickel Tungstate
This guide provides a comprehensive comparison of methodologies for accurately determining the band gap of nickel tungstate (B81510) (NiWO₄), a material of significant interest for applications in catalysis, gas sensing, and energy storage.[1][2][3] We present a compilation of reported experimental and theoretical band gap values, detailed experimental protocols for measurement, and a comparison with alternative wide-band-gap semiconductor materials.
Nickel Tungstate (NiWO₄) Band Gap: A Survey of Reported Values
The accurate determination of the band gap is crucial for predicting the electronic and optical properties of a semiconductor. However, a review of the literature reveals a significant dispersion in the reported band gap values for this compound.[4][5] This variability can be attributed to differences in synthesis methods, sample crystallinity, and the specific experimental or computational techniques employed.[3][4][5] NiWO₄ is generally considered to be an indirect band gap semiconductor.[1][4]
A summary of experimentally measured and theoretically calculated band gap energies for NiWO₄ is presented in the table below.
| Methodology | Reported Band Gap (Eg) in eV | Reference |
| Experimental | ||
| UV-Vis Spectroscopy | 2.1 - 3.7 | [4][5] |
| UV-Vis Spectroscopy | 2.87 | [4][5] |
| UV-Vis Spectroscopy | 3.04 | [6] |
| UV-Vis Spectroscopy | 2.97 | [6] |
| UV-Vis Spectroscopy | 3.15 - 3.2 | [3] |
| Computational | ||
| Density Functional Theory (DFT) | 2.7 | [4][5] |
| Density Functional Theory (DFT) | 2.1 | [4][5] |
| Density Functional Theory (DFT) | 3.91 | [4][5] |
Comparison with Alternative Wide-Band-Gap Semiconductors
For researchers and drug development professionals considering NiWO₄, a comparison with other well-characterized wide-band-gap semiconductors is essential for material selection.[7][8] Wide-band-gap semiconductors, typically defined as materials with a band gap greater than 2 eV, are critical for high-power and high-frequency electronics, as well as for short-wavelength optoelectronic devices.[8][9]
| Material | Chemical Formula | Typical Band Gap (Eg) in eV |
| This compound | NiWO₄ | 2.1 - 3.7[4][5] |
| Silicon Carbide | SiC | 3.26 - 3.3[9][10] |
| Gallium Nitride | GaN | 3.4[9][10] |
| Zinc Oxide | ZnO | ~3.2[7] |
| Titanium Dioxide (Anatase) | TiO₂ | 3.2[11] |
| Titanium Dioxide (Rutile) | TiO₂ | 3.0[11] |
| Cobalt Tungstate | CoWO₄ | 2.32 - 2.8[6] |
| Cadmium Tungstate | CdWO₄ | 2.62[12] |
| Silicon | Si | 1.12[7][10] |
Experimental and Computational Protocols
Accurate and reproducible band gap measurements rely on standardized protocols for both material synthesis and characterization.
The hydrothermal method is a common approach for synthesizing crystalline NiWO₄ nanostructures.[2][13][14]
Protocol:
-
Precursor Preparation: Prepare aqueous solutions of a nickel salt (e.g., nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O) and a tungstate salt (e.g., sodium tungstate dihydrate, Na₂WO₄·2H₂O).[13][15]
-
Mixing: Mix the precursor solutions, often with the addition of a precipitating agent or pH modifier, to form a suspension.
-
Hydrothermal Reaction: Transfer the suspension to a Teflon-lined stainless-steel autoclave.[13] Seal the autoclave and heat it to a temperature between 150°C and 180°C for 18 to 24 hours.[6][13]
-
Product Recovery: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and dry it in an oven.
-
Calcination (Optional): To improve crystallinity, the dried powder can be calcined in a furnace at a temperature around 700°C.[2][14]
UV-Visible spectroscopy is a widely used, non-destructive technique for estimating the optical band gap of semiconductor materials.[16][17] For powdered samples like NiWO₄, diffuse reflectance spectroscopy is the appropriate method.[11]
Protocol:
-
Instrument Setup: Use a UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory for diffuse reflectance measurements.[17][18] Allow the lamp to warm up for at least 15 minutes to ensure a stable output.[16][19]
-
Wavelength Range: Set the measurement range to scan from 200 nm to 800 nm to ensure the absorption edge is captured.[16][20]
-
Baseline Correction: Perform a baseline calibration using a high-reflectance standard, such as barium sulfate (B86663) (BaSO₄), packed in the same sample holder to be used for the NiWO₄ powder.[18]
-
Sample Measurement: Load the synthesized NiWO₄ powder into the sample holder and acquire the diffuse reflectance spectrum (%R).
-
Data Conversion (Kubelka-Munk function): Convert the measured reflectance (R) data into the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α).[11][18] The Kubelka-Munk equation is given by F(R) = (1-R)² / 2R.
-
Tauc Plot Construction:
-
Calculate the photon energy (hν) in electron volts (eV) for each corresponding wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm).[18]
-
Determine the nature of the electronic transition. For an indirect allowed transition, as is the case for NiWO₄, the exponent 'n' in the Tauc equation is 2.[4][21][22]
-
Plot [F(R)·hν]^(1/2) on the y-axis versus hν on the x-axis.[21]
-
-
Band Gap Determination: Extrapolate the linear portion of the Tauc plot to the x-axis.[11][21] The intercept on the x-axis gives the value of the optical band gap (Eg).[11]
DFT calculations provide a theoretical framework to complement experimental findings. These calculations can determine the electronic band structure and density of states, offering an independent validation of the measured band gap.[4][23] It is important to note that standard DFT approximations can sometimes underestimate the band gap, and more advanced methods may be required for higher accuracy.[1][24]
Visualization of the Validation Workflow
The logical flow for a comprehensive validation of the band gap measurement of this compound is illustrated below.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. ijeat.org [ijeat.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Band-Gap Energy and Electronic d–d Transitions of NiWO4 Studied under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electronic materials with a wide band gap: recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wide-bandgap semiconductor - Wikipedia [en.wikipedia.org]
- 9. Access to this page has been denied. [mouser.co.uk]
- 10. navitassemi.com [navitassemi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile hydrothermal synthesis of this compound (NiWO4) nanostructures with pronounced supercapacitor and electrochemical sensing activities [inis.iaea.org]
- 15. essay.utwente.nl [essay.utwente.nl]
- 16. allanchem.com [allanchem.com]
- 17. people.bath.ac.uk [people.bath.ac.uk]
- 18. shimadzu.com [shimadzu.com]
- 19. mmrc.caltech.edu [mmrc.caltech.edu]
- 20. physics.iisc.ac.in [physics.iisc.ac.in]
- 21. Tauc plot - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Data Presentation: Synthesis Methods and Reported Properties of Nickel Tungstate
A Comparative Guide to the Reproducibility and Statistical Analysis of Nickel Tungstate (B81510) Experimental Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount for advancing scientific discoveries and developing reliable applications. This guide provides a comparative analysis of experimental data for nickel tungstate (NiWO₄), with a focus on its synthesis, properties, and the statistical rigor of the reported findings. This compound is a versatile material with promising applications in catalysis, energy storage, and sensing. Understanding the variability and reproducibility of its synthesis is crucial for its practical implementation.
The properties of this compound are highly dependent on the synthesis method employed. The following tables summarize the quantitative data from various studies, highlighting the key performance indicators and any available statistical data.
Table 1: Comparison of this compound Synthesis Methods and Nanoparticle Characteristics
| Synthesis Method | Precursors | Particle Size (nm) | Morphology | Band Gap (eV) | Reference |
| Hydrothermal | Ni(NO₃)₂·6H₂O, Na₂WO₄·2H₂O | 20-100 | Chain-like, round-shaped | - | |
| Ni(NO₃)₂·6H₂O, Na₂WO₄·2H₂O | ~20 | Mitigated wolframite (B13744602) monoclinic | 3.04 | ||
| Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Na₂WO₄·2H₂O | 50-60 | Spherical, smooth particles | - | ||
| Co-precipitation | - | 33 (pH 7), 13 (pH 8) | - | - | |
| Sonochemical | Ni(NO₃)₂·6H₂O, Na₂WO₄·2H₂O | - | - | - | |
| Electrochemical | Silver electrode, Sodium tungstate | - | - | 2.75 | |
| Sol-Gel | Ni(NO₃)₂·6H₂O, WO₃ | - | - | - | |
| Ultrasonication-assisted | NiCl₂·6H₂O, Na₂WO₄·2H₂O | - | Bright green crystals | - |
Table 2: Performance Metrics of this compound in Various Applications
| Application | Synthesis Method | Key Performance Metric | Value | Statistical Data | Reference |
| Photocatalysis | Hydrothermal | Paracetamol Degradation | 96.50% | - | |
| Hydrothermal | Methylene Blue Degradation | 49.85% (150 min) | - | ||
| Hydrothermal | Rose Bengal Degradation | 92.28% (90 min) | - | ||
| Co-precipitation | Methylene Blue Degradation | Degraded in 50 mins | - | ||
| NiWO₄-RGO Composite | Methylene Blue Degradation | 95% | - | ||
| NiWO₄-RGO Composite | o-nitrophenol Degradation | 82% | - | ||
| Supercapacitor | Hydrothermal | Specific Capacitance | 1524 F/g at 0.5 A/g | - | |
| Hydrothermal | Energy Density | 32.27 Wh/kg | - | ||
| Solvothermal | Specific Capacitance | 1190 F/g at 0.5 A/g | 61.5% retaining ratio | ||
| Solvothermal | Specific Capacitance (Asymmetric) | 160 F/g at 0.5 A/g | 92.8% retention after 5000 cycles | ||
| Electrochemical | Specific Capacitance | 468 F/g at 2 mV/s | 102.2% retention after 4000 cycles | ||
| Electrochemical Sensing | Hydrothermal | Ascorbic Acid Detection Limit | 2.37 mM and 0.38 mM | - | |
| Hydrothermal | Glucose Sensitivity | 269.6 μA mM⁻¹cm⁻² | - | ||
| Hydrothermal | Glucose Detection Limit | 0.18 μM | - | ||
| Catalysis | Ultrasonication-assisted | Electrochemical Active Surface Area | 2.83 cm²/g | - | |
| NiWO₄@PDMA | Electrochemical Active Surface Area | 5.90 cm²/g | 90% cyclic retention |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are the methodologies for key synthesis techniques of this compound as described in the cited literature.
Hydrothermal Synthesis of NiWO₄ Nanostructures
This method is noted for its ability to produce crystalline nanoparticles with a controlled morphology. The reproducibility of this method is often highlighted in the literature.
-
Precursor Preparation: Dissolve 1 mmol of Ni(NO₃)₂·6H₂O and 1 mmol of Co(NO₃)₂·6H₂O in 50 mL of deionized water. Heat the solution to 50 °C for 30 minutes.
-
Reaction: Slowly add 4 mmol of Na₂WO₄·2H₂O to the heated solution. Continue heating for another 30 minutes until a suspension is formed.
-
Hydrothermal Treatment: Transfer the suspension to a Teflon-lined autoclave and heat at 180 °C for 18 hours.
-
Product Recovery: Cool the autoclave to room temperature. The precipitate is then collected, washed with deionized water and ethanol, and dried.
-
Calcination: Calcine the dried powder at 600 °C for 6 hours to improve crystallinity.
Ultrasonication-Assisted Synthesis of NiWO₄
This method offers a simple and facile route for the synthesis of this compound at room temperature.
-
Solution A Preparation: Dissolve 2.5 mM of nickel chloride (NiCl₂·6H₂O) in 25 ml of water and sonicate for 10 minutes at room temperature.
-
Solution B Preparation: In a separate beaker, dissolve 1.2 mM of sodium tungstate (Na₂WO₄·2H₂O) and 1.2 mM of sodium hydroxide (B78521) (NaOH) in 25 ml of water and sonicate for 10 minutes.
-
Reaction: Add Solution B dropwise into Solution A while continuing ultrasonication for 30 minutes.
-
Product Recovery: Separate the precipitate by centrifugation and dry at 60 °C for 3 hours to obtain bright green crystals of NiWO₄.
Co-precipitation Synthesis of NiWO₄
The co-precipitation method is a straightforward and economical approach for synthesizing NiWO₄. The pH of the reaction medium can be controlled to influence the particle size.
-
Reaction: The synthesis is carried out by a co-precipitation route, where aqueous solutions of a nickel salt (e.g., nickel nitrate) and a tungstate salt (e.g., sodium tungstate) are mixed.
-
pH Adjustment: The pH of the solution is adjusted to a desired level (e.g., pH 7 or pH 8) to control the precipitation and particle size.
-
Product Recovery: The resulting precipitate is filtered, washed with water to remove impurities, and then dried.
Mandatory Visualization: Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis processes for this compound.
A Head-to-Head Comparison of Nickel Tungstate-Based Gas Sensors for Researchers and Scientists
A comprehensive analysis of pristine, doped, and heterostructured nickel tungstate (B81510) (NiWO₄) gas sensors, detailing their performance metrics, synthesis protocols, and sensing mechanisms for the detection of a variety of gaseous analytes.
Nickel tungstate (NiWO₄), a p-type semiconductor, has emerged as a promising material in the field of chemical gas sensing due to its unique electronic properties and stability. This guide provides a detailed comparative analysis of various NiWO₄-based gas sensors, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the performance of pristine NiWO₄ and explore how modifications, such as doping and the formation of heterostructures, can significantly enhance its gas sensing capabilities.
Performance Benchmarking: A Quantitative Comparison
The sensing performance of this compound-based materials is significantly influenced by their composition and morphology. The following table summarizes the key performance indicators of different NiWO₄-based sensors for various target gases, providing a clear comparison of their capabilities.
| Sensor Material | Target Gas | Concentration | Operating Temp. (°C) | Response (Rg/Ra or Ra/Rg) | Response Time (s) | Recovery Time (s) | Limit of Detection (LOD) |
| Pristine NiWO₄ | NO₂ | 20 ppm | 200 | ~2 | - | - | - |
| Pristine NiWO₄ | H₂S | 20 ppm | 200 | ~2 | - | - | - |
| Pristine NiWO₄ | H₂ | 20 ppm | 200 | ~2 | - | - | - |
| Pristine NiWO₄ | Ethanol (B145695) | 20 ppm | 200 | ~2 | - | - | - |
| Pristine NiWO₄ | Acetone | 20 ppm | 200 | ~2 | - | - | - |
| Fe₀.₅Ni₀.₅WO₄ | NO₂ | 20 ppm | 200 | 10.4 | - | - | 46.4 ppb[1] |
| Fe₀.₅Ni₀.₅WO₄ | H₂S | 20 ppm | 200 | 2.8 | - | - | - |
| Li/Cu-co-doped NiWO₄ | H₂S | 10 ppm | 300 | ~6 | - | - | - |
| NiWO₄-NiO | H₂S | - | 120 | High | Fast | Fast | Low |
Note: "-" indicates data not available in the reviewed sources.
As evidenced by the data, pristine NiWO₄ exhibits a modest response to various gases.[1] However, through strategic modifications, its sensitivity and selectivity can be dramatically improved. For instance, doping NiWO₄ with iron (Fe) significantly enhances its response to nitrogen dioxide (NO₂), increasing the response value by more than five-fold compared to its undoped counterpart.[1] Similarly, co-doping with lithium (Li) and copper (Cu) has been shown to boost the sensitivity towards hydrogen sulfide (B99878) (H₂S) by approximately six times.[2][3] The formation of a p-p heterojunction with nickel oxide (NiO) also leads to a high-performance H₂S sensor with a low detection limit and fast response/recovery times.[4][5]
Experimental Protocols: Synthesizing High-Performance Sensors
The performance of NiWO₄-based gas sensors is intrinsically linked to the synthesis method, which dictates the material's morphology, crystallinity, and surface area. Here, we provide detailed methodologies for three common synthesis techniques.
Solid-State Reaction Method
This method is often employed for the synthesis of doped NiWO₄ powders.
Protocol for Fe-doped NiWO₄:
-
Precursor Mixing: High-purity powders of Fe₂O₃, NiO, and WO₃ are mixed in the desired stoichiometric ratio (e.g., for Fe₀.₅Ni₀.₅WO₄).[1] Wet mixing in ethanol is performed in an alumina (B75360) mortar to ensure homogeneity.
-
Calcination: The mixed powder is heat-treated in an electric box furnace at 900°C for 12 hours.[1]
-
Sensor Fabrication: The resulting powder is mixed with a binder (e.g., polyvinyl alcohol) and pressed into a pellet. Alternatively, the powder can be mixed with an organic solvent to form a paste, which is then coated onto an alumina substrate with pre-patterned electrodes.[2]
Hydrothermal Synthesis
This technique is widely used to produce nanostructured NiWO₄ with high surface area.
Protocol for NiWO₄ Nanoparticles:
-
Precursor Solution Preparation: Prepare two separate aqueous solutions: one containing 0.1 M nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and the other containing 0.1 M sodium tungstate dihydrate (Na₂WO₄·2H₂O).[6]
-
Mixing and Reaction: Slowly add the sodium tungstate solution to the nickel nitrate solution under constant stirring. Continue stirring for 2 hours.[6]
-
Hydrothermal Treatment: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave and heat at 180°C for 12 hours.[6]
-
Post-Processing: After cooling to room temperature, the precipitate is collected, washed with deionized water and ethanol, and dried. A final calcination step at 600°C for 4 hours is performed to obtain the crystalline NiWO₄ nanoparticles.[6]
Electrospinning
Electrospinning is a versatile technique for producing one-dimensional NiWO₄ nanofibers, which offer a large surface-to-volume ratio, beneficial for gas sensing applications.
General Protocol for Metal Oxide Nanofibers:
-
Polymer Solution Preparation: A polymer solution (e.g., polyvinyl alcohol or polyvinylpyrrolidone (B124986) in a suitable solvent) is prepared.
-
Precursor Addition: A nickel salt (e.g., nickel acetate) and a tungsten precursor (e.g., ammonium (B1175870) metatungstate) are added to the polymer solution and stirred until a homogeneous precursor solution is obtained.
-
Electrospinning: The precursor solution is loaded into a syringe with a metallic needle. A high voltage is applied between the needle and a collector, causing the ejection of a polymer jet that solidifies into nanofibers on the collector.
-
Calcination: The collected nanofibers are subjected to a calcination process at an elevated temperature to remove the polymer matrix and crystallize the NiWO₄ nanofibers.
Sensing Mechanisms and Signaling Pathways
The gas sensing mechanism of p-type semiconductors like NiWO₄ is primarily based on the modulation of their electrical resistance upon interaction with gas molecules. The following diagrams, generated using the DOT language, illustrate the fundamental sensing pathways.
Caption: Sensing mechanism for a p-type semiconductor with a reducing gas.
In an air atmosphere, oxygen molecules adsorb on the surface of the p-type NiWO₄ and capture electrons from the valence band, creating holes (h⁺) and forming a hole accumulation layer. This results in a relatively high conductivity (low resistance). When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back to the semiconductor. These electrons recombine with the holes in the valence band, leading to a decrease in the charge carrier (hole) concentration and thus an increase in the sensor's resistance.
Caption: Sensing mechanism for a p-type semiconductor with an oxidizing gas.
For an oxidizing gas, the gas molecules directly extract electrons from the valence band of the NiWO₄, leading to an increase in the concentration of holes in the hole accumulation layer. This enhanced charge carrier density results in a decrease in the sensor's resistance.
Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication and testing of NiWO₄-based gas sensors.
Caption: A typical experimental workflow for NiWO₄-based gas sensors.
Conclusion and Future Outlook
This guide has provided a head-to-head comparison of this compound-based gas sensors, highlighting the significant performance enhancements achievable through doping and heterostructuring. While pristine NiWO₄ shows limited sensitivity, modified versions demonstrate great potential for detecting a range of important gases, including NO₂, H₂S, and various VOCs. The detailed experimental protocols offer a practical starting point for researchers looking to synthesize and fabricate these promising sensor materials.
Future research should focus on expanding the library of dopants and heterostructure partners for NiWO₄ to target a wider array of analytes with even greater sensitivity and selectivity. Furthermore, a deeper understanding of the surface chemistry and charge transfer mechanisms for different gas molecules will be crucial for the rational design of next-generation NiWO₄-based gas sensors. The exploration of novel synthesis techniques to control the morphology and defect engineering at the nanoscale will also be a key driver of future advancements in this field.
References
- 1. Frontiers | Emerging NO2 gas sensing on substitutionally doped Fe on NiWO4 SCES insulators [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen Sulfide Sensor Based on NiWO₄–NiO Nanoflowers Prepared From Metal–Organic Framework Derivatives | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Hydrogen Sulfide Sensor Based on NiWO₄–NiO Nanoflowers Prepared From Metal–Organic Framework Derivatives | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. spintronics.cmshom.co.kr [spintronics.cmshom.co.kr]
Safety Operating Guide
Proper Disposal of Nickel Tungstate: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of nickel tungstate (B81510), ensuring operational safety and regulatory compliance.
This document provides essential safety and logistical information for the proper disposal of nickel tungstate (NiWO₄). The procedures outlined are designed for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with hazardous waste regulations.
Immediate Safety and Hazard Identification
This compound is a compound that presents several health hazards. It is classified as a suspected carcinogen and may cause an allergic skin reaction.[1][2][3][4] Prolonged or repeated exposure can cause damage to organs.[2][3] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to treat all this compound waste as hazardous.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Respiratory Protection: A NIOSH-approved respirator is necessary to avoid inhalation of dust particles.
-
Hand Protection: Impervious gloves, such as nitrile gloves, are required.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to waste identification, segregation, collection, and arrangement for disposal.
Step 1: Waste Identification and Classification All materials contaminated with this compound, including solid waste (e.g., contaminated gloves, weighing paper, and paper towels) and aqueous solutions, must be classified as hazardous waste.[2] In the United States, this waste would be regulated under the Resource Conservation and Recovery Act (RCRA) due to its nickel content, which is a regulated heavy metal.[5][6]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
This includes used PPE, weighing papers, and any other materials that have come into contact with the compound.
-
Ensure the container is kept closed when not in use.
-
-
Aqueous Waste:
-
Collect all aqueous waste containing dissolved this compound in a separate, clearly labeled, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are suitable.
-
Crucially, do not dispose of this compound solutions down the drain.
-
Avoid mixing this compound waste with other chemical waste streams to prevent unintended reactions.
-
Step 3: Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound Waste"
-
The specific contents (e.g., "Solid Debris with this compound" or "Aqueous Solution of this compound")
-
The accumulation start date (the date the first piece of waste was added to the container).
-
-
Store the sealed containers in a designated satellite accumulation area within the laboratory, away from general work areas.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Your EHS department will coordinate with a licensed hazardous waste disposal contractor for proper transportation and final disposal.
Chemical Treatment of Aqueous this compound Waste
For laboratories that generate a significant amount of aqueous this compound waste, chemical precipitation can be employed to convert the soluble nickel into an insoluble form, which can then be managed as solid hazardous waste. The primary method for this is hydroxide (B78521) precipitation.
Experimental Protocol: Hydroxide Precipitation of Nickel from Aqueous Waste
Objective: To precipitate dissolved nickel ions from an aqueous solution as insoluble nickel hydroxide.
Materials:
-
Aqueous this compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or calcium oxide (lime)[7]
-
pH meter
-
Stir plate and stir bar
-
Beaker or appropriate reaction vessel
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Collection vessel for the treated liquid (filtrate)
-
Designated hazardous waste container for the solid precipitate.
Procedure:
-
Place the aqueous this compound waste in the reaction vessel and begin stirring.
-
Slowly add the sodium hydroxide or lime solution dropwise to the stirring waste solution.
-
Continuously monitor the pH of the solution.
-
Continue adding the alkaline solution until the pH of the mixture is between 9.0 and 11.0. The optimal pH for nickel hydroxide precipitation is generally in this range.[8]
-
Once the target pH is reached, continue to stir the solution for approximately 15-30 minutes to ensure the precipitation reaction is complete.
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the solid nickel hydroxide precipitate from the liquid via filtration.
-
Collect the solid precipitate and place it in the designated hazardous waste container for solids.
-
Test the filtrate to ensure the nickel concentration is below the regulatory limits before it can be considered for further treatment or disposal as non-hazardous wastewater (subject to local regulations).
-
If the nickel concentration in the filtrate is still above the regulatory limit, the precipitation process may need to be repeated or adjusted.
Quantitative Data and Regulatory Limits
The following table summarizes key quantitative data for the disposal of nickel-containing waste.
| Parameter | Value | Notes |
| Optimal pH for Nickel Hydroxide Precipitation | 9.0 - 11.0 | Precipitation may begin at a lower pH, but this range ensures more complete removal.[8] |
| US EPA RCRA TCLP Limit for Nickel | Not specified | Nickel is not one of the eight RCRA metals with a specific TCLP limit. However, it is regulated as a hazardous waste.[9] |
| California Non-RCRA TTLC for Nickel | 2,000 mg/kg | Total Threshold Limit Concentration.[10] |
| California Non-RCRA STLC for Nickel | 20 mg/L | Soluble Threshold Limit Concentration.[10] |
| California Non-RCRA Treatment Standard for Nickel | 20.0 mg/l | Concentration in liquid residual for land disposal.[11] |
| US EPA Effluent Limitations for Tungsten | Regulated at primary tungsten facilities | Specific limits are site and permit-dependent.[12] |
TCLP = Toxicity Characteristic Leaching Procedure, TTLC = Total Threshold Limit Concentration, STLC = Soluble Threshold Limit Concentration
Recycling as a Disposal Alternative
For larger quantities of this compound waste, recycling may be a viable and environmentally preferable option. Both nickel and tungsten are valuable metals with established recycling industries.
-
Nickel Recycling: Involves hydrometallurgical or pyrometallurgical processes to recover pure nickel from various waste streams.
-
Tungsten Recycling: Scrap tungsten is often recycled through chemical processes to produce ammonium (B1175870) paratungstate (APT), a key precursor for many tungsten products.[13]
To explore recycling options, contact your EHS department or a specialized metal recycling company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. nmfrc.org [nmfrc.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. National Pollutant Discharge Elimination System (NPDES) - Wastewater | California State Water Resources Control Board [waterboards.ca.gov]
- 7. dla.mil [dla.mil]
- 8. carlroth.com [carlroth.com]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. astswmo.org [astswmo.org]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
